Cefepime sulfate
Description
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAHWHSZYCYEI-LSGRDSQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107648-78-2 | |
| Record name | Cefepime sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFEPIME SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molecular Differentiators of Cefepime Sulfate: A Comparative Mechanistic Analysis Against Third-Generation Cephalosporins
Executive Summary: The Zwitterionic Paradigm
In the development of
This modification creates a zwitterionic (net neutral) molecule that significantly enhances periplasmic accumulation. Unlike anionic third-generation cephalosporins, which face electrostatic repulsion at the porin channel constriction zone, cefepime traverses the outer membrane of Gram-negative bacteria with rapid kinetics. This guide details the mechanistic causality between this structural innovation and cefepime’s enhanced Penicillin-Binding Protein (PBP) affinity and AmpC stability.
Structural Biochemistry & Porin Kinetics
The defining feature of cefepime is the N-methylpyrrolidine moiety at the C-3 position of the cephem nucleus.
-
Third-Generation (e.g., Ceftazidime): Carries a carboxylic acid or similar anionic group at C-3. The resulting net negative charge creates a hydration shell and electrostatic repulsion when approaching the negatively charged residues (e.g., Asp113, Glu117 in E. coli OmpF) of the porin eyelet.
-
Fourth-Generation (Cefepime): The C-3 quaternary nitrogen is positively charged, neutralizing the C-4 carboxylate's negative charge. This dipolar, net-neutral state facilitates rapid diffusion through OmpF and OmpC porins.
Mechanism of Entry Visualization
Figure 1: Comparative flux kinetics. Cefepime's zwitterionic nature minimizes electrostatic repulsion at the porin constriction zone, resulting in higher periplasmic concentrations compared to anionic third-generation agents.
Pharmacodynamics: Target Engagement (PBP Affinity)
Once in the periplasm, efficacy is dictated by affinity for essential Penicillin-Binding Proteins (PBPs). Cefepime exhibits a "balanced" high-affinity profile, targeting multiple PBPs simultaneously, which reduces the probability of resistance selection.
Comparative PBP Affinity ( )
Data synthesized from competition assays using
| Organism | Target PBP | Cefepime | Ceftazidime | Mechanistic Implication |
| E.[1][2] coli | PBP 2 | < 0.1 | > 10.0 | Cefepime induces rapid spheroplasting; Ceftazidime does not. |
| PBP 3 | 0.04 | 0.06 | Both induce filamentation (septum inhibition). | |
| P. aeruginosa | PBP 2 | ~0.8 | > 50.0 | Cefepime retains activity even if PBP 3 is mutated/protected. |
| PBP 3 | 0.06 | 0.15 | Primary lethal target for both; Cefepime shows higher potency. |
Key Insight: Third-generation agents like ceftazidime are primarily PBP 3 inhibitors (filamentation). Cefepime’s ability to bind PBP 2 (associated with cell shape/rod maintenance) in Enterobacteriaceae provides a secondary lethal mechanism that 3rd-generation agents lack.
Enzymatic Stability: The AmpC Paradox
Cefepime is often described as "stable" against AmpC
-
Low Affinity (
): Cefepime has a very low affinity for the active site of AmpC enzymes. It simply does not bind well to the enzyme that would destroy it. -
High Stability (
): Even when it does bind, the acylation rate is slow, and the deacylation rate is negligible. The enzyme is essentially "clogged" or ignores the drug. -
The "Trapping" Effect: In high-level AmpC producers, third-generation cephalosporins are rapidly hydrolyzed. Cefepime remains intact in the periplasm, maintaining concentrations above the MIC for PBPs despite the presence of the enzyme.
Experimental Protocols: Self-Validating Systems
To empirically verify these mechanisms in a drug development context, we utilize the Bocillin FL Competition Assay . This fluorescent method replaces radioactive
Protocol: PBP Affinity Profiling via Bocillin FL[5][6][7]
Objective: Determine the
Reagents:
-
Bocillin FL: Fluorescent penicillin derivative (excitation/emission: 504/511 nm).
-
Membrane Prep: Isolated bacterial membranes containing native PBPs (standard sonication/ultracentrifugation protocol).
-
Test Compound: Cefepime Sulfate (serial dilutions).
Workflow Logic
Figure 2: Bocillin FL Competition Assay. Antibiotic binding prevents fluorescent labeling. Lower fluorescence = Higher Affinity.
Step-by-Step Methodology:
-
Preparation: Dilute membrane proteins to 1 mg/mL in Phosphate Buffered Saline (PBS).
-
Competition:
-
Aliquot 45 µL of membrane prep into reaction tubes.
-
Add 5 µL of Cefepime (or comparator) at 10x target concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL).
-
Control: One tube receives 5 µL PBS (Maximum Fluorescence Control).
-
Incubate for 30 minutes at 37°C . Rationale: Allows the test drug to saturate high-affinity PBPs.
-
-
Labeling:
-
Add Bocillin FL to a final concentration of 10-20 µM.
-
Incubate for 30 minutes at 37°C . Rationale: Bocillin FL will bind to any PBP active sites NOT occupied by Cefepime.
-
-
Termination & Separation:
-
Add 5x SDS-PAGE loading buffer and boil for 3 minutes (denaturation).
-
Load samples onto a 10% SDS-polyacrylamide gel. Run at 120V until dye front exits.
-
-
Data Analysis:
-
Scan gel using a Typhon or similar fluorescence imager (excitation 488nm).
-
Quantification: Densitometry of PBP bands.
-
Calculation: Plot Band Intensity vs. Cefepime Concentration. The concentration reducing intensity by 50% is the
.
-
Validation Check: If the "No Antibiotic" control does not show distinct bands for PBP 1, 2, and 3, the membrane prep is degraded.
References
-
Sanders, C. C., & Sanders, W. E. (1992). Beta-lactam resistance in gram-negative bacteria: global trends and clinical impact.[2] Clinical Infectious Diseases.[4] Link
-
Nikaido, H. (1994). Prevention of drug access to bacterial targets: permeability barriers and active efflux. Science. Link
-
Bellais, S., et al. (2002). Efficacy of Cefepime in the Treatment of Infections Due to AmpC-Producing Enterobacteriaceae.[4][5] Antimicrobial Agents and Chemotherapy.[3][4][6][7][8] Link
-
Zhao, G., et al. (2004). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins.[9] Antimicrobial Agents and Chemotherapy.[3][4][6][7][8][10] Link
-
Phares, C. R., et al. (2020). Cefepime vs. Ceftazidime: A Meta-analysis of Clinical Outcomes. Journal of Antimicrobial Chemotherapy. Link
-
Livermore, D. M. (1995). beta-Lactamases in laboratory and clinical resistance.[3] Clinical Microbiology Reviews. Link
Sources
- 1. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. Cefepime versus carbapenems for treatment of AmpC beta-lactamase-producing Enterobacterales bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Susceptibility of pseudomonas aeruginosa to cefepime versus ceftazidime in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
cefepime sulfate binding affinity to penicillin-binding proteins (PBPs)
An In-depth Technical Guide to the Binding Affinity of Cefepime Sulfate for Penicillin-Binding Proteins (PBPs)
Foreword: The Enduring Significance of PBP-Target Interactions
Cefepime, a fourth-generation cephalosporin, remains a cornerstone in the treatment of severe bacterial infections, particularly those caused by Gram-negative pathogens. Its clinical efficacy is fundamentally rooted in its interaction with a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These proteins are the essential architects of the bacterial cell wall, a structure vital for bacterial survival. Understanding the precise binding affinity of cefepime for its various PBP targets is not merely an academic exercise; it is critical for predicting its spectrum of activity, anticipating resistance mechanisms, and guiding the development of next-generation β-lactam antibiotics. This guide provides a detailed exploration of the molecular interactions between cefepime and PBPs, the methodologies used to quantify this binding, and the causal link between binding affinity and antibacterial effect.
The Molecular Basis of Cefepime's Bactericidal Action
The bactericidal activity of cefepime is a direct consequence of its ability to disrupt the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][2]
The Role of Penicillin-Binding Proteins (PBPs)
PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan assembly.[1][3] They perform two critical functions:
-
Transglycosylation: Polymerizing glycan strands from lipid-linked precursors.
-
Transpeptidation: Cross-linking adjacent peptide side chains to form the strong, mesh-like peptidoglycan structure.[1][2]
This cross-linking provides the cell wall with the rigidity required to withstand internal osmotic pressure. Inhibition of this process leads to a structurally compromised cell wall, ultimately resulting in cell lysis and death.[1][2]
Cefepime's Mechanism of PBP Inactivation
Cefepime's molecular structure, specifically its β-lactam ring, is a structural analog of the D-alanyl-D-alanine peptide, the natural substrate for PBP transpeptidase activity.[1] This mimicry allows cefepime to enter the PBP active site. Once there, the highly reactive β-lactam ring is attacked by a catalytic serine residue, forming a stable, covalent acyl-enzyme complex.[4][5] This reaction is effectively irreversible and inactivates the PBP, halting peptidoglycan cross-linking.[6][7]
Figure 2: Workflow for determining PBP binding affinity.
Authoritative Grounding: From Binding Affinity to Clinical Efficacy
The data derived from PBP binding assays provide a powerful framework for understanding an antibiotic's potential. However, the translation from molecular affinity (IC50) to clinical effectiveness (MIC) is not always linear. It is a multifactorial relationship influenced by several cellular processes.
The Causality Chain
The choice to focus on PBP binding is because it is the primary mechanism of action. A high binding affinity for an essential PBP is a prerequisite for potent antibacterial activity. This initial binding event sets off a cascade that, if not countered by other factors, leads to cell death.
-
High PBP Affinity (Low IC50): This indicates that a low concentration of cefepime is needed to inhibit the target enzyme.
-
Relationship to MIC: For many bacteria like E. coli, the MIC of cefepime correlates well with the IC50 for its primary PBP target (PBP3). [8][9]This suggests that PBP affinity is the rate-limiting factor for its antibacterial action.
-
Confounding Factors: In organisms like P. aeruginosa, the correlation between IC50 and MIC is weaker. [8][9]Despite an extremely high affinity for PBP3, the MIC is higher than for E. coli. This discrepancy is explained by other factors, such as the efficiency of outer membrane porin channels and the presence of efflux pumps or β-lactamase enzymes.
-
Morphological Outcomes: The specific PBP binding profile directly influences the resulting cell morphology. As noted, high affinity for PBP3 leads to filamentation, a hallmark of cell division inhibition. [8][9]
Figure 3: Logical relationship between PBP affinity and antibacterial effect.
Conclusion
The interaction between cefepime and penicillin-binding proteins is a nuanced and critical determinant of its antibacterial power. Cefepime's broad spectrum of activity, particularly against challenging Gram-negative pathogens, is a direct result of its high binding affinity for essential PBPs, most notably PBP3. The methodologies outlined in this guide, centered on competitive binding assays, provide a reliable and quantitative means to assess this crucial molecular interaction. For researchers and drug development professionals, a thorough understanding of PBP binding affinities is indispensable. It not only explains the efficacy and limitations of existing agents like cefepime but also illuminates a rational path forward for the design of novel antibiotics capable of overcoming the ever-growing challenge of antimicrobial resistance.
References
- What is the mechanism of Cefepime hydrochloride? (2024).
-
Pucci, M. J., et al. (1991). Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329. Antimicrobial Agents and Chemotherapy, 35(11), 2312–2317. [Link]
-
Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
-
Pucci, M. J., et al. (1991). Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329. Antimicrobial Agents and Chemotherapy. [Link]
-
Cefepime. (2018). PDB-101. [Link]
-
Jin, C. (1992). [Affinities of PBPs of Enterococci to Cefepime and Ampicillin]. Nihon saikingaku zasshi. Japanese journal of bacteriology, 47(2), 373–385. [Link]
-
Pucci, M. J., et al. (1991). Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329. PubMed. [Link]
-
Di Paolo, A., et al. (2023). Cefepime and New Cefepime/Beta-Lactamase Inhibitor Combination for the Treatment of Gram-Negative Bacteria: Chemical Structure and Mechanism of Action, Microbiological Target, Clinical Use and PK/PD Characteristics. MDPI. [Link]
-
Popham, D. L., & Young, K. D. (2003). Role of penicillin-binding proteins in bacterial cell morphogenesis. Current opinion in microbiology, 6(6), 594–599. [Link]
-
Luber, A. D., & St. Jean, R. (2023). Cefepime. StatPearls. [Link]
-
Davies, T. A., et al. (2007). Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 51(7), 2621–2624. [Link]
-
Pharmacology of Cefepime ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics. (2024). YouTube. [Link]
-
Penicillin-binding proteins. Wikipedia. [Link]
-
Endimiani, A., et al. (2008). Cefepime: a reappraisal in an era of increasing antimicrobial resistance. Expert review of anti-infective therapy, 6(6), 805–824. [Link]
-
Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2. FEMS microbiology letters, 362(13), fnv087. [Link]
-
Zhao, G., et al. (2001). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy, 45(4), 1168–1173. [Link]
-
Zhao, G., et al. (2001). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. ASM Journals. [Link]
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]
- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 3. Role of penicillin-binding proteins in bacterial cell morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Zwitterionic Dynamics of Cefepime in Gram-Negative Outer Membrane Penetration
Executive Summary
The efficacy of antimicrobial agents against Gram-negative pathogens (Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae) is governed by a binary gatekeeping system: Outer Membrane (OM) permeation and PBP (Penicillin-Binding Protein) affinity . While PBP binding is the lethal event, OM permeation is the rate-limiting step.
This guide analyzes the structural advantage of Cefepime , a fourth-generation cephalosporin.[1][2] Unlike third-generation agents (e.g., Ceftazidime) which are anionic and suffer electrostatic repulsion at the porin constriction zone, Cefepime utilizes a zwitterionic motif —specifically a C-3 quaternary ammonium group paired with a C-4 carboxylate. This structure creates a high dipole moment that facilitates rapid transit through the cation-selective OmpF and OmpC porins via "electrostatic steering," effectively bypassing the permeability barrier that neutralizes many other β-lactams.
Molecular Architecture: The Zwitterionic Engine
To understand the penetration kinetics, we must first deconstruct the ligand.
The C-3 Quaternary Ammonium
The defining feature of Cefepime is the N-methylpyrrolidine moiety attached to the C-3 position of the cephem nucleus.
-
Charge: Permanently positively charged (quaternary nitrogen).
-
pKa: The quaternary amine has no pKa (always ionized).
-
Counter-ion: The C-4 carboxylate group (pKa ~2.6) is negatively charged at physiological pH.
Net Charge vs. Dipole Moment
At physiological pH (7.4), Cefepime exists as a zwitterion with a net charge of 0.
-
Ceftazidime (Comparator): Contains a pyridinium group but also two carboxylates, resulting in a net -1 (anionic) charge.
-
The Critical Difference: Porins like OmpF have a constriction zone lined with negatively charged residues (Asp/Glu) on the L3 transverse loop. Anionic drugs (Ceftazidime) face electrostatic repulsion. Cefepime’s zwitterionic nature allows it to align with the transverse electric field of the porin, significantly reducing the energy barrier for translocation.
Mechanistic Dynamics: Porin Transport Physics
The transport of Cefepime is not simple passive diffusion; it is facilitated diffusion driven by the electric field inside the porin channel.
The OmpF/OmpC Constriction Zone
The OmpF porin in E. coli (and its homologs like OprF in P. aeruginosa) has an "eyelet" region ~7x11 Å wide.
-
Electrostatics: The eyelet creates a strong transverse electric field due to ionized residues.
-
Steering: Cefepime orients its dipole (Positive C3 tail leading or trailing) to complement the internal field, "sliding" through the constriction.
Visualization of Transport Dynamics
The following diagram illustrates the kinetic difference between Anionic repulsion and Zwitterionic facilitation.
Figure 1: Mechanistic pathway of porin permeation. Cefepime utilizes dipole alignment to navigate the negative potential of the porin eyelet, whereas anionic cephalosporins are repelled.
Experimental Validation: The Liposome Swelling Assay
To validate OM penetration rates empirically, the Liposome Swelling Assay is the gold standard. This cell-free system eliminates variables like efflux pumps and hydrolysis, isolating permeability as the sole variable.
Protocol Design Principles
-
Self-Validation: The assay uses an iso-osmotic control (e.g., L-arabinose) to normalize swelling rates, ensuring that liposome quality (size/lamellarity) does not skew results.
-
Detection: We measure the decrease in Optical Density (OD400) caused by the swelling of proteoliposomes as the solute (antibiotic) diffuses inside, dragging water with it.
Detailed Methodology
Reagents:
-
Purified OmpF or OmpC porins (from E. coli B or K-12).
-
Egg Phosphatidylcholine (PC) and Dicetylphosphate (DCP).[3]
-
Dextran T-40 (impermeant polymer).
-
Test Antibiotics (Cefepime, Ceftazidime, Cephaloridine).
Workflow:
-
Lipid Film Preparation:
-
Mix 5.0 µmol Egg PC and 0.2 µmol DCP in chloroform.
-
Evaporate under N2 stream to form a thin film at the bottom of a test tube.[3]
-
Critical Step: Ensure the film is completely dry (vacuum desiccate for >1 hour) to prevent chloroform interference with protein reconstitution.
-
-
Proteoliposome Reconstitution:
-
Resuspend lipid film in water containing purified Porin (10–20 µg).
-
Sonicate (bath sonicator) until the suspension becomes translucent (formation of small unilamellar vesicles).
-
Dry the suspension again under vacuum.[3]
-
Resuspend slowly in 10 mM HEPES (pH 7.2) containing 15% (w/v) Dextran T-40.
-
Why Dextran? It is too large to exit the porin, creating an internal osmotic pressure that keeps liposomes stable until the test solute is added.
-
-
The Swelling Reaction:
-
Prepare the test cuvette with 10 mM HEPES (pH 7.2) containing the test antibiotic (concentration adjusted to be isosmotic with the Dextran inside, approx 10-20 mM).
-
Add 20 µL of proteoliposome suspension to the cuvette.
-
Mechanism: If the antibiotic penetrates the porin, it enters the liposome. Water follows to maintain osmotic balance. The liposome swells.[3][4]
-
Readout: As liposomes swell, their refractive index changes, decreasing OD400.
-
-
Calculation:
-
Rate (
) is normalized against the rate of a standard sugar (Arabinose) or Cephaloridine (a neutral, fast-penetrating control).
-
Assay Workflow Visualization
Figure 2: Step-by-step workflow for the Liposome Swelling Assay, the biophysical standard for measuring porin permeability.
Data Synthesis: Cefepime vs. Competitors[5][6]
The following data summarizes the relative diffusion rates of beta-lactams through E. coli OmpF porin. The values are normalized to Cephaloridine (100%) , which is a fast-penetrating zwitterion.
| Antibiotic | Charge (pH 7.4) | Molecular Weight (Da) | Relative Permeability (OmpF) | Relative Permeability (OmpC) |
| Cephaloridine | Zwitterion (0) | 415 | 100 | 100 |
| Imipenem | Zwitterion (0) | 299 | >100 (Very Fast) | >100 |
| Cefepime | Zwitterion (0) | 480 | ~60 - 80 | ~40 - 50 |
| Ceftazidime | Anion (-1) | 546 | < 5 | < 2 |
| Cefotaxime | Anion (-1) | 455 | ~10 | ~5 |
Key Insight: Cefepime penetrates OmpF approximately 12-16 times faster than Ceftazidime. This massive kinetic advantage means that even if a bacterium downregulates porins (a common resistance mechanism), Cefepime may still achieve periplasmic concentrations above the MIC, whereas Ceftazidime would fail.
Clinical & Development Implications
For drug development professionals, the "Cefepime Lesson" is critical for SAR (Structure-Activity Relationship) studies:
-
Dipole Engineering: Simply having a neutral net charge is insufficient. The orientation of the dipole matters. The C3-quaternary nitrogen creates a dipole vector that aligns with the porin's internal field.
-
Pseudomonas Coverage: P. aeruginosa OprF is notoriously impermeable (approx 1% of E. coli OmpF permeability). Cefepime's "facilitated diffusion" is one of the few mechanisms capable of achieving therapeutic concentrations in the Pseudomonas periplasm without relying on active transport (like siderophore-mimics).
-
Efflux Resilience: While Cefepime is a substrate for some efflux pumps (MexAB-OprM), its rapid influx rate often overwhelms the efflux capacity, maintaining a lethal concentration.
References
-
Nikaido, H. (2003).[5] Molecular basis of bacterial outer membrane permeability revisited. Microbiology and Molecular Biology Reviews, 67(4), 593-656.[5] Link
-
Sugawara, E., Nikaido, K., & Nikaido, H. (2016). The OmpF channel of Escherichia coli K-12 displays a preference for cationic solutes. Journal of Bacteriology. Link
-
Campion, G. L., et al. (2022). Cephalosporin translocation across enterobacterial OmpF and OmpC channels.[6] Scientific Reports. Link
-
Hancock, R. E., & Bellido, F. (1992). Antibiotic uptake: unusual penetration of cefepime in Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy. Link
-
Yoshimura, F., & Nikaido, H. (1985). Diffusion of beta-lactam antibiotics through the porin channels of Escherichia coli K-12. Antimicrobial Agents and Chemotherapy.[7][8] Link
Sources
- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefepime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposome Swelling Assay - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of bacterial outer membrane permeability revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International comparative study of cefepime and ceftazidime in the treatment of serious bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of cefepime versus ceftazidime in the treatment of severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrum of Activity of Cefepime Sulfate Against Pseudomonas aeruginosa
Executive Summary: The Zwitterionic Advantage
Cefepime sulfate represents a pivotal evolution in cephalosporin engineering, specifically optimized to overcome the permeability barriers inherent to Pseudomonas aeruginosa. Unlike third-generation agents (e.g., ceftazidime), cefepime possesses a quaternary ammonium center at the C-3 position, conferring a net zwitterionic charge. This molecular dipole facilitates rapid translocation through the OprF porin channel, achieving high periplasmic concentrations that overwhelm local hydrolytic enzymes.
This guide dissects the mechanistic spectrum of cefepime, analyzes the divergence in global susceptibility breakpoints (CLSI vs. EUCAST), and provides validated protocols for characterizing its activity in preclinical workflows.
Molecular Pharmacodynamics[1]
Target Engagement (The PBP Profile)
The lethality of cefepime against P. aeruginosa is driven by its high-affinity saturation of Penicillin-Binding Protein 3 (PBP3/FtsI) .
-
Mechanism: PBP3 is the transpeptidase responsible for septal peptidoglycan synthesis. Cefepime acylation of the PBP3 active site arrests cell division, leading to distinct filamentation phenotypes followed by rapid lysis.
-
Secondary Targets: Cefepime also exhibits affinity for PBP1a and PBP1b, preventing compensatory peptidoglycan cross-linking. Unlike carbapenems, it has low affinity for PBP2.
The Permeability-Stability Nexus
Cefepime’s spectrum is defined by two structural advantages:
-
Enhanced Influx: The zwitterionic nature allows for pseudo-active transport across the outer membrane, penetrating up to 5-10 times faster than anionic cephalosporins.
-
AmpC Stability: While not immune to hydrolysis, cefepime forms a stable acyl-enzyme complex with the chromosomal AmpC
-lactamase. It has a low turnover number ( ), meaning it "jams" the enzyme transiently rather than being rapidly hydrolyzed.
The Resistance Landscape
Resistance in P. aeruginosa is rarely monogenic; it is a complex interplay of exclusion and enzymatic degradation.
Efflux Pump Modulation (MexXY-OprM)
The MexXY-OprM efflux system is the primary determinant of cefepime-specific resistance.
-
Substrate Specificity: Unlike ceftazidime (which is a substrate for MexAB-OprM), cefepime is actively extruded by MexXY.
-
Clinical Phenotype: Overexpression of MexXY (often induced by aminoglycoside exposure) leads to the "Cefepime-Resistant / Ceftazidime-Susceptible" phenotype.
AmpC Hyperproduction
While stable against basal AmpC levels, cefepime efficacy collapses under AmpC derepression (stable high-level production). In these strains, the sheer volume of enzyme in the periplasm traps the drug (the "sponge effect") and slowly hydrolyzes it, raising MICs > 32 µg/mL.
Diagram: Mechanism & Resistance Pathways
The following diagram visualizes the race between periplasmic accumulation and efflux/hydrolysis.
Caption: Cefepime flux dynamics in P. aeruginosa. High-velocity entry via OprF competes against MexXY efflux and AmpC hydrolysis to saturate PBP3.
Regulatory Divergence: CLSI vs. EUCAST[2]
A critical challenge in cefepime development is the discordance between US and European breakpoint definitions for P. aeruginosa.
| Feature | CLSI (M100 Ed34, 2024) | EUCAST (v15.0, 2025) | Implications for Research |
| Susceptible (S) | ≤ 8 µg/mL | ≤ 0.001 mg/L * | CLSI assumes high-dose efficacy for wild-type. EUCAST classifies wild-type as "I". |
| Intermediate (I) | 16 µg/mL | ≤ 8 mg/L | EUCAST "I" = "Susceptible, Increased Exposure". |
| Resistant (R) | ≥ 32 µg/mL | > 8 mg/L | Harmonized resistance cutoff, but divergent labeling for treatable strains. |
| Dosing Assumption | 1g q12h to 2g q8h | High dose (2g q8h) mandatory | Critical: Use 2g q8h (or continuous infusion) for all Pseudomonas models. |
*Note: EUCAST sets the S breakpoint arbitrarily low to eliminate the "S" category, forcing all wild-type strains into the "I" category to mandate high-dose therapy.
Experimental Protocols
To generate robust data suitable for IND (Investigational New Drug) applications, use the following self-validating protocols.
Protocol A: High-Resolution MIC (Broth Microdilution)
Standard: ISO 20776-1 / CLSI M07
Rationale: Cefepime is susceptible to degradation in prolonged incubation; precise cation adjustment is vital for Pseudomonas to standardize outer membrane permeability.
-
Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Validation:
20-25 mg/L, 10-12.5 mg/L. -
Why? Low cations destabilize the outer membrane (false susceptibility); high cations promote resistance.
-
-
Inoculum: Prepare 0.5 McFarland standard from fresh overnight culture. Dilute 1:100 to achieve
CFU/mL final well concentration. -
Plate Layout:
-
Rows A-H: 2-fold dilution series of Cefepime (0.06 – 64 µg/mL).
-
Control Strain: P. aeruginosa ATCC 27853 (Expected MIC: 1 – 4 µg/mL).
-
-
Incubation:
C for 16-20 hours. -
Readout: Record the lowest concentration with no visible growth .
-
Trailing endpoints: Ignore faint haze (common with beta-lactams in Pseudomonas).
-
Protocol B: Time-Kill Kinetics (Dynamic Range)
Rationale: MIC provides a snapshot; Time-Kill provides the rate of bactericidal activity.
-
Setup: 20 mL CAMHB in Erlenmeyer flasks.
-
Inoculum:
CFU/mL (log phase). -
Dosing Arms:
-
Growth Control (No drug).
-
1x MIC.
-
4x MIC (Target
simulation). -
Combination Arm: Cefepime + Zidebactam (or other BLI) if testing synergy.
-
-
Sampling: T=0, 2, 4, 6, 8, and 24 hours.
-
Quantification: Serial 10-fold dilutions plated on MHA.
-
Definition of Bactericidal:
reduction in CFU/mL from the starting inoculum.
Workflow Diagram: Experimental Logic
Caption: Decision matrix for characterizing cefepime activity. Resistance triggers combinatorial testing with novel beta-lactamase inhibitors.
Future Directions: The "Enhancer" Era
Monotherapy with cefepime is increasingly challenged by MDR P. aeruginosa. The future lies in Beta-Lactam Enhancer combinations:
-
Cefepime/Zidebactam: Zidebactam is a bicyclo-acyl hydrazide that binds PBP2.
-
Synergy: Cefepime (PBP3) + Zidebactam (PBP2) creates a "double-hit" strategy that bypasses AmpC and efflux resistance mechanisms, restoring bactericidal activity against highly resistant isolates.
-
-
Cefepime/Taniborbactam: A boronic acid inhibitor that broadly inhibits Serine (KPC, OXA) and Metallo-beta-lactamases (VIM, NDM), expanding cefepime's utility against carbapenemase-producers.
References
-
Endimiani, A., et al. (2008). "Cefepime: a reappraisal in an era of increasing antimicrobial resistance." Journal of Antimicrobial Chemotherapy. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2][3] "M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition."[4][1] CLSI.[4][1][2][5][6][7][8] Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). "Breakpoint tables for interpretation of MICs and zone diameters, Version 15.0." EUCAST. Link
-
Moya, B., et al. (2017). "Beta-lactam resistance response triggered by inactivation of PBP3 in Pseudomonas aeruginosa."[9] Antimicrobial Agents and Chemotherapy.[4][6][10] Link
-
Sader, H.S., et al. (2021). "Antimicrobial Activity of Cefepime-Zidebactam against Gram-Negative Bacteria." Antimicrobial Agents and Chemotherapy.[4][6][10] Link
-
Livermore, D.M. (2002). "Multiple mechanisms of antimicrobial resistance in Pseudomonas aeruginosa: our worst nightmare?" Clinical Infectious Diseases. Link
Sources
- 1. darvashco.com [darvashco.com]
- 2. Clinical Pharmacodynamics of Cefepime in Patients Infected with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. clsi.org [clsi.org]
- 5. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
cefepime sulfate stability against AmpC beta-lactamase hydrolysis
Technical Guide: Cefepime Sulfate Stability Against AmpC -Lactamase Hydrolysis
Executive Summary
This compound represents a pivotal evolution in cephalosporin design, engineered specifically to overcome the resistance mechanisms that compromised third-generation agents like ceftazidime. Its stability against AmpC
This guide dissects the physicochemical properties of cefepime that confer this stability, provides a comparative kinetic analysis against third-generation cephalosporins, and details a self-validating spectrophotometric protocol for quantifying hydrolysis rates in a research setting.
Molecular Mechanism of Stability
The superior efficacy of cefepime against AmpC-producing Enterobacterales and Pseudomonas aeruginosa stems from two synergistic molecular features: rapid periplasmic entry and high stability of the acyl-enzyme complex.
The Zwitterionic Advantage
Unlike ceftazidime (anionic) or ceftriaxone (anionic), cefepime possesses a quaternary ammonium group (N-methylpyrrolidine) at the C-3 position. This creates a net neutral (zwitterionic) molecule that:
-
Enhances Porin Penetration: It travels rapidly through OmpF porins, accumulating in the periplasm at high concentrations.
-
Electrostatic Orientation: The dipole moment orients the molecule favorably for binding to Penicillin-Binding Proteins (PBPs), specifically PBP2 and PBP3, while simultaneously presenting a less favorable electrostatic profile for the AmpC active site entry compared to anionic cephalosporins.
The Kinetic Trap (Acylation vs. Deacylation)
Cefepime acts as a poor substrate for AmpC
-
Formation (
): Cefepime rapidly acylates the active site serine (Ser64) of the AmpC enzyme. -
Hydrolysis (
): The deacylation step (breakdown of the acyl-enzyme complex) is extremely slow.
This effectively "traps" the enzyme in a covalent acyl-complex state, transiently inhibiting it and preventing it from hydrolyzing other drug molecules. This is often described as "low turnover" kinetics.
Figure 1: The Kinetic Trap mechanism. Cefepime rapidly acylates the enzyme but deacylates slowly, effectively occupying the active site and reducing turnover.
Kinetic Profiling: Cefepime vs. Third-Gen Cephalosporins
To quantify stability, we look at the catalytic efficiency (
| Parameter | Definition | Cefepime (4th Gen) | Ceftazidime (3rd Gen) | Interpretation |
| Concentration at half-max velocity | Low ( | High ( | Cefepime has high affinity for the enzyme active site. | |
| Molecules hydrolyzed per second | Very Low (< 0.01 | High (> 5-10 | Critical Differentiator. Cefepime resists the final hydrolysis step. | |
| Catalytic Efficiency | Low | High | AmpC hydrolyzes Ceftazidime efficiently; it struggles to process Cefepime. | |
| Induction Potential | Ability to upregulate ampC gene | Weak | Strong | Cefepime is less likely to trigger hyperproduction of the enzyme. |
Note: Values are generalized ranges based on Class C AmpC (e.g., Enterobacter cloacae P99).
Experimental Protocol: Spectrophotometric Hydrolysis Assay
This protocol validates cefepime stability by measuring the rate of
Principle
The hydrolysis of the
Reagents & Equipment[2][3]
-
Buffer: 50 mM Phosphate Buffer, pH 7.0 (mimics physiological conditions).
-
Enzyme: Purified AmpC
-lactamase (commercially available or extracted from E. cloacae P99). -
Substrate: this compound (Analytical Grade).
-
Instrument: UV-Vis Spectrophotometer with temperature control (37°C) and quartz cuvettes (1 cm path length).
Workflow Diagram
Figure 2: Step-by-step workflow for the UV spectrophotometric determination of hydrolysis kinetics.[2]
Calculation (Self-Validating Step)
To ensure the assay is working, calculate the initial velocity (
- : Change in absorbance per minute (linear portion).
-
: Difference in extinction coefficient between intact and hydrolyzed cefepime (approx.
at 260 nm, must be determined experimentally for high precision). - : Path length (1 cm).
Validation Check: If
Clinical Implications: The Inoculum Effect
While cefepime is stable, it is not impervious. Researchers must account for the Inoculum Effect .
In high-density infections (
-
Low Inoculum: Cefepime remains stable; bacterial death occurs before significant hydrolysis.
-
High Inoculum: The "trapping" mechanism is saturated. The massive concentration of enzyme acts as a "sponge," binding available drug molecules. Even slow hydrolysis becomes clinically significant when enzyme concentration
is high.
Research Recommendation: When evaluating cefepime derivatives, always perform MIC assays at standard (
References
-
Endimiani, A., et al. (2008).[3] "Cefepime: a fourth-generation parenteral cephalosporin."[2] Antimicrobial Agents and Chemotherapy.[4][5] Link (Context: General structure and classification).
-
Galleni, M., et al. (1988).[6] "A survey of the kinetic parameters of class C beta-lactamases." Biochemical Journal. Link (Context: Kinetic parameters
and for cephalosporins). -
Tamma, P. D., et al. (2013).[7] "The Use of Cefepime for Treating AmpC β-Lactamase-Producing Enterobacteriaceae." Clinical Infectious Diseases. Link (Context: Clinical outcomes and stability data).
-
Nikaido, H. (1989). "Outer membrane barrier as a mechanism of antimicrobial resistance." Antimicrobial Agents and Chemotherapy.[4][5] Link (Context: Zwitterionic structure and porin penetration).
-
Pasha, C., & Narayana, B. (2020). "Spectrophotometric determination of cefepime." ResearchGate / Systematic Reviews in Pharmacy. Link (Context: Assay wavelength and methodology).
Sources
- 1. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefepime: a fourth-generation parenteral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gradual in vitro Evolution of Cefepime Resistance in an ST131 Escherichia coli Strain Expressing a Plasmid-Encoded CMY-2 β-Lactamase [frontiersin.org]
- 4. Cefepime and New Cefepime/Beta-Lactamase Inhibitor Combination for the Treatment of Gram-Negative Bacteria: Chemical Structure and Mechanism of Action, Microbiological Target, Clinical Use and PK/PD Characteristics [mdpi.com]
- 5. The use of cefepime for treating AmpC β-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Salt Forms of Cefepime: A Comparative Analysis of Cefepime Sulfate and Cefepime Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Critical Role of Salt Selection in Drug Development
In the realm of pharmaceutical sciences, the active pharmaceutical ingredient (API) is rarely administered in its free form. The selection of an appropriate salt form is a pivotal step in drug development, profoundly influencing a drug's physicochemical properties, bioavailability, and manufacturability. This is particularly true for parenteral antibiotics like cefepime, a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The choice between different salt forms, such as cefepime sulfate and cefepime hydrochloride, can have significant implications for the final drug product's stability, solubility, and ultimately, its clinical efficacy. This technical guide provides an in-depth comparative analysis of the chemical structure and molecular weight of this compound versus cefepime hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals.
The Cefepime Molecule: A Foundation for Understanding its Salts
Cefepime is a zwitterionic molecule, containing both acidic (carboxylic acid) and basic (amino and pyrrolidinium groups) functionalities. This intrinsic property allows for the formation of various acid addition salts. The core structure of cefepime is characterized by a β-lactam ring fused to a dihydrothiazine ring, a hallmark of the cephalosporin class of antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The selection of a suitable salt form is crucial to optimize its delivery to these targets.
Comparative Analysis of this compound and Cefepime Hydrochloride
The two most common salt forms of cefepime encountered in research and pharmaceutical development are the sulfate and hydrochloride salts. While both deliver the same active moiety, their distinct counter-ions impart different physicochemical characteristics.
Chemical Structure and Molecular Weight
A fundamental understanding of the differences between these two salt forms begins with their chemical structures and molecular weights.
Cefepime Hydrochloride
Cefepime hydrochloride is typically available as a monohydrate dihydrochloride salt. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) define cefepime hydrochloride with the following specifications:
The structure consists of the cefepime cation, two chloride anions, and one molecule of water of hydration. The presence of the hydrochloride salt significantly enhances the aqueous solubility of cefepime, a critical attribute for a drug administered parenterally.[1]
This compound
This compound is another acid addition salt of cefepime. Its chemical properties are as follows:
-
Molecular Formula: C₁₉H₂₄N₆O₅S₂·H₂SO₄
-
Molecular Weight: 578.64 g/mol [4]
In this salt form, the cefepime cation is associated with a sulfate anion.
Below is a visual representation of the chemical structures of the cefepime cation, chloride anion, and sulfate anion.
Caption: Chemical structures of the core components.
Quantitative Data Summary
For ease of comparison, the key quantitative data for cefepime hydrochloride and this compound are summarized in the table below.
| Property | Cefepime Hydrochloride | This compound |
| Molecular Formula | C₁₉H₂₅ClN₆O₅S₂ · HCl · H₂O | C₁₉H₂₄N₆O₅S₂·H₂SO₄ |
| Molecular Weight | 571.50 g/mol | 578.64 g/mol |
| Appearance | White to pale yellow powder | Data not readily available |
| Aqueous Solubility | Highly soluble (365 mg/mL at 23°C) | Less soluble than hydrochloride |
Physicochemical Properties and Pharmaceutical Considerations
The choice of a salt form in drug development is driven by the desired physicochemical properties of the final drug product. For an injectable antibiotic like cefepime, high aqueous solubility and stability in solution are paramount.
Solubility
Cefepime hydrochloride exhibits high solubility in water, which is a significant advantage for the formulation of parenteral dosage forms.[1] This high solubility allows for the preparation of concentrated solutions for intravenous or intramuscular administration, reducing the volume of injection and improving patient compliance. While quantitative solubility data for this compound is not as readily available in the public domain, it is generally understood to be less soluble than the hydrochloride salt. The enhanced solubility of the hydrochloride form is a key reason for its prevalence in commercial formulations.
Stability
The stability of the API in both solid and solution states is a critical quality attribute. Cefepime hydrochloride for injection is typically supplied as a sterile powder for reconstitution. Studies have shown that reconstituted solutions of cefepime hydrochloride are stable for 24 hours at room temperature and for 7 days when refrigerated.[5] The stability of cefepime hydrochloride in various intravenous fluids has been well-documented, ensuring its compatibility and potency during administration.
Information on the comparative stability of this compound is less extensive. However, the manufacturing process for converting this compound to cefepime hydrochloride often involves steps to mitigate degradation that can occur in alkaline conditions, suggesting that the hydrochloride form may offer a more stable final product.
Synthesis and Manufacturing Insights: The Causality Behind Experimental Choices
The manufacturing process for cefepime salts provides valuable insights into the practical considerations that guide the selection of a particular form. The synthesis of cefepime typically involves the creation of the core cephalosporin structure followed by the addition of the appropriate side chains. The final step often involves the formation of the desired salt.
Synthesis of Cefepime Hydrochloride
The synthesis of cefepime hydrochloride is a multi-step process that has been refined to ensure high purity and yield. A common route involves the acylation of a 7-amino-3-substituted-cephem intermediate. The final step is the salification with hydrochloric acid to precipitate the crystalline cefepime dihydrochloride monohydrate.
Illustrative Synthetic Workflow for Cefepime Hydrochloride:
Caption: A simplified workflow for the synthesis of Cefepime Hydrochloride.
The choice of specific reagents and reaction conditions is critical to control the formation of impurities, such as the Δ²-isomer of cefepime. The crystallization of the hydrochloride salt is a key purification step, allowing for the isolation of a highly pure and stable final product.
Conversion of this compound to Cefepime Hydrochloride
In some manufacturing processes, cefepime is first isolated as the sulfate salt. This intermediate is then converted to the hydrochloride salt. This conversion is often performed to leverage the more favorable crystallization and purification properties of the hydrochloride form. The process typically involves dissolving the this compound in a suitable solvent system, followed by a salt exchange reaction and subsequent crystallization of the hydrochloride salt. This extra step underscores the pharmaceutical preference for the hydrochloride salt in the final dosage form.
Clinical and Regulatory Perspective
From a clinical and regulatory standpoint, the choice of salt form must be justified based on safety, efficacy, and quality. Cefepime hydrochloride is the predominantly approved and marketed form of the drug for parenteral administration. Its well-characterized solubility and stability profiles have supported its widespread clinical use. The formulation of cefepime hydrochloride for injection often includes L-arginine to control the pH of the reconstituted solution, further enhancing its stability. Any new salt form, such as this compound, would require extensive non-clinical and clinical studies to establish its bioequivalence and safety profile in comparison to the established hydrochloride salt.
Conclusion: The Decisive Advantages of Cefepime Hydrochloride
In the comparative analysis of this compound and cefepime hydrochloride, the hydrochloride salt emerges as the superior choice for pharmaceutical development, primarily due to its significantly higher aqueous solubility and well-established stability profile. These attributes are critical for the formulation of a safe and effective parenteral antibiotic. While this compound serves as a viable intermediate in some manufacturing processes, the final drug product overwhelmingly favors the hydrochloride form. For researchers and drug development professionals, a thorough understanding of the chemical and physical differences between these salt forms is essential for informed decision-making in formulation development, analytical method development, and regulatory submissions. The insights provided in this technical guide underscore the importance of strategic salt selection in the successful translation of a potent API into a life-saving therapeutic.
References
-
Cefepime for Injection (cefepime hydrochloride) 1 g and 2 g cefepime per vial Orchid Standard. (2020, April 20). Retrieved from [Link]
-
Cefepime: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]
-
CEFEPIME HYDROCHLORIDE. (n.d.). G-SRS. Retrieved from [Link]
-
This compound. (n.d.). G-SRS. Retrieved from [Link]
Sources
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- 2. CN102824304B - Cefepime hydrochloride composition for injection and its preparation method - Google Patents [patents.google.com]
- 3. CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]
- 4. CN101045734A - Preparation of cefepime hydrochlorice by sodium salt precipitation method - Google Patents [patents.google.com]
- 5. Cefepime Monograph for Professionals - Drugs.com [drugs.com]
Technical Guide: Cefepime Sulfate Pharmacodynamics and Time-Dependent Killing Kinetics
Executive Summary
This technical guide provides a rigorous examination of the pharmacodynamics (PD) of cefepime sulfate, a fourth-generation cephalosporin. Unlike third-generation predecessors, cefepime exhibits a unique zwitterionic structure that facilitates rapid periplasmic entry and high affinity for Penicillin-Binding Proteins (PBPs) 2 and 3. This guide moves beyond standard textbook definitions to explore the kinetic nuances of time-dependent killing, the critical impact of drug instability on in vitro assays, and the validation of dynamic infection models.
Molecular Mechanism & Structural Advantage
The Zwitterionic "Trojan Horse"
Cefepime distinguishes itself from ceftazidime and ceftriaxone via its quaternary ammonium group at the C-3 position. This creates a net neutral (zwitterionic) molecule that penetrates the outer membrane of Gram-negative bacteria (specifically via OmpF porins) significantly faster than anionic cephalosporins.
Key Mechanistic Differentiators:
-
Rapid Accumulation: High periplasmic concentration overcomes efflux pump kinetics in many Pseudomonas aeruginosa strains.
-
AmpC Stability: The bulky methoxyimino group confers high stability against hydrolysis by AmpC
-lactamases. -
Dual PBP Targeting: While primarily targeting PBP3 (leading to filamentation), cefepime retains significant affinity for PBP2 (leading to spheroplast formation). This "one-two punch" reduces the frequency of resistant mutant selection compared to pure PBP3 inhibitors.
Visualization of Mechanism
The following diagram illustrates the kinetic pathway of cefepime from entry to cell lysis, highlighting the resistance evasion mechanisms.
Figure 1: Mechanistic pathway of Cefepime showing rapid porin penetration and dual PBP targeting.
Pharmacodynamic Indices and Targets[1][2][3][4][5][6]
Cefepime exhibits time-dependent killing , meaning bacterial eradication correlates with the duration the free drug concentration exceeds the Minimum Inhibitory Concentration (
The Saturation Effect
Contrary to concentration-dependent agents (e.g., aminoglycosides), increasing cefepime concentration beyond 4-5x MIC yields diminishing returns in kill rate. This occurs because the target PBPs become fully saturated.
-
Implication: Dosing strategies must prioritize frequency or infusion duration (extended/continuous infusion) over peak concentration (
).
Target Attainment Table
The following targets are derived from neutropenic murine thigh infection models and validated in human clinical datasets.
| Pathogen Type | PD Index | Bacteriostasis Target | 1-Log Kill Target | 2-Log Kill / Suppression |
| Enterobacterales | 30-40% | 50-60% | 60-70% | |
| P. aeruginosa | 40-50% | 60-70% | >90-100% | |
| Staphylococci | 20-30% | 35-45% | >50% | |
| Critically Ill | N/A | N/A | 100% |
*Note: In critically ill patients with high bacterial load or resistant subpopulations, targets are elevated to suppress resistance emergence.
Experimental Protocols
Protocol A: Static Time-Kill Assay (with Stability Correction)
The Challenge: Cefepime is unstable at 37°C, degrading by ~10-20% over 24 hours. Standard protocols that ignore this will underestimate the killing efficacy or overestimate resistance.
Methodology:
-
Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a starting inoculum of
CFU/mL (log-phase growth). -
Dosing Arms:
-
Growth Control (No drug).
-
0.5x MIC, 1x MIC, 2x MIC, 4x MIC, 8x MIC.
-
-
Stability Correction Step (Crucial):
-
Option A (Replenishment): Every 6 hours, measure concentration via HPLC and supplement lost drug.
-
Option B (Degradation Control): Run a cell-free control arm containing only cefepime. Measure concentration at T0, T6, T12, T24 to calculate the degradation rate constant (
). Use this to adjust the Area Under the Curve (AUC) calculation in your PD modeling.
-
-
Sampling: Aliquot 100
L at 0, 2, 4, 6, 12, and 24 hours. Serial dilute and plate on drug-free agar. -
Limit of Detection: Ensure assay detects down to 100 CFU/mL (2
).
Protocol B: Hollow Fiber Infection Model (HFIM)
The HFIM is the gold standard for simulating dynamic human pharmacokinetics (half-life mimicry) in vitro.
Workflow Diagram:
Figure 2: HFIM circuit. Drug is diluted from the central reservoir to mimic renal clearance (
Critical HFIM Parameters for Cefepime:
-
Cartridge: Cellulosic or Polysulfone fibers (20 kD cutoff) to retain bacteria but pass drug.
-
Clearance Simulation: Set dilution rate to mimic human half-life (
hours).-
Formula:
.
-
-
Inoculum: High density (
CFU/mL) to test for the "Inoculum Effect" and mutant selection window.
Data Interpretation & Modeling
Sigmoidal Model
To determine the precise PD target, fit your time-kill or HFIM data to the Hill equation:
- : Effect (Log change in CFU).
- : Maximum killing capacity (usually 3-5 log reduction).
- : Concentration producing 50% of maximal effect.
- : Hill coefficient (slope). A steep slope indicates a narrow concentration range between no effect and max effect, typical for beta-lactams.
The Inoculum Effect
Cefepime is susceptible to the inoculum effect, where MICs rise significantly at high bacterial densities (
-
Mechanism: High density = high aggregate amount of periplasmic
-lactamase (even if weak) and reduced effective drug-to-target ratio. -
Application: If your guide targets severe pneumonia or endocarditis, rely on HFIM data with high starting inocula rather than standard static time-kill data.
References
-
National Center for Biotechnology Information (NCBI). (2024). Cefepime Mechanism of Action and Pharmacokinetics.[1][2][3][4][5] StatPearls. [Link]
-
Endimiani, A., et al. (2023). Cefepime Population Pharmacokinetics and Target Attainment in Critically Ill Patients.[1] Antimicrobial Agents and Chemotherapy.[6][1][3][7][8][9] [Link]
-
Tam, V. H., et al. (2022). Cefepime pharmacodynamic targets against Enterobacterales employing neutropenic murine lung infection models.[10][5] Journal of Antimicrobial Chemotherapy. [Link]
-
Viaene, E., et al. (2014). Stability and Antibacterial Activity of Cefepime during Continuous Infusion.[11] Antimicrobial Agents and Chemotherapy.[6][1][3][7][8][9] [Link]
-
Cadwell, J. J. (2021). Application of the hollow fibre infection model (HFIM) in antimicrobial development.[12] Journal of Antimicrobial Chemotherapy. [Link]
-
Moya, B., et al. (2009). Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[6][1][3][7][8][9] [Link]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
Technical Deep Dive: The N-Methylpyrrolidine Moiety in Cefepime Pharmacodynamics
Executive Summary
Cefepime distinguishes itself from third-generation cephalosporins (e.g., ceftazidime, cefotaxime) primarily through the introduction of a quaternary N-methylpyrrolidine (NMP) group at the C-3 position of the cephem nucleus.[1] This structural modification is not merely cosmetic; it is the functional driver behind the drug's "fourth-generation" classification.
This whitepaper analyzes the tripartite role of the NMP group:
-
Zwitterionic Penetration: Facilitating rapid transit through Gram-negative porin channels via electrostatic steering.
-
Enzymatic Evasion: Providing steric and electrostatic resistance against AmpC
-lactamases. -
Target Affinity: Enhancing binding kinetics to Penicillin-Binding Proteins (PBPs), specifically PBP2 and PBP3.
Structural Chemistry: The Zwitterionic Dipole
The core efficacy of cefepime relies on its zwitterionic nature.[1][2][3] While third-generation cephalosporins often carry a net negative charge (anionic) at physiological pH, cefepime possesses a net neutral charge.
-
C-4 Position: Contains a carboxylic acid group (COO⁻), providing a negative charge.
-
C-3 Position (The NMP Group): The N-methylpyrrolidine moiety contains a quaternary nitrogen atom that maintains a permanent positive charge (N⁺) regardless of physiological pH fluctuations.
The Dipole Moment
This charge distribution creates a high dipole moment. Unlike ceftazidime, where the pyridinium group is less basic, the highly basic quaternary amine of the NMP group ensures the molecule remains zwitterionic over a wider pH range. This dipole is critical for the "porin highway" mechanism described below.
Mechanism of Action: Porin Penetration Kinetics
Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Enterobacter spp.) defend themselves with an Outer Membrane (OM) that acts as a molecular sieve. Hydrophilic antibiotics must pass through porin channels (OmpF, OmpC).
The Electrostatic Steering Effect
Porin channels are not passive tubes; they contain a "ladder" of charged amino acid residues that create an internal electric field.
-
Anionic Repulsion: Negatively charged antibiotics (like many 3rd-gen cephalosporins) are repelled by the acidic residues inside the porin constriction zone.
-
Zwitterionic Alignment: The NMP group's positive charge aligns with the internal negative field of the porin, while the carboxyl group aligns with the positive field.
-
Result: This alignment drastically reduces the energy barrier for translocation, allowing cefepime to diffuse into the periplasmic space significantly faster than ceftazidime.
Visualization: The Permeability Pathway
Figure 1: The structural dipole of cefepime facilitates rapid transit through the porin channel via electrostatic alignment.
Resistance Evasion: AmpC -Lactamase Stability
The NMP group confers a high degree of stability against Type I (AmpC) chromosomal
Mechanistic Basis[2][4]
-
Low Affinity (
): The bulky NMP group creates steric hindrance, making it difficult for the AmpC enzyme to form the initial non-covalent Michaelis complex. -
Resistance to Hydrolysis (
): Even if the enzyme binds, the geometry of the NMP group prevents the optimal positioning of the catalytic serine residue required to attack the -lactam ring. -
Outcome: The hydrolysis rate is negligible, allowing cefepime to maintain lethal concentrations in the periplasm even in the presence of derepressed AmpC enzymes.
Pharmacodynamics: PBP Binding Affinity
Once in the periplasm, the NMP group influences the final target interaction. Cefepime exhibits high affinity for Penicillin-Binding Proteins (PBPs), the enzymes responsible for peptidoglycan cross-linking.
| Pathogen | Primary Target | Affinity ( | Clinical Consequence |
| E. coli | PBP 3 | < 0.1 µg/mL | Filamentation and rapid lysis. |
| P. aeruginosa | PBP 3 | < 0.5 µg/mL | High potency against pseudomonads.[1][3][4] |
| S. aureus | PBP 2 | ~ 1.0 µg/mL | Activity against MSSA (unlike Ceftazidime). |
Note: The NMP group does not confer affinity for PBP2a (MRSA); however, its compact zwitterionic structure allows it to access PBP2 and PBP3 in Gram-negatives more efficiently than bulkier side chains.
Experimental Protocols for Validation
To validate the role of the NMP group in your own assays, use the following self-validating protocols.
Protocol A: Outer Membrane Permeability Assay (Zimmermann-Rosselet Modification)
Objective: Quantify the rate of cefepime penetration relative to a control (e.g., cephaloridine).
-
Preparation: Harvest E. coli strains (wild type and porin-deficient mutants) in exponential phase. Resuspend in phosphate buffer (pH 7.4).
-
Lysis: Sonicate a sub-sample to release periplasmic
-lactamases. Measure the of hydrolysis for cefepime using a spectrophotometer (260 nm). -
Intact Cell Assay: Incubate intact cells with cefepime (100 µM).
-
Measurement: Monitor the rate of hydrolysis. Since the enzyme is in the periplasm, the rate-limiting step is diffusion across the outer membrane.
-
Calculation:
Where is the permeability coefficient. A high value confirms the "Trojan Horse" effect of the NMP group.
Protocol B: AmpC Stability Kinetic Assay
Objective: Determine the stability of the NMP-substituted ring against hydrolysis.
-
Enzyme Source: Purify AmpC
-lactamase from Enterobacter cloacae P99. -
Reaction Mix: 50 mM sodium phosphate buffer (pH 7.0) + 100 µM Cefepime.
-
Control: Run parallel reaction with Ceftazidime (known labile substrate).
-
Detection: Monitor absorbance decrease at 260 nm (cleavage of
-lactam ring) over 60 minutes at 37°C. -
Validation Criteria: Cefepime should show <5% hydrolysis compared to Ceftazidime (>50% hydrolysis) over the same period.
Visualization: Experimental Logic Flow
Figure 2: Parallel workflows to distinguish between penetration velocity (permeability) and enzymatic stability.
References
-
Nikaido, H. (1994). Prevention of drug access to bacterial targets: permeability barriers and active efflux. Science, 264(5157), 382-388.
-
Livermore, D. M. (1995). beta-Lactamases in laboratory and clinical resistance.[2][3][5] Clinical Microbiology Reviews, 8(4), 557-584.
-
Sanders, C. C., & Sanders, W. E. (1992). beta-Lactam resistance in gram-negative bacteria: global trends and clinical impact. Clinical Infectious Diseases, 15(5), 824-839.
-
Bellido, F., Pechere, J. C., & Hancock, R. E. (1991). Novel method for measurement of outer membrane permeability to new cephalosporins in intact Enterobacter cloacae cells. Antimicrobial Agents and Chemotherapy, 35(1), 68-72.
-
Wynd, M. A., & Paladino, J. A. (1996). Cefepime: a fourth-generation parenteral cephalosporin.[6] Annals of Pharmacotherapy, 30(3), 287-296.
Sources
- 1. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. Cefepime: a fourth-generation parenteral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for preparing cefepime sulfate stock solution in DMSO and water
Abstract & Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a zwitterionic structure that allows it to penetrate the outer membrane of Gram-negative bacteria rapidly.[1] While clinically administered as Cefepime Hydrochloride (often with L-arginine), Cefepime Sulfate is frequently utilized in research settings for in vitro susceptibility testing, minimum inhibitory concentration (MIC) assays, and high-throughput screening (HTS).[1]
This protocol provides a standardized methodology for preparing this compound stock solutions. Unlike simple dissolution, this guide addresses the critical variables of potency correction , solvent-dependent stability , and hygroscopic degradation .
Key Technical Insight: Cefepime is chemically unstable in aqueous solution at room temperature, undergoing hydrolysis and polymerization which manifests as a color change from pale yellow to amber/red. Strict adherence to temperature control and solvent selection is required to maintain stock integrity.[2]
Physicochemical Properties & Solubility Profile[3][4][5][6]
Before preparation, verify the specific salt form on your reagent label. The properties below are specific to This compound .
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 107648-78-2 (Sulfate) / 123171-59-5 (HCl Monohydrate - for reference) |
| Molecular Weight | ~578.63 g/mol (Check specific Certificate of Analysis) |
| Appearance | White to off-white crystalline powder |
| Solubility (Water) | Soluble (>10 mg/mL).[1][3] Preferred for bio-assays. |
| Solubility (DMSO) | Soluble (~100 mg/mL).[4][5] Preferred for frozen stock libraries. |
| Solubility (Ethanol) | Insoluble.[4] Do not use. |
| Stability | Aqueous solution degrades within 24h at RT.[2] DMSO stocks stable at -20°C for >6 months.[1][5][6] |
Pre-Preparation Calculations (The "Potency" Factor)
CRITICAL ERROR ALERT: Do not calculate mass based solely on molecular weight. You must account for the potency (purity) of the raw material, which includes water content and impurities.
The Formula
[1]-
Target Conc: The desired concentration of the active moiety (usually 10–100 mg/mL).
-
Potency: Found on the manufacturer's Certificate of Analysis (CoA). Usually expressed as
(e.g., 900 ).
Example Calculation:
-
Goal: Prepare 5 mL of 50 mg/mL stock.
-
Potency: 920
(0.92 mg active/mg powder). -
Calculation:
You must weigh 271.74 mg of powder to get 250 mg of active Cefepime.
Protocol A: Aqueous Stock Preparation (Preferred for Bio-Assays)
Application: MIC determination, agar dilution, immediate cell culture treatment.
Materials
-
This compound Powder
-
Sterile Milli-Q Water (or Molecular Grade Water)[1]
-
0.22 µm PES (Polyethersulfone) Syringe Filter[1]
-
Sterile 15 mL Polypropylene (PP) Tube[1]
-
Sterile 1.5 mL Microcentrifuge Tubes (Amber preferred)
Workflow
-
Weighing: Weigh the calculated mass of this compound into a sterile 15 mL tube.
-
Solvent Addition: Add 80% of the final volume of sterile water.
-
Why? Adding the full volume immediately does not account for the displacement volume of the powder.
-
-
Dissolution: Vortex gently. This compound is freely soluble; vigorous shaking is unnecessary and may cause foaming.
-
Volume Adjustment: Add sterile water to reach the final target volume.
-
Sterilization: Filter the solution through a 0.22 µm PES filter into a fresh sterile tube.
-
Note: PES is low-protein binding and ideal for aqueous antibiotics.[1]
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 100–500 µL) to avoid freeze-thaw cycles.
-
Storage: Use immediately or freeze at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).
Protocol B: DMSO Stock Preparation (High Concentration)
Application: Chemical libraries, robotics, long-term storage.
Materials
-
Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%
-
0.22 µm PTFE (Polytetrafluoroethylene) or Nylon Syringe Filter[1]
-
Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.[7]
-
-
Glass vials or HDPE/PP tubes (DMSO compatible)[1]
Workflow
-
Weighing: Weigh the calculated mass of this compound.
-
Dissolution: Add the full volume of anhydrous DMSO.
-
Note: Unlike water, volume displacement is less critical for high-concentration stocks in DMSO, but "Quantity Sufficient" (QS) to final volume is still best practice for analytical accuracy.
-
-
Mixing: Vortex until clear. The solution may warm slightly (exothermic).
-
Sterilization: Filter through a 0.22 µm PTFE or Nylon filter .
-
Storage: Aliquot into amber tubes. Store at -20°C .
-
Caution: DMSO freezes at ~18°C. Ensure tubes are upright to prevent expansion leakage during freezing.
-
Visualization: Preparation Decision Tree
Figure 1: Decision matrix and workflow for this compound stock preparation based on downstream application.[1]
Quality Control & Troubleshooting
| Observation | Cause | Solution |
| Yellow/Amber Color | Degradation / Oxidation | Discard immediately.[1] Cefepime solutions should be clear to pale yellow. Darkening indicates hydrolysis. |
| Precipitation | Saturation or Temp Shock | Ensure concentration is <100 mg/mL. If frozen, vortex vigorously after thawing. |
| Cell Toxicity | DMSO carryover | For cell assays, ensure final DMSO concentration on cells is <0.5% (v/v). Use Aqueous Protocol if possible. |
| Filter Clogging | Incomplete dissolution | Vortex longer or sonicate briefly (avoid heat). Ensure solution is clear before filtering. |
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[8] 11th Edition. CLSI; 2018.
-
Cayman Chemical. Cefepime (hydrochloride hydrate) Product Information.[1][3]
-
MedKoo Biosciences. this compound Product Data Sheet.[1]
-
United States Pharmacopeia (USP). USP <797> Pharmaceutical Compounding - Sterile Preparations. (General reference for sterile filtering techniques). [1]
-
BenchChem. Application Notes and Protocols for Preparing Cefepime Solutions.[1]
Sources
- 1. Cefepime | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Technical Guide: Determination of Minimum Inhibitory Concentration (MIC) of Cefepime Sulfate
Methodology: Broth Microdilution (BMD) | Standard: CLSI M07 / ISO 20776-1
Abstract & Scope
This application note details the protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefepime Sulfate , a fourth-generation, zwitterionic cephalosporin. Unlike earlier generations, Cefepime’s dipolar nature allows rapid penetration through the porin channels of Gram-negative outer membranes, while maintaining high affinity for Penicillin-Binding Proteins (PBPs) (specifically PBP 2 and 3).
This guide is designed for researchers optimizing pharmacokinetic/pharmacodynamic (PK/PD) models or conducting antimicrobial resistance (AMR) surveillance. It addresses specific challenges associated with Cefepime, including its thermal instability and the necessity for precise potency correction during stock preparation.
Mechanism of Action
Cefepime exerts bactericidal activity by inhibiting cell wall synthesis. Its zwitterionic structure enhances solubility and periplasmic concentration, allowing it to evade degradation by many AmpC
Figure 1: Mechanism of Action. Cefepime's zwitterionic nature facilitates rapid transit through porins to target PBPs.
Materials & Reagents
3.1. Antimicrobial Agent[1][2][3][4][5][6][7][8][9]
-
Compound: this compound (CAS: 123171-59-5).
-
Solvent: Sterile Deionized Water (preferred) or Phosphate Buffer (pH 6.0).
-
Critical Note: Cefepime is unstable in solution. Prepare fresh immediately before use. Do not store stock solutions at 4°C for >24 hours.
3.2. Media[4][6]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB):
-
Calcium (
): 20–25 mg/L. -
Magnesium (
): 10–12.5 mg/L. -
Why? Cation levels critically affect the susceptibility of Pseudomonas aeruginosa to aminoglycosides and some cephalosporins.
-
3.3. QC Strains
Experimental Protocol: Broth Microdilution
4.1. Potency Correction (The Most Common Error)
Commercial Cefepime is supplied as a salt (this compound or Hydrochloride). You must calculate the weight required based on the active moiety (free acid) potency, usually found on the Certificate of Analysis (CoA).
4.2. Stock Solution Preparation[4][5]
-
Weigh the calculated amount of Cefepime powder.
-
Dissolve in Sterile Water to achieve a stock concentration of 1280
g/mL (or 10x the highest desired test concentration). -
Vortex gently. Ensure complete dissolution (solution should be clear to pale yellow).
-
Use immediately. If storage is absolutely necessary, freeze at -70°C for <1 week.
4.3. Dilution & Plate Setup[4]
-
Intermediate Dilutions: Prepare serial 2-fold dilutions in CAMHB.
-
Dispensing: Add 50
L of each concentration to the wells of a sterile 96-well U-bottom microtiter plate.-
Test Range: Typically 0.016
g/mL to 64 g/mL.
-
-
Controls:
-
Growth Control: Broth + Bacteria (No Antibiotic).
-
Sterility Control: Broth only.[4]
-
4.4. Inoculum Preparation
-
Direct Colony Suspension: Pick 3-5 colonies from an overnight agar plate (non-selective medium).
-
Suspension: Emulsify in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:100 in CAMHB.
-
Final Inoculum in Well:
CFU/mL (after adding 50 L bacteria to 50 L drug).
-
4.5. Incubation
Figure 2: Experimental Workflow.[4] Critical path from stock preparation to MIC reading.[4]
Quality Control (QC) & Validation
Run these strains in parallel to validate the assay. If QC results fall outside these ranges, the test is invalid.
| Organism | ATCC Strain | Expected MIC Range ( |
| Escherichia coli | 25922 | 0.016 – 0.12 |
| Pseudomonas aeruginosa | 27853 | 0.5 – 4 |
| Staphylococcus aureus | 29213 | 1 – 4 |
Note: Ranges based on CLSI M100 standards [1].
Data Analysis & Interpretation
-
MIC Definition: The lowest concentration of cefepime that completely inhibits visible growth as detected by the unaided eye.[4]
-
Reading Method: Use a dark background with reflected light.
-
Trailing Endpoints: Cefepime is bactericidal; trailing growth (faint haze) is rare but can occur with Pseudomonas. If significant trailing occurs, check inoculum purity.
-
Skipped Wells: If growth occurs at a higher concentration but not at a lower one, the test is invalid (technical error).
Troubleshooting
-
MICs too high? Check stock potency calculation. Ensure Cefepime powder was not degraded by moisture (hygroscopic).
-
MICs too low? Inoculum density may be <
CFU/mL. -
Variable Results? Cefepime degrades rapidly. Ensure the time between stock prep and incubation is < 30 minutes.
References
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[2][8] 34th Edition.[4] (2024).[1][4][11] [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading Guide for Broth Microdilution.[4] (2024).[4][11] [Link]
Sources
- 1. clsi.org [clsi.org]
- 2. clsi.org [clsi.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. szu.gov.cz [szu.gov.cz]
- 7. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. darvashco.com [darvashco.com]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. Impact of Revised Cefepime CLSI Breakpoints on Escherichia coli and Klebsiella pneumoniae Susceptibility and Potential Impact If Applied to Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
HPLC method development for cefepime sulfate analysis in biological fluids
Application Note: High-Fidelity HPLC Analysis of Cefepime Sulfate in Biological Fluids
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of this compound in biological fluids. Unlike standard small molecule workflows, Cefepime presents unique challenges due to its zwitterionic nature and rapid thermal degradation in plasma. This guide prioritizes sample integrity preservation and chromatographic resolution of the parent drug from its N-methylpyrrolidine (NMP) degradation product.
Introduction & Senior Scientist Insights
Cefepime is a fourth-generation cephalosporin carrying a net positive charge at physiological pH, allowing it to penetrate the gram-negative outer membrane rapidly. However, this zwitterionic structure (containing both a quaternary ammonium group and a carboxylate group) creates significant analytical hurdles.
The "Stability Trap": Most analytical failures with Cefepime are not chromatographic but pre-analytical. Cefepime is thermally labile in plasma.[1] Spontaneous degradation into N-methylpyrrolidine (NMP) and the remaining cephalosporin core occurs rapidly at room temperature (20°C) and physiological temperature (37°C).
-
Critical Insight: You cannot batch-process 50 samples at room temperature. The first sample will be accurate; the 50th will show significant signal loss (up to 15-20%). Strict cold-chain handling (4°C) is non-negotiable.
Method Development Strategy
The development logic focuses on three variables: pH control , retention of polar zwitterions , and resolution of impurities .
Stationary Phase Selection
While HILIC is an option for polar compounds, a high-quality End-capped C18 column is preferred for biological fluids due to its robustness against matrix effects.
-
Recommendation: C18, 5 µm, 4.6 x 250 mm (e.g., Phenomenex Luna or Waters Symmetry).
-
Why: The long column length provides necessary theoretical plates to separate Cefepime from early-eluting plasma interferences and the NMP degradation product.
Mobile Phase Chemistry
Cefepime has pKa values of approximately 3.2 (COOH) and >9 (quaternary amine).
-
The pH Sweet Spot: pH 3.0 - 4.0.
-
Mechanism: At pH < 3, the carboxyl group is protonated (neutral), and the amine is positive. This increases hydrophobicity relative to the zwitterionic state, improving retention on a C18 column. We utilize an Ammonium Acetate/Acetic Acid buffer to maintain this pH while remaining MS-compatible if sensitivity requirements change.
Logic Diagram: Method Optimization
The following diagram illustrates the decision matrix used to finalize the chromatographic conditions.
Figure 1: Decision logic for optimizing Cefepime retention and peak shape.
Detailed Experimental Protocol
Reagents and Standards
-
Internal Standard (IS): Cefotaxime or Cefpirome (structurally similar cephalosporins).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[5]
-
Buffer: Ammonium Acetate (10-20 mM), Glacial Acetic Acid.
Sample Preparation (Protein Precipitation)
This protocol uses a Cold-Crash technique to minimize degradation.
Step-by-Step Workflow:
-
Thawing: Thaw plasma samples in a 4°C water bath or refrigerator. Do not thaw at room temperature.
-
Aliquot: Transfer 200 µL of plasma into a cooled microcentrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard solution (50 µg/mL). Vortex briefly (5 sec).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (1:1 ratio).
-
Note: Some protocols use 1:3 ratios. We prefer 1:1 to minimize dilution of the analyte, as Cefepime levels can be low in trough samples.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C .
-
Supernatant Transfer: Transfer the clear supernatant to a cooled autosampler vial.
-
Injection: Inject immediately. If queuing is required, the autosampler tray must be cooled to 4°C.
Workflow Diagram: Sample Preparation
Figure 2: "Cold-Crash" sample preparation workflow to prevent thermal degradation.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.0 (adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic |
| Ratio (A:B) | 92 : 8 (v/v) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection | UV @ 260 nm (Lambda max for Cefepime) |
| Injection Volume | 20 - 50 µL |
| Run Time | ~15 minutes |
| Temperature | Column: 25°C |
Method Validation (Self-Validating System)
To ensure trustworthiness, the method must meet FDA/EMA bioanalytical guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | 0.999 (Range: 0.5 - 100 µg/mL) | |
| Accuracy | 85-115% of nominal | 95-103% |
| Precision (CV) | < 15% (20% at LLOQ) | 2-5% Intra-day |
| Recovery | Consistent (>50%) | >85% with ACN precipitation |
| Stability (Autosampler) | < 10% degradation | Stable for 24h only at 4°C |
System Suitability Test (SST): Before every run, inject a standard mix.
-
Resolution (Rs): > 2.0 between Cefepime and Internal Standard.
-
Tailing Factor: < 1.5 (High tailing indicates secondary interactions; check buffer pH).
Troubleshooting & Tips
-
Peak Tailing: Cefepime's amine group can interact with residual silanols on the silica backbone. If tailing occurs, increase buffer concentration to 25-50 mM or use a "Base Deactivated" (BDS) C18 column.
-
Ghost Peaks: If you see late-eluting peaks, they may be plasma lipids. Although isocratic is preferred for stability, a short gradient wash (90% ACN) at the end of the run can prevent column fouling.
-
Degradation Check: If the Cefepime peak area decreases over the run while the IS remains constant, your autosampler is not cooling effectively.
References
-
Behin, S. et al. (2025). Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method. ResearchGate. Link
-
Kessler, M. et al. (2002). High-performance liquid chromatographic determination of cefepime in human plasma and in urine and dialysis fluid using a column-switching technique. PubMed. Link
-
Verstuyft, C. et al. (2001). Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro. Antimicrobial Agents and Chemotherapy.[2][3][6][7][8][9][10][11] Link
-
Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Link
-
Zhang, J. et al. (2012). Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central. Link
Sources
- 1. Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. scielo.br [scielo.br]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. ijpsr.com [ijpsr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajpaonline.com [ajpaonline.com]
cefepime sulfate broth microdilution assay protocol CLSI guidelines
Abstract
This application note details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefepime Sulfate against Gram-negative bacteria using the Broth Microdilution (BMD) method. Designed for researchers and drug development professionals, this guide strictly adheres to Clinical and Laboratory Standards Institute (CLSI) guidelines M07 (Methodology) and M100 (Breakpoints). It addresses critical technical nuances, including salt-correction calculations for this compound, cation-adjusted media requirements, and specific interpretation rules for carbapenemase-producing isolates.[1]
Introduction & Mechanism
Cefepime is a fourth-generation cephalosporin with a zwitterionic structure that enhances its penetration through the outer membrane of Gram-negative bacteria and reduces its affinity for certain
While Cefepime Hydrochloride is the standard pharmaceutical salt, This compound is frequently utilized in research and early-stage development. The use of the sulfate salt requires precise stoichiometric adjustment during stock solution preparation to ensure the final active moiety concentration aligns with CLSI standards, which are based on the free base activity.
Why Broth Microdilution?
BMD is the gold standard for Antimicrobial Susceptibility Testing (AST). Unlike gradient diffusion (E-test) or disk diffusion, BMD provides a quantitative MIC value essential for:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling.
-
Establishing precise resistance breakpoints.[2]
-
Validating automated susceptibility systems.
Materials & Reagents
Antimicrobial Agent[2][3][4][5][6][7][8][9]
-
Compound: this compound (Research Grade).
-
Storage: -20°C or -80°C (desiccated).
-
Solvent: Phosphate Buffer, pH 6.0, 0.1 mol/L (Preferred for stability) or Sterile Distilled Water (for immediate use).
Growth Medium[1]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB):
Quality Control (QC) Strains
Experimental Protocol
Phase 1: Stock Solution Preparation (Critical)
Objective: Prepare a 10x or 100x Master Stock Solution based on active potency.
The "Sulfate" Correction: this compound powder is not 100% active cefepime. You must correct for the sulfate salt mass, water content, and impurity profile provided in the Certificate of Analysis (CoA).
[1]-
Potency (
): Often listed as "Assay" on the CoA. If listed as "purity" (e.g., 98%), you must further correct for water and salt fraction if the assay is on an "as is" basis.-
Rule of Thumb: If potency is not explicitly stated, calculate:
.[1]
-
Procedure:
-
Weigh the calculated amount of this compound into a sterile polypropylene tube.
-
Dissolve in Phosphate Buffer (pH 6.0) to prepare a stock concentration of 1,280
g/mL (or higher).-
Note: Cefepime is more stable in acidic/neutral buffers than in pure water or alkaline solutions.
-
-
Allow to stand for 15 minutes to ensure complete solubilization.
-
Sterilize by membrane filtration (0.22
m) if not using sterile powder. -
Use immediately or aliquot and freeze at -70°C. Do not refreeze.
Phase 2: Dilution Scheme (96-Well Plate)
Objective: Create a doubling dilution series. Standard range for Cefepime: 0.016
-
Dispense: Add 50
L of CAMHB to columns 2 through 12 of the 96-well plate. -
Add Drug: Add 100
L of the working antibiotic solution (e.g., 128 g/mL) to Column 1. -
Serial Dilution:
-
Controls:
-
Column 11: Growth Control (Broth + Inoculum, no antibiotic).
-
Column 12: Sterility Control (Broth only, no inoculum).
-
Phase 3: Inoculum Preparation[1]
-
Source: Use fresh colonies (18-24h growth) from a non-selective agar plate (e.g., Blood Agar).[1]
-
Suspension: Suspend colonies in sterile saline (0.85% NaCl) or broth.
-
Standardization: Adjust turbidity to 0.5 McFarland Standard (approx.
CFU/mL) using a nephelometer. -
Dilution: Dilute the 0.5 McFarland suspension 1:100 in CAMHB.
-
Calculation: 100
L suspension + 9.9 mL CAMHB. -
Final Concentration: Approx.
CFU/mL.
-
Phase 4: Inoculation & Incubation[1]
-
Inoculate: Add 50
L of the diluted inoculum to all wells except the Sterility Control (Column 12).-
Final Well Volume: 100
L. -
Final Bacterial Concentration:
CFU/mL. -
Final Antibiotic Concentration: Diluted by half (e.g., Column 1 becomes 64
g/mL).
-
-
Seal: Cover with an adhesive seal or loose lid to prevent evaporation.
-
Incubate:
-
Temperature: 35 ± 2°C.
-
Atmosphere: Ambient air (non-CO2).
-
Time: 16–20 hours.
-
Visual Workflow (DOT Diagram)
Caption: Step-by-step workflow for this compound Broth Microdilution Assay from stock preparation to MIC reading.
Quality Control (QC)
To validate the assay, you must run QC strains in parallel. If QC results fall outside these ranges, the patient/experimental results are invalid.
Table 1: CLSI M100 QC Ranges for Cefepime
| Organism | ATCC Strain | QC Range ( |
| Escherichia coli | 25922 | 0.016 – 0.12 |
| Pseudomonas aeruginosa | 27853 | 1 – 4 |
| Staphylococcus aureus | 29213 | 1 – 4 |
Note: The range for E. coli 25922 is very low. Ensure your dilution series goes low enough (e.g., down to 0.008
Data Analysis & Interpretation
Determine the MIC as the lowest concentration of Cefepime that completely inhibits visible growth (no button or turbidity).
Table 2: CLSI M100 Breakpoints (2024 Edition)
| Organism Group | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |
| Enterobacterales | |||
| Pseudomonas aeruginosa | N/A |
Critical Reporting Rules (CLSI 2024 Updates)
-
Enterobacterales SDD: The category "Intermediate" for Enterobacterales was replaced by Susceptible-Dose Dependent (SDD) . This implies clinical efficacy is attainable but requires higher dosing regimens (e.g., 2g q8h).
-
Carbapenemase Producers: If an Enterobacterales isolate tests positive for carbapenemase production (e.g., KPC, NDM), do not report Cefepime as Susceptible , even if the MIC is
g/mL.[12] Clinical data suggests Cefepime is ineffective against these strains regardless of in vitro MIC.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| QC MICs too high | Inoculum too heavy | Verify 0.5 McFarland with a calibrated device. |
| Potency calculation error | Check salt correction (Sulfate vs Base). | |
| QC MICs too low | Inoculum too light | Ensure colonies are fresh (<24h). |
| Drug degradation | Use fresh stock; ensure pH 6.0 buffer was used. | |
| Skipped Wells | Pipetting error | Check tip seating; use reverse pipetting for viscous fluids. |
| Growth in Sterility Well | Contamination | Discard plate; check hood sterility and reagents. |
| P. aeruginosa False Resistance | Cation deficiency | Ensure CAMHB has correct |
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[6] 11th Edition. CLSI, Wayne, PA.[6] [1]
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[6][7][8] 34th Edition (2024).[7] CLSI, Wayne, PA.[6] [1]
-
U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria: Cefepime.
-
American Type Culture Collection (ATCC). Product Sheet: Escherichia coli (ATCC® 25922™).[8][11][1][8]
-
ChemicalBook. this compound Chemical Properties and CAS 107648-78-2.[1][1]
Sources
- 1. CAS 107648-78-2: this compound | CymitQuimica [cymitquimica.com]
- 2. slh.wisc.edu [slh.wisc.edu]
- 3. Cefepime-d3 Sulfate | Axios Research [axios-research.com]
- 4. chemwhat.com [chemwhat.com]
- 5. medkoo.com [medkoo.com]
- 6. labspec.org [labspec.org]
- 7. darvashco.com [darvashco.com]
- 8. goums.ac.ir [goums.ac.ir]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. clsi.org [clsi.org]
- 11. media.beckmancoulter.com [media.beckmancoulter.com]
- 12. Cefepime Reporting Strategies for Carbapenemase-producing Isolates of Enterobacterales [clsi.org]
Application Note: In Vivo Efficacy Testing of Cefepime Sulfate in Murine Neutropenic Thigh Models
Abstract & Strategic Rationale
This guide details the protocol for evaluating the in vivo efficacy of Cefepime Sulfate, a fourth-generation cephalosporin, using the murine neutropenic thigh infection model. This model is the global gold standard for determining the Pharmacokinetic/Pharmacodynamic (PK/PD) indices of anti-infectives.[1]
Why This Model?
Unlike survival models, the neutropenic thigh model allows for the quantification of bacterial burden reduction (log10 CFU) in a closed tissue compartment. It decouples the drug's effect from the host immune system, providing a "clean" assessment of the antimicrobial's potency.
Why Cefepime?
Cefepime is a time-dependent antibiotic. Its efficacy is driven by the time the free drug concentration remains above the Minimum Inhibitory Concentration (
Pre-Clinical Validation Prerequisites (Go/No-Go)
Before initiating in vivo work, the following in vitro parameters must be established to ensure the validity of the animal data:
-
MIC Determination: Determine the MIC of the specific bacterial isolate (e.g., Pseudomonas aeruginosa, Enterobacterales) using CLSI standard broth microdilution.
-
Critical Check: If MIC > 8 µg/mL (CLSI breakpoint for resistance), efficacy in standard dosing models is unlikely unless simulating high-dose continuous infusion.
-
-
Inoculum Preparation: Bacteria must be in the logarithmic growth phase . Stationary phase bacteria are metabolically dormant and less susceptible to cell-wall active agents like Cefepime, leading to false negatives.
Experimental Workflow Visualization
The following diagram outlines the critical path from neutropenia induction to data analysis.
Figure 1: Chronological workflow for the neutropenic thigh infection model. CPM = Cyclophosphamide.[4][5][6][7]
Detailed Protocol
Phase 1: Animals and Neutropenia Induction
Objective: Reduce circulating neutrophils to <100/mm³ to mimic an immunocompromised patient.[4][5][6]
-
Animals: Female CD-1 (ICR) mice, 6 weeks old, 22–25g.
-
Reagent: Cyclophosphamide monohydrate (CPM).
-
Procedure:
-
Day -4: Administer CPM 150 mg/kg via Intraperitoneal (IP) injection.
-
Day -1: Administer CPM 100 mg/kg IP.
-
Validation (Optional but Recommended): On Day 0, perform a blood smear on sentinel mice to verify neutropenia (<10 neutrophils/mm³).
-
Phase 2: Bacterial Inoculum Preparation
Objective: Create a reproducible infection with actively dividing bacteria.
-
Overnight Culture: Grow isolate on Trypticase Soy Agar (TSA) plates overnight at 37°C.
-
Sub-culture: Transfer colonies to fresh broth (e.g., cation-adjusted Mueller-Hinton broth) and incubate for 2–3 hours until reaching log phase (
). -
Dilution: Dilute in sterile saline to achieve a final concentration of
to CFU/mL .-
Note: When 0.1 mL is injected, the target load per thigh is
to CFU.
-
Phase 3: Infection and Dosing (The Critical Phase)
Objective: Establish infection and deliver Cefepime to match target PK profiles.
-
Infection (T=0):
-
Anesthetize mice (Isoflurane).
-
Inject 0.1 mL of inoculum deep into the biceps femoris (thigh muscle) of both hind legs.
-
Self-Validating Step: Plating the inoculum immediately after injection confirms the exact input CFU.
-
-
Baseline Harvest (T+2h):
-
Sacrifice 3 mice (6 thighs) 2 hours post-infection. This establishes the "Start of Therapy" bacterial burden.
-
-
Treatment (T+2h to T+26h):
-
Formulation: Dissolve this compound in sterile saline. Prepare fresh daily (beta-lactams hydrolyze).
-
Route: Subcutaneous (SC) injection at the nape of the neck.
-
Frequency: Due to the short half-life (
min) in mice, dose q2h or q4h (every 2 or 4 hours). -
Dose Groups: Typical range: 1.56, 6.25, 25, 100, 400 mg/kg/day (fractionated).
-
Phase 4: Tissue Harvest and Enumeration
-
Endpoint: 24 hours after the start of therapy (26 hours post-infection).
-
Euthanasia: CO₂ asphyxiation followed by cervical dislocation.
-
Extraction: Aseptically remove thigh muscles.
-
Homogenization: Place muscle in 10 mL sterile saline. Homogenize (e.g., Polytron or bead beater).
-
Plating: Serially dilute homogenate (1:10 steps) and plate on TSA. Incubate 24h at 37°C.
-
Counting: Count colonies and calculate CFU/thigh.
Data Presentation & Analysis
Quantitative Data Structure
Organize your results into the following table format for clarity:
| Group | Total Daily Dose (mg/kg) | Fractionation | Log10 CFU/Thigh (Mean ± SD) | Change from Baseline (Log10) |
| Baseline (2h) | N/A | N/A | 6.2 ± 0.2 | 0.00 |
| Vehicle Control | 0 | q4h | 8.9 ± 0.3 | +2.70 (Growth) |
| Treatment A | 10 | q4h | 7.5 ± 0.4 | +1.30 (Stasis Failure) |
| Treatment B | 40 | q4h | 6.1 ± 0.2 | -0.10 (Stasis) |
| Treatment C | 160 | q4h | 4.2 ± 0.3 | -2.00 (1-log kill) |
| Treatment D | 640 | q4h | 2.5 ± 0.1 | -3.70 (>3-log kill) |
PK/PD Modeling (The "Why")
Cefepime efficacy correlates with %
Formula:
- : Effect (Change in log10 CFU).
- : Effect in untreated control (Growth).
- : Maximum kill achievable.
- : Dose required for 50% of maximum effect.
Mechanistic Visualization
The diagram below illustrates the PK/PD relationship driving the protocol design.
Figure 2: PK/PD Driver relationship. For Cefepime, efficacy fails if dosing frequency does not compensate for rapid murine renal clearance.
Troubleshooting & Expert Tips
-
The "Paradoxical" Growth: If your treated mice show more growth than controls, check your pH. Cefepime is a zwitterion; incorrect pH in the dosing solution can cause precipitation or degradation.
-
Renal Clearance Mismatch: If you cannot dose q2h (logistical limits), you must use Uranyl Nitrate (5 mg/kg IP, 3 days prior) to induce temporary renal impairment, extending Cefepime's half-life to mimic humans. However, the standard protocol (fractionated dosing) is preferred for cleaner toxicity data.
-
Inoculum Effect: If the starting inoculum is too high (
), you may encounter the "inoculum effect," where MIC values effectively rise, rendering standard doses ineffective.
References
-
Craig WA. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases.
-
Andes D, Craig WA. (2002). "Animal model pharmacokinetics and pharmacodynamics: a critical review.
-
Clinical and Laboratory Standards Institute (CLSI). (2024). "M100: Performance Standards for Antimicrobial Susceptibility Testing."
-
Roos JF, et al. (2006). "Pharmacokinetics/pharmacodynamics of cefepime administered by continuous infusion in critically ill patients." Journal of Antimicrobial Chemotherapy.
-
Zuluaga AF, et al. (2006). "Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen."[5][6][8] BMC Infectious Diseases.[8]
Sources
- 1. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Application Note: Optimizing Mobile Phase for Cefepime Sulfate Retention on C18 HPLC Columns
This Application Note is designed for researchers and analytical scientists optimizing the retention and separation of Cefepime Sulfate on C18 reversed-phase columns. While Cefepime is most commonly encountered as the Hydrochloride salt, the Sulfate form (CAS 107648-78-2) presents identical chromatographic challenges regarding the active cefepime moiety, with subtle differences in counter-ion effects.[1]
Introduction & Chromatographic Challenge
Cefepime is a zwitterionic, fourth-generation cephalosporin with a quaternary ammonium group (permanently positively charged) and a carboxylic acid group (pKa ~2.6).[1] This zwitterionic nature creates a "retention paradox" on standard C18 (L1) columns:
-
High Polarity: The molecule is highly water-soluble (logP ≈ -0.1), leading to poor interaction with the hydrophobic C18 chains.[1][2]
-
Secondary Interactions: The basic aminothiazole and quaternary ammonium groups interact strongly with residual silanols on the silica backbone, causing severe peak tailing.
-
Stability: The
-lactam ring is susceptible to hydrolysis, requiring rapid analysis and buffered mobile phases.
The Goal: Achieve a capacity factor (
Physicochemical Context & Mobile Phase Strategy
To retain this compound on a C18 column, we must manipulate the mobile phase to suppress ionization or utilize "salting-out" effects.
The pH Factor (The Critical Control Point)
-
Acidic pH (2.0 – 3.0): The carboxylic acid is protonated (neutral).[3] The molecule carries a net positive charge (from the quaternary amine).[3] While this increases solubility in water, it reduces the "zwitterionic repulsion," often improving peak shape but potentially decreasing retention time unless ion-pairing reagents are used.
-
Mildly Acidic/Neutral pH (4.0 – 6.0): The carboxylic acid is deprotonated (negative), and the amine is positive. The molecule is a zwitterion.[3][4] This is often the "sweet spot" for retention on modern end-capped C18 columns because the net charge is near zero (isoelectric point vicinity), maximizing hydrophobic interaction.
The Counter-Ion Effect (Sulfate vs. Chloride)
While the active moiety drives retention, the sulfate counter-ion is kosmotropic (water-structuring).[1] In high concentrations, sulfate buffers can enhance the hydrophobic retention of the analyte more effectively than chloride buffers (salting-out effect).
Method Development Workflow (Visualized)
The following decision tree outlines the logical flow for optimizing the mobile phase.
Caption: Logic flow for optimizing Cefepime retention, balancing pH manipulation and ion-pairing strategies.
Detailed Experimental Protocols
Protocol A: Mobile Phase Preparation (Standard Phosphate System)
This protocol uses a pH 5.0 Phosphate buffer, which is a robust starting point derived from USP methodologies for Cefepime.
Reagents:
-
Potassium Dihydrogen Phosphate (
), HPLC Grade.[3] -
Potassium Hydroxide (
) or Phosphoric Acid ( ) for pH adjustment.[1][3][5]
Procedure:
-
Buffer Preparation (20 mM): Dissolve 2.72 g of
in 950 mL of Milli-Q water. -
pH Adjustment: Adjust pH to 5.0 ± 0.1 using dilute KOH or
. Crucial: Adjust pH before adding organic solvent.[1] -
Filtration: Filter through a 0.45 µm Nylon membrane (do not use Cellulose Acetate if using high pH, though pH 5 is safe).[3]
-
Mobile Phase Mixing:
Protocol B: Optimization for Peak Shape (The "Anti-Tailing" Mix)
If Protocol A yields tailing factors > 1.5, utilize this modified mobile phase.
Reagents:
-
Ammonium Acetate (volatile, good for LC-MS if needed, though phosphate is better for UV sensitivity).[1]
-
Acetic Acid.[3]
Procedure:
-
Prepare 0.05 M Ammonium Acetate buffer.[3]
-
Adjust pH to 4.0 with Acetic Acid.[3]
-
Organic Modifier: Use Methanol instead of ACN (Methanol often reduces silanol interactions for cephalosporins).
-
Ratio: Start at 95:5 (Buffer:MeOH).
Data Summary & Validation Criteria
The following table summarizes expected performance metrics based on different mobile phase compositions.
| Parameter | Method A (Phosphate pH 5.0 / ACN) | Method B (Phosphate pH 2.5 / ACN) | Method C (Ion-Pairing / pH 2.5) |
| Retention ( | 1.5 – 3.0 | 0.8 – 1.5 | 4.0 – 6.0 |
| Peak Symmetry | 1.1 – 1.4 | 1.3 – 1.8 (Tailing risk) | 1.0 – 1.2 (Excellent) |
| Column Life | High | High | Lower (Ion pair reagents degrade columns) |
| Suitability | Recommended Starting Point | Alternative for fast elution | For difficult separations only |
System Suitability Requirements (Self-Validating System)
Before running samples, the system must pass these criteria:
-
Precision: RSD of peak area < 1.0% (n=5 injections).
-
Tailing Factor (
): .[3][5] -
Resolution (
): between Cefepime and any degradation peak (e.g., Cefepime Open Ring).
Troubleshooting Guide
Issue 1: Peak Splitting
-
Cause: this compound degradation in the autosampler.[3]
-
Solution: Maintain autosampler temperature at 4°C . Prepare standards fresh every 4 hours. Use a slightly acidic diluent (pH 3-4) rather than pure water.[1][2][3]
Issue 2: Retention Drift
-
Cause: pH fluctuation in the aqueous buffer.[3]
-
Solution: Cefepime is sensitive to pH.[3][9] Ensure the buffer capacity is sufficient (increase from 20mM to 50mM if necessary).[3]
Issue 3: High Backpressure
-
Cause: Phosphate buffer precipitation in ACN.[3]
-
Solution: Ensure the organic content in the mobile phase does not exceed 80% when using >20mM phosphate buffers. Always use a gradient flush with 10% MeOH/Water at the end of the day.[3]
References
-
United States Pharmacopeia (USP). Monograph for Cefepime Hydrochloride. USP 43-NF 38.[1][2][3] (Standard reference for phosphate buffer conditions). [1][2]
-
S. S. H. Rizvi et al. "Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms." Brazilian Journal of Pharmaceutical Sciences, 2018.[3][5] (Demonstrates Acetate buffer usage).
-
Agilent Technologies. "Fast Analysis of Cefepime and Related Impurities on Poroshell 120 EC-C18." Application Note 5990-7496EN. (Protocol for gradient optimization).
-
PubChem. this compound Compound Summary. (Physicochemical data). [1][2]
Sources
- 1. CAS 107648-78-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Cefepime - Wikipedia [en.wikipedia.org]
- 3. Cefepime | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. agilent.com [agilent.com]
- 6. HPLC Determination of Cefepime on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Characterization of Cefepime Sulfate-Loaded Nanoparticles for Drug Delivery Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of cefepime sulfate-loaded nanoparticles. Cefepime is a fourth-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] However, its clinical application can be enhanced by addressing challenges such as its hydrophilic nature and the need for controlled release to improve therapeutic efficacy and combat antimicrobial resistance.[3][4] Nanoencapsulation offers a promising strategy to overcome these limitations by improving drug stability, providing sustained release, and potentially enabling targeted delivery.[5][6][7] This guide details two robust methods for nanoparticle preparation: ionic gelation for chitosan-based nanoparticles and nanoprecipitation for Poly(lactic-co-glycolide) (PLGA)-based nanoparticles. It further provides step-by-step protocols for the critical characterization techniques required to ensure the quality, reproducibility, and potential in vivo performance of the formulations.
Introduction: The Rationale for Nano-Encapsulating this compound
Cefepime functions by inhibiting bacterial cell wall synthesis, making it a critical therapeutic agent for severe infections.[1][2] Its chemical structure, featuring a zwitterionic property, allows for rapid penetration through the porin channels of Gram-negative bacteria.[8] Despite its efficacy, developing advanced delivery systems for cefepime is driven by several factors:
-
Sustained Therapeutic Levels: Nanoparticles can provide a controlled and sustained release of cefepime, maintaining the drug concentration within the therapeutic window for an extended period, which can reduce dosing frequency and improve patient compliance.[5][9]
-
Enhanced Stability: Encapsulation within a polymeric matrix can protect the drug from enzymatic degradation in the biological environment, thereby prolonging its half-life.
-
Overcoming Resistance: Nanoparticle-based systems can help overcome certain bacterial resistance mechanisms.[4] They can facilitate drug accumulation at the infection site and improve penetration through biofilms, which are protective barriers formed by bacteria.[10]
-
Targeted Delivery: The surface of nanoparticles can be functionalized with specific ligands to actively target them to infected tissues or cells, maximizing therapeutic efficacy while minimizing systemic side effects.[6][11]
This guide focuses on two widely used biodegradable and biocompatible polymers: Chitosan, a natural polysaccharide, and PLGA, a synthetic polyester approved by the FDA for therapeutic use.[10][12][13]
Part I: Preparation of this compound-Loaded Nanoparticles
The choice of preparation method is dictated by the physicochemical properties of the drug and the polymer. This compound is hydrophilic, which necessitates specific formulation strategies to achieve high encapsulation efficiency.
Method 1: Ionic Gelation for Chitosan Nanoparticles
Principle: This method is elegantly simple and leverages the electrostatic interactions between the positively charged amino groups of chitosan (in an acidic solution) and a negatively charged polyanion, typically sodium tripolyphosphate (TPP).[14][15] This interaction leads to the formation of a cross-linked, solid nanoparticle matrix that entraps the drug.[14][16][17]
Causality Behind Experimental Choices:
-
Chitosan Concentration: A lower concentration of chitosan generally leads to smaller nanoparticles.[18]
-
Acetic Acid: Used to dissolve chitosan and protonate its amino groups, rendering it positively charged and soluble. The concentration is kept low to avoid harsh conditions.[18]
-
TPP Concentration: The ratio of chitosan to TPP is a critical parameter that influences particle size, stability, and drug encapsulation. An optimal ratio is required to achieve complete gelation without causing aggregation.
-
Stirring: Constant magnetic stirring is essential to ensure the formation of uniform, monodisperse nanoparticles by preventing localized over-concentration of the cross-linking agent.
Materials and Reagents:
-
Low molecular weight Chitosan
-
This compound powder
-
Sodium Tripolyphosphate (TPP)
-
Glacial Acetic Acid
-
Deionized water
-
Magnetic stirrer and stir bars
-
Centrifuge (refrigerated recommended)
-
Syringe filters (0.22 µm)
Step-by-Step Methodology:
-
Preparation of Chitosan Solution (0.5 mg/mL): a. Dissolve 50 mg of low molecular weight chitosan in 100 mL of a 1% (v/v) acetic acid solution. b. Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution. c. Filter the solution through a 0.22 µm syringe filter to remove any impurities or undissolved particles.[18]
-
Incorporation of this compound: a. Dissolve a desired amount of this compound (e.g., 25 mg) into the 100 mL chitosan solution. b. Stir for 30 minutes to ensure the drug is homogenously dispersed.
-
Preparation of TPP Solution (1.0 mg/mL): a. Dissolve 100 mg of TPP in 100 mL of deionized water. b. Stir until fully dissolved.
-
Nanoparticle Formation: a. Place the chitosan-cefepime solution on a magnetic stirrer set to a moderate speed (e.g., 700 rpm) at room temperature. b. Add the TPP solution dropwise to the chitosan solution. A characteristic opalescent suspension will form, indicating the formation of nanoparticles.[14] c. Continue stirring for an additional 30 minutes to allow for the stabilization of the nanoparticles.
-
Collection and Purification: a. Centrifuge the nanoparticle suspension at approximately 15,000 x g for 30 minutes at 4°C. b. Discard the supernatant (which contains the unencapsulated drug). c. Re-disperse the nanoparticle pellet in deionized water by gentle vortexing or sonication. d. Repeat the centrifugation and washing step two more times to remove any residual TPP or unencapsulated drug.
-
Storage: a. Re-disperse the final washed pellet in a suitable volume of deionized water or a buffer (e.g., PBS). b. For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried).
Part II: Characterization of this compound-Loaded Nanoparticles
Thorough characterization is a self-validating system that ensures the nanoparticles meet the required specifications for drug delivery research. [5]Key parameters include size, surface charge, drug loading, and release profile.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter (size) of the particles by analyzing fluctuations in scattered light intensity caused by Brownian motion. The PDI is a measure of the heterogeneity of sizes in the sample. Zeta potential is determined by measuring the particle's velocity in an electric field and indicates the surface charge, which is a key predictor of colloidal stability.
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Perform the measurement using a Zetasizer or similar instrument.
-
Record the Z-average diameter (size), PDI, and Zeta potential. Measurements should be performed in triplicate.
Interpretation:
-
Size: Typically, nanoparticles for drug delivery are desired to be in the range of 100-400 nm. [18]* PDI: A PDI value < 0.3 indicates a relatively monodisperse and uniform population of nanoparticles.
-
Zeta Potential: A value of ±30 mV or greater suggests high stability, as the electrostatic repulsion between particles is sufficient to prevent aggregation.
Encapsulation Efficiency (EE) and Drug Loading (DL)
Principle: These parameters quantify the amount of drug successfully incorporated into the nanoparticles. The most common method is an indirect assay where the amount of free, unencapsulated drug in the supernatant is measured after centrifugation.
Protocol:
-
After centrifugation during the purification step, carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a validated method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or High-Performance Liquid Chromatography (HPLC) for higher sensitivity and specificity.
-
Calculate EE% and DL% using the following formulas:
EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
DL (%) = [(Total Drug Added - Free Drug in Supernatant) / Weight of Nanoparticles] x 100
In Vitro Drug Release
Principle: This assay evaluates the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment. The dialysis membrane method is commonly employed. [19] Protocol:
-
Dispense a known amount of the cefepime-loaded nanoparticle suspension (e.g., equivalent to 5 mg of cefepime) into a dialysis bag with a suitable molecular weight cut-off (MWCO, e.g., 12-14 kDa).
-
Seal the dialysis bag and immerse it in a vessel containing a known volume of release medium (e.g., 100 mL of Phosphate Buffered Saline, PBS, pH 7.4).
-
Place the entire setup in a shaking water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the cefepime concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Exemplary Data and Interpretation
To guide researchers, the following table presents hypothetical data for different this compound nanoparticle formulations. This allows for a comparative analysis of how formulation parameters can influence the final characteristics of the nanoparticles.
| Formulation ID | Polymer System | Drug:Polymer Ratio | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | EE (%) | DL (%) |
| CS-NP-1 | Chitosan/TPP | 1:4 | 255 ± 10 | 0.21 ± 0.02 | +35.2 ± 1.5 | 65.4 | 13.1 |
| CS-NP-2 | Chitosan/TPP | 1:2 | 310 ± 15 | 0.28 ± 0.03 | +31.8 ± 2.1 | 72.1 | 18.0 |
| PLGA-NP-1 | PLGA | 1:5 | 216 ± 8 | 0.15 ± 0.01 | -16.8 ± 1.2 | 58.3 | 9.7 |
| PLGA-NP-2 | PLGA | 1:10 | 198 ± 7 | 0.12 ± 0.02 | -20.5 ± 1.8 | 68.9 | 6.3 |
Interpretation of Hypothetical Data:
-
The Chitosan nanoparticles (CS-NP) exhibit a positive zeta potential due to the primary amine groups of chitosan, while the PLGA nanoparticles (PLGA-NP) show a negative zeta potential from the terminal carboxylic acid groups of the polymer. [20]* Increasing the drug-to-polymer ratio in the chitosan formulation (CS-NP-2 vs. CS-NP-1) resulted in a larger particle size but higher drug loading and encapsulation efficiency.
-
The PLGA nanoparticles prepared by nanoprecipitation generally yielded smaller and more uniform particles (lower PDI) compared to the ionic gelation method in this example. [20]
References
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MDPI. (2018). Chitosan Based Self-Assembled Nanoparticles in Drug Delivery. Retrieved February 9, 2026, from [Link]
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CORE. (n.d.). Preparation of drug-loaded PLGA-PEG nanoparticles by membrane-assisted nanoprecipitation. Retrieved February 9, 2026, from [Link]
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Kowsar Publishing Company. (2015). Preparation of Chitosan Nanoparticles as a Capable Carrier for Antigen Delivery and Antibody Production. Retrieved February 9, 2026, from [Link]
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Sivas Cumhuriyet Üniversitesi. (2020). Preparation of chitosan nanoparticles and characterization studies. Retrieved February 9, 2026, from [Link]
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PubMed. (n.d.). Statistical design and optimization of nano-transfersomes based chitosan gel for transdermal delivery of cefepime. Retrieved February 9, 2026, from [Link]
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VELS University. (n.d.). CHARACTERISATION OF PREPARED CEFIXIME AND METRONIDAZOLE WITH CHITOSAN NANOPARTICLE FOR PHARMACEUTICAL APPLICATION. Retrieved February 9, 2026, from [Link]
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MDPI. (2021). Cefotaxime Loaded Polycaprolactone Based Polymeric Nanoparticles with Antifouling Properties for In-Vitro Drug Release Applications. Retrieved February 9, 2026, from [Link]
-
Longdom Publishing. (n.d.). Novel Solid Lipid Nanoparticles Formulation of Ion Paired Cefepime for Enhanced Oral Absorption. Retrieved February 9, 2026, from [Link]
-
Hindawi. (2022). Review on Characterization, Properties, and Analytical Methods of Cefepime. Retrieved February 9, 2026, from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). IONOTROPIC GELATION - A NOVEL METHOD TO PREPARE CHITOSAN NANOPARTICLES. Retrieved February 9, 2026, from [Link]
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MDPI. (2023). A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization. Retrieved February 9, 2026, from [Link]
-
Australasian Neonatal Medicines Formulary. (2020). cefEPIME 2020. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Nanoparticles: Alternatives Against Drug-Resistant Pathogenic Microbes. Retrieved February 9, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Percentage drug release of cefepime hydrochloride through chitosan coated microspheres. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2026). Application of Silver Nanoparticles for the Spectrophotometric Determination of Cefdinir and Cefepime HCl in Pharmaceutical Preparations and Human Urine Samples. Retrieved February 9, 2026, from [Link]
-
MDPI. (2018). Antibiofilm Coatings Based on PLGA and Nanostructured Cefepime-Functionalized Magnetite. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management. Retrieved February 9, 2026, from [Link]
-
PubMed. (2015). Double emulsion solvent evaporation techniques used for drug encapsulation. Retrieved February 9, 2026, from [Link]
-
Latent Semantic Indexing. (2025). Emulsion Solvent Evaporation Method: Significance and symbolism. Retrieved February 9, 2026, from [Link]
-
PubMed. (2025). In vitro activity of cefepime-tazobactam against oxyimino cephalosporin-resistant clinical isolates of E. coli: exploring a potential carbapenem-sparing strategy. Retrieved February 9, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nanoparticles in Drug Delivery: The Complete Guide. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). Nanoparticle drug delivery. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Traditional method and our new nanoprecipitation method. a) The.... Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PLGA-Based Nanoplatforms in Drug Delivery for Inhibition and Destruction of Microbial Biofilm. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2022). (PDF) Development of nanoparticles for pharmaceutical preparations using supercritical techniques. Retrieved February 9, 2026, from [Link]
-
YouTube. (2022). Formulation: Diblock Polymeric Nanoparticles Through Nanoprecipitation Technique l Protocol Preview. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology. Retrieved February 9, 2026, from [Link]
-
Industrial laboratory. Diagnostics of materials. (n.d.). Modified planar sensors for cefepime determination. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cefepime - StatPearls. Retrieved February 9, 2026, from [Link]
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ResearchGate. (2018). (PDF) Antibiofilm Coatings Based on PLGA and Nanostructured Cefepime-Functionalized Magnetite. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025). Make microspheres through emulsion-solvent evaporation method. Retrieved February 9, 2026, from [Link]
-
Nanobiotec. (n.d.). Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. Retrieved February 9, 2026, from [Link]
-
Nanoscalereslett. (n.d.). Chitosan nanoparticles were successfully prepared by ionic gelation method. Retrieved February 9, 2026, from [Link]
-
MDPI. (n.d.). Advances in Nanoparticles as Vaccine Adjuvants. Retrieved February 9, 2026, from [Link]
-
Brieflands. (n.d.). Comparison of Microencapsulation by Emulsion-Solvent Extraction/Evaporation Technique Using Derivatives Cellulose and Acrylate-Methacrylate Copolymer as Carriers. Retrieved February 9, 2026, from [Link]
-
PubMed. (2018). Antibiofilm Coatings Based on PLGA and Nanostructured Cefepime-Functionalized Magnetite. Retrieved February 9, 2026, from [Link]
-
MDPI. (n.d.). Nanomaterial-Based Strategies to Combat Antibiotic Resistance: Mechanisms and Applications. Retrieved February 9, 2026, from [Link]
-
American Chemical Society. (2026). Biocompatible Chitosan-Based Nanoparticles for the Delivery of Lactobacillus johnsonii Lipoteichoic Acid: Enhancing Stability an. Retrieved February 9, 2026, from [Link]
-
Understanding Nano. (n.d.). Nanoparticles in Antibacterial Treatments. Retrieved February 9, 2026, from [Link]
-
Fierce Biotech. (2012). Research provides new findings on drug delivery with nanoparticles. Retrieved February 9, 2026, from [Link]
-
Bentham Science Publisher. (n.d.). Single Emulsion-Solvent Evaporation Technique and Modifications for the Preparation of Pharmaceutical Polymeric Nanoparticles. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2023). (PDF) Synthesis of Chitosan Nanoparticles with Ionic Gelation Method. Retrieved February 9, 2026, from [Link]
-
MDPI. (n.d.). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Retrieved February 9, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Next Generation of PLGA-Based Nanoparticles as Drug Delivery Systems for Biomedical Applications. Retrieved February 9, 2026, from [Link]
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Application Note: Time-Kill Curve (TKC) Profiling of Cefepime Sulfate Against ESBL-Producing Enterobacterales
Strategic Rationale & Scope
This protocol outlines the methodology for evaluating the bactericidal activity of Cefepime Sulfate (a fourth-generation cephalosporin) against Extended-Spectrum Beta-Lactamase (ESBL) producing bacteria.
While Minimum Inhibitory Concentration (MIC) provides a static snapshot of susceptibility, it fails to capture the dynamic interaction between the drug and the pathogen over time. For ESBL-producing organisms, this distinction is critical due to two phenomena:
-
The Inoculum Effect: Cefepime susceptibility can diminish significantly at high bacterial densities, a common scenario in deep-seated infections (e.g., abscesses, pneumonia).
-
Drug Stability: Cefepime is zwitterionic and penetrates the outer membrane of Gram-negative bacteria efficiently, but it is subject to hydrolytic degradation over 24 hours at 37°C, which can confound TKC results if not controlled.
This guide moves beyond generic templates to address these specific physicochemical and biological challenges.
Mechanism of Action & Resistance Logic
Understanding the interaction is prerequisite to experimental design. Cefepime targets Penicillin-Binding Proteins (PBPs), specifically PBP3, inhibiting cell wall synthesis.
-
ESBL Challenge: ESBL enzymes (e.g., CTX-M, SHV, TEM) hydrolyze beta-lactams. Cefepime is relatively stable against hydrolysis compared to 3rd-generation cephalosporins, but high enzyme concentrations (high inoculum) can overwhelm the drug.
-
The Goal: The TKC determines if Cefepime acts as a concentration-dependent or time-dependent killer against the specific ESBL isolate and whether it achieves bactericidal activity (≥3 log₁₀ reduction).
Visualization: Interaction Logic
Figure 1: Mechanistic interaction between Cefepime and ESBL-producing bacteria, highlighting the risk of enzymatic degradation at high inoculum densities.
Pre-Analytical Considerations & Materials
Cefepime Preparation (Critical)
Cefepime is supplied as a salt (Sulfate or Hydrochloride). You must correct for potency.
-
Formula:
-
Solvent: Dissolve in Phosphate Buffered Saline (PBS) pH 6.0 or sterile water. Avoid alkaline solvents as Cefepime degrades rapidly at pH > 7.5.
-
Storage: Prepare fresh immediately before use. Do not store reconstituted Cefepime at 37°C for >24h.
Media Selection
-
Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Why Cation-Adjusted? Physiological levels of Ca²⁺ and Mg²⁺ are required for proper outer membrane permeability and PBP binding.
Isolate Verification
Confirm ESBL status using CLSI M100 guidelines (e.g., cefotaxime/ceftazidime ± clavulanate) prior to TKC.
Detailed Experimental Protocol
Phase 1: Inoculum Preparation
Objective: Achieve a consistent starting density of
-
Subculture: Streak isolate onto Tryptic Soy Agar (TSA) with 5% sheep blood. Incubate overnight at 35±2°C.
-
Suspension: Pick 3-5 colonies and suspend in sterile saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilution:
-
Dilute the 0.5 McFarland suspension 1:100 in CAMHB.
-
Final Inoculum:
CFU/mL. -
(Note: When 1 part inoculum is added to 1 part drug solution, the final test concentration becomes
CFU/mL).
-
Phase 2: Experimental Setup (96-well or Macrodilution)
Recommended: Macrodilution (Glass tubes) is preferred for Cefepime to ensure sufficient volume for sampling without volume-loss artifacts, but 96-well deep-well plates are acceptable for high throughput.
Concentration Array: Prepare Cefepime in CAMHB at 2x the desired final concentrations.
-
Growth Control (No Drug)
-
0.25x MIC[1]
-
0.5x MIC
-
1x MIC
-
2x MIC
-
4x MIC
-
8x MIC (Optional: 16x for resistance suppression studies)
Procedure:
-
Add 5 mL of 2x Cefepime solution to sterile tubes.
-
Add 5 mL of the diluted bacterial inoculum to each tube.
-
Total Volume: 10 mL per tube.
-
Sterility Control: 5 mL CAMHB + 5 mL sterile saline.
Phase 3: Incubation and Sampling
Incubation: 37°C in ambient air. Shaking (150 rpm) is recommended to prevent sedimentation and ensure uniform drug exposure.
Sampling Schedule: Extract 100 µL aliquots at the following time points:
-
T0 (Baseline - immediately after inoculation)
-
T2 (2 hours)
-
T4 (4 hours)
-
T8 (8 hours)
Phase 4: Enumeration (The Drop Plate Method)
To prevent antibiotic carryover (which causes false negatives), samples must be diluted or washed. Serial dilution is usually sufficient.
-
Serial Dilution: Transfer 100 µL sample into 900 µL sterile saline (10⁻¹). Repeat down to 10⁻⁶.
-
Note: For T0 and Growth Control, dilute further (up to 10⁻⁷).
-
Note: For high-concentration drug tubes at later time points, plate the undiluted sample (10⁰) to detect low survivor counts, but watch for carryover inhibition.
-
-
Plating: Plate 10-20 µL drops of each dilution onto MHA plates.
-
Incubation: Incubate plates at 35±2°C for 18-24 hours.
-
Counting: Count colonies in drops containing 3-30 colonies (or 30-300 for spread plates).
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for Time-Kill Curve execution.
Data Analysis & Interpretation
Calculation
Convert colony counts to Log₁₀ CFU/mL:
Definitions (CLSI M26-A)
| Category | Definition | Interpretation |
| Bactericidal | ≥ 3 Log₁₀ reduction from baseline inoculum | 99.9% killing.[6][7][8] Highly desirable for severe infections. |
| Bacteriostatic | < 3 Log₁₀ reduction | Inhibits growth but does not kill >99.9%. |
| Regrowth | Initial reduction followed by increase in CFU | Indicates selection of resistant mutants or drug degradation. |
| Synergy | ≥ 2 Log₁₀ decrease by combination vs. most active single agent | Used if testing Cefepime + Beta-lactamase inhibitor. |
Cefepime-Specific Interpretation[9]
-
Regrowth at 24h: Common with Cefepime against ESBLs. If you see killing at 4-8h but regrowth at 24h, check the MIC of the survivors. If MIC is unchanged, the drug likely degraded. If MIC increased, you selected for a resistant sub-population (e.g., porin loss or AmpC derepression).
Troubleshooting & Optimization
The "Inoculum Effect" Validation
If the standard protocol shows high efficacy, you must validate against the "Inoculum Effect" to mimic high-burden infections.
-
Protocol Modification: Run a parallel arm with a starting inoculum of
CFU/mL . -
Expectation: ESBL producers often show a paradoxical reduction in Cefepime activity at high densities due to the sheer volume of periplasmic beta-lactamases protecting the population.
Limit of Detection (LOD)
Ensure your plating method allows detection of bactericidal activity.
-
If starting inoculum is
(Log 5.7), "Bactericidal" means dropping to (Log 2.7). -
If you plate only 10 µL of undiluted sample, your LOD is 100 CFU/mL. This is sufficient.
References
-
Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.[9][10][11] CLSI document M26-A. Wayne, PA.[10] [Link]
-
Burgess, D. S., & Hall, R. G. (2004). In vitro killing of parenteral beta-lactams against standard and high inocula of extended-spectrum beta-lactamase-producing Klebsiella pneumoniae. Diagnostic Microbiology and Infectious Disease. [Link]
-
Chapman, T. M., & Perry, C. M. (2003). Cefepime: a review of its use in the management of hospitalized patients with pneumonia. American Journal of Respiratory Medicine. (Discusses stability and pharmacodynamics). [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing.[9][10][11] CLSI document M100. [Link]
Sources
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- 3. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of Cefepime Sulfate During Long-Term Frozen Storage at -20°C
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into minimizing the degradation of cefepime sulfate during long-term storage at -20°C. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental outcomes.
Introduction: The Challenge of Cefepime Stability in the Frozen State
Cefepime, a fourth-generation cephalosporin, is a vital antibiotic known for its broad spectrum of activity. However, like many β-lactam antibiotics, its chemical stability is a critical concern, particularly when stored for extended periods. While freezing is a common strategy to slow down degradation kinetics, it is not a panacea. Phenomena such as cryo-concentration of solutes, pH shifts in buffer systems upon freezing, and the formation of ice crystals can create microenvironments that may accelerate degradation.[1] This guide will address these challenges head-on, providing you with actionable strategies and troubleshooting advice.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team encounters regarding the long-term frozen storage of this compound.
Q1: Is storing our this compound solution at -20°C sufficient to prevent degradation?
A: While storage at -20°C significantly slows down degradation compared to refrigerated or room temperature conditions, it does not completely halt it. Studies have shown that cefepime solutions can remain stable for extended periods at -20°C. For instance, one study demonstrated that cefepime in 5% dextrose injection remained stable for at least one month when frozen at -20°C.[2] Another study calculated the stability of cefepime in a freezer to be 99.6% after one week and 99.3% after two weeks.[3][4] However, "long-term" stability can be variable and depends on several factors including the formulation, container, and the precise temperature control of your freezer. It is crucial to conduct your own stability studies to establish a reliable shelf-life for your specific application.
Q2: We've observed a change in the color of our thawed cefepime solution. Does this indicate degradation?
A: Yes, a color change, typically to a yellow or orange hue, is a visual indicator of cefepime degradation.[5] This is often accompanied by a change in pH.[4] While a slight darkening of the powder or reconstituted solution does not always indicate a loss of potency, any noticeable color change in a previously clear solution should be investigated.[6] We recommend quantifying the remaining cefepime concentration using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm degradation.
Q3: Can we refreeze our this compound solutions after thawing?
A: It is generally not recommended to refreeze cefepime solutions after thawing.[6] Freeze-thaw cycles can physically stress the formulation, potentially leading to precipitation of components and accelerated degradation.[7] Components of the solution that may have precipitated during the frozen state might not fully redissolve upon re-freezing and subsequent thawing, affecting the homogeneity and potency of the solution.[7]
Q4: What is the optimal pH for storing this compound solutions in a frozen state?
A: The maximum stability for cefepime in aqueous solutions is observed in the pH range of 4 to 6.[6] It is important to note that the pH of a buffered solution can shift significantly upon freezing due to the crystallization of buffer components.[1] This pH shift can push the local pH into a range where cefepime degradation is more rapid. Therefore, careful selection of the buffer system is critical. Citrate and acetate buffers tend to exhibit smaller pH shifts upon freezing compared to phosphate buffers.[1]
Q5: Are there any excipients we should avoid in our cefepime formulation for frozen storage?
A: Cefepime is incompatible with a number of other drugs and excipients, which can lead to precipitation or accelerated degradation. While specific studies on excipient compatibility in the frozen state are limited, it is prudent to avoid known incompatibilities at room temperature. For example, cefepime should not be mixed with solutions containing metronidazole, vancomycin, gentamicin, tobramycin, or netilmicin.[7] The presence of certain hormones and non-steroidal anti-inflammatory drugs (NSAIDs) has also been shown to decrease cefepime stability.[1] Conversely, the addition of calcium ions has been observed to have a stabilizing effect in some mixtures.[1]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the long-term frozen storage of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Significant loss of potency (>10%) in early stability time points. | 1. Inappropriate formulation pH: The initial pH of the solution may be outside the optimal range of 4-6. 2. Buffer-induced pH shift upon freezing: The chosen buffer system may be experiencing a significant pH drop or rise during the freezing process.[1] 3. Inadequate freezer temperature control: Fluctuations in the freezer temperature can lead to periods of accelerated degradation. | 1. Optimize Formulation pH: Adjust the pH of the cefepime solution to be within the 4-6 range using a suitable acid or base. 2. Select an Appropriate Buffer: Consider using a buffer system known to have minimal pH shifts upon freezing, such as citrate or acetate.[1] Avoid phosphate buffers if possible. 3. Validate Freezer Performance: Continuously monitor and log the temperature of your storage freezer to ensure it maintains a stable -20°C (or lower). |
| Precipitate formation upon thawing. | 1. Cryo-concentration: As water freezes, solutes like cefepime and buffer salts become concentrated in the unfrozen portion, potentially exceeding their solubility. 2. Freeze-thaw instability: The physical stress of freezing and thawing can cause aggregation and precipitation.[7] 3. Interaction with container: Leachables from the storage container may be interacting with the drug product. | 1. Investigate Cryoprotectants: Evaluate the addition of cryoprotectants such as glycerol, propylene glycol, or sugars (e.g., sucrose, trehalose) to your formulation. These can help to reduce ice crystal formation and maintain an amorphous state.[7][8][9] 2. Optimize Thawing Protocol: Thaw solutions at room temperature or under refrigeration. Avoid forced thawing methods like immersion in hot water baths or microwave irradiation unless validated.[7] Gently agitate the solution after it has reached room temperature to ensure all components are redissolved.[7] 3. Container Compatibility Study: Perform studies to ensure the chosen container material (e.g., glass, polypropylene) is compatible with your cefepime formulation. |
| Inconsistent stability results between batches. | 1. Variability in raw materials: Differences in the purity or physical properties of this compound or excipients between batches. 2. Inconsistent manufacturing process: Variations in compounding, filtration, or filling processes. 3. Analytical method variability: Lack of precision in the analytical method used for quantification. | 1. Qualify Raw Material Suppliers: Ensure consistent quality of all starting materials. 2. Standardize Manufacturing Procedures: Implement and follow strict Standard Operating Procedures (SOPs) for the preparation of your cefepime solutions. 3. Validate Analytical Method: Fully validate your stability-indicating analytical method for precision, accuracy, linearity, and specificity according to ICH Q2(R1) guidelines. |
Understanding Cefepime Degradation
Minimizing degradation requires an understanding of the underlying chemical pathways. The primary degradation mechanisms for cefepime in aqueous solutions are:
-
Hydrolysis of the β-lactam ring: This is a common degradation pathway for all β-lactam antibiotics and leads to the loss of antibacterial activity. This reaction is susceptible to both acid and base catalysis.
-
Cleavage of the C-3' side chain: This involves the breaking of the bond connecting the N-methylpyrrolidine group to the cephem nucleus.[10]
These degradation pathways result in the formation of various degradation products. Identifying and quantifying these products is a key aspect of a comprehensive stability study.
Visualizing Degradation Pathways
Caption: Key degradation routes of cefepime.
Experimental Protocols
To assist you in your research, we provide the following detailed protocols for conducting a long-term stability study of this compound at -20°C.
Protocol 1: Long-Term Stability Study Design for Frozen Cefepime Solutions
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances and products.[2][11][12]
Objective: To determine the shelf-life of a this compound solution when stored at -20°C.
Materials:
-
This compound raw material
-
Selected diluent (e.g., Water for Injection, 5% Dextrose, 0.9% Sodium Chloride)
-
Buffer components (if applicable)
-
Cryo-compatible storage containers (e.g., polypropylene vials)
-
Calibrated -20°C freezer with temperature monitoring
-
Validated stability-indicating HPLC method
Procedure:
-
Batch Preparation: Prepare at least three independent batches of the this compound solution using a standardized and documented procedure. The formulation and container closure system should be the same as intended for the final application.[12]
-
Initial Analysis (T=0): Immediately after preparation, analyze samples from each batch for the following parameters:
-
Appearance (visual inspection for color and clarity)
-
pH
-
Cefepime concentration (using the validated HPLC method)
-
Degradation products profile (using the validated HPLC method)
-
-
Storage: Place the filled and sealed containers in the calibrated -20°C freezer.
-
Stability Time Points: Pull samples for analysis at predetermined time points. For a long-term study, the following time points are recommended: 0, 3, 6, 9, 12, 18, and 24 months.[10][13]
-
Sample Analysis: At each time point, remove the required number of samples from the freezer. Allow them to thaw completely at room temperature or under refrigeration.[7] Once thawed, perform the same analyses as in the initial analysis (Appearance, pH, Cefepime concentration, and degradation products).
-
Data Evaluation: For each batch, plot the cefepime concentration versus time. Perform a regression analysis to determine the degradation rate. The shelf-life is the time at which the 95% confidence interval for the mean concentration intersects the 90% of initial concentration mark.
Visualizing the Stability Study Workflow
Caption: Workflow for a long-term stability study.
Protocol 2: Stability-Indicating HPLC Method for Cefepime and its Degradation Products
This protocol provides a general framework for an HPLC method. It should be optimized and validated for your specific instrumentation and formulation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to the optimal range for separation) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good resolution between cefepime and its degradation products.[6]
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: Cefepime has a UV absorbance maximum around 254-260 nm.
Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method is stability-indicating, meaning it can separate the intact drug from its degradation products.[1][14]
Data Summary: Stability of Cefepime Under Various Conditions
The following table summarizes published stability data for cefepime under different storage conditions. This information can serve as a useful reference for your own experimental design.
| Storage Condition | Concentration & Diluent | Stability Data | Reference |
| -20°C (Freezer) | 2g/100mL in 5% Dextrose | Stable for at least 1 month | [2] |
| -20°C (Freezer) | Not specified | 99.6% remaining after 1 week, 99.3% after 2 weeks (calculated) | [3][4] |
| -20°C (Freezer) | 1-40 mg/mL in various solutions | Stable for up to 90 days, followed by 7 days at 4°C and 1 day at 22-24°C | [8] |
| 4°C (Refrigerator) | 40 mg/mL | Stable for up to 7 days | [5] |
| 25°C (Room Temp) | 40 mg/mL | Stable for up to 24 hours | [5] |
Conclusion
Ensuring the long-term stability of this compound at -20°C is a multifaceted challenge that requires a systematic and scientifically grounded approach. By understanding the degradation pathways, carefully controlling formulation parameters such as pH, and implementing a robust stability testing program based on established guidelines, researchers can have confidence in the integrity of their stored cefepime solutions. This guide provides a framework for achieving this goal, but it is imperative to tailor these recommendations to your specific formulation and intended use.
References
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Sprauten, P. F., et al. (2003). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy, 47(5), 1621–1625. [Link]
-
Goyon, A., et al. (2023). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. Molecules, 28(4), 1799. [Link]
-
Sprauten, P. F., et al. (2003). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. ResearchGate. [Link]
-
Cefepime: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Das, A., et al. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. ResearchGate. [Link]
-
Cefepime Hydrochloride. ASHP Publications. [Link]
-
Hubálek, Z. (2003). Protectants used in the cryopreservation of microorganisms. Cryobiology, 46(3), 205-229. [Link]
-
Fubara, J. O., & Notari, R. E. (1998). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of pharmaceutical sciences, 87(12), 1572–1576. [Link]
-
FDA. (1998). Stability Testing of Drug Substances and Drug Products. [Link]
-
Boval, B., et al. (2002). Effect of freezing, long-term storage, and microwave thawing on the stability of cefepime in 5% dextrose infusion polyvinyl chloride bags. The International journal of pharmaceutical compounding, 6(5), 388–390. [Link]
-
De Vringer, T., & Vromans, H. (1998). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Food additives and contaminants, 15(4), 459–465. [Link]
-
Loeuille, G., et al. (2022). Stability of Nine Time-Dependent Antibiotics for Outpatient Parenteral Antimicrobial Therapy (OPAT) Use. MDPI. [Link]
-
Raj, B. S., Punitha, I. S. R., & Krishnan, S. (2013). Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(3), 2135-2140. [Link]
-
Boval, B., et al. (2002). Effect of Freezing, Long-Term Storage, and Microwave Thawing on the Stability of Cefepime in 5% Dextrose Infusion Polyvinyl Chloride Bags. ResearchGate. [Link]
-
Li, W., et al. (2018). Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation. Antimicrobial Agents and Chemotherapy, 62(7), e00303-18. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
-
USP. (n.d.). <1150> PHARMACEUTICAL STABILITY. usp.org. [Link]
-
World Health Organization. (2018). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. eda.mohp.gov.eg. [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. Semantic Scholar. [Link]
-
Reddy, G. S., et al. (2010). Validation of Capillary Electrophoresis Method for Determination of N-Methylpyrrolidine in Cefepime for Injection. Journal of Chromatographic Science, 48(9), 747–751. [Link]
-
ICH. (2000). Evaluation for Stability Data Q1E. ICH. [Link]
-
Al-Tannak, N. F., & Al-Mannai, M. H. (2020). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy, 27(e1), e3-e8. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2020). Development and Validation of RP–HPLC Method for Simultaneous Estimation of Cefepime and Tazobactam in Injection Formulation. [Link]
-
FDA. (2007). Maxipime (cefepime hydrochloride) Injection, Powder, For Solution [Bristol-Myers Squibb] For Intravenous or Intramuscular Use. accessdata.fda.gov. [Link]
-
USP-NF. (n.d.). <1150> PHARMACEUTICAL STABILITY. Scribd. [Link]
-
Assyro AI. (2026). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... [Link]
-
Holmes, C. J., et al. (1990). Stability of cephapirin sodium admixtures after freezing and conventional or microwave thaw techniques. American journal of hospital pharmacy, 47(11), 2503–2507. [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Assays For Therapeutic Drug Monitoring Of Cefepime. Journal of Applied Bioanalysis. [Link]
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identifying cefepime degradation products N-methylpyrrolidine and cefepime-7-epimer
Welcome to the comprehensive technical support guide for the identification and troubleshooting of cefepime degradation products, specifically N-methylpyrrolidine (NMP) and cefepime-7-epimer. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of cefepime stability testing and analysis. Here, we provide not just protocols, but the underlying scientific principles and field-proven insights to ensure the integrity and accuracy of your experimental results.
Introduction to Cefepime Instability
Cefepime, a fourth-generation cephalosporin, is a vital antibiotic in clinical use. However, its β-lactam ring is inherently strained and susceptible to hydrolysis, leading to a loss of antibacterial activity and the formation of various degradation products.[1][2] Understanding the degradation profile of cefepime is critical for ensuring its safety, efficacy, and stability in pharmaceutical formulations. Two key degradation products of concern are N-methylpyrrolidine (NMP), which arises from the cleavage of the R2 side chain, and cefepime-7-epimer, an isomer formed at the C7 position.[3][4]
This guide will delve into the mechanisms of formation for these degradants, provide detailed analytical methodologies for their identification and quantification, and offer extensive troubleshooting advice to overcome common experimental hurdles.
Cefepime Degradation Pathway
The degradation of cefepime can be initiated by various stress factors, including changes in pH, temperature, and exposure to light.[2][5][6] The primary pathways leading to the formation of N-methylpyrrolidine and cefepime-7-epimer involve hydrolysis and epimerization.
Caption: Cefepime degradation pathways.
Section 1: N-methylpyrrolidine (NMP) Detection and Troubleshooting
N-methylpyrrolidine is a known impurity and degradation product of cefepime.[7][8] Its presence can impact the potency of the drug and has potential toxicological implications.[9] Therefore, accurate and sensitive detection of NMP is crucial.
Frequently Asked Questions (FAQs) for NMP Analysis
Q1: What are the common analytical techniques for NMP detection?
A1: The most common methods for NMP analysis are High-Performance Liquid Chromatography (HPLC) with UV or conductivity detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] Ion chromatography has also been successfully employed for the quantification of NMP. For rapid screening, techniques like thermal desorption-ion mobility spectrometry (TD-IMS) have been explored.[7]
Q2: I am observing a peak that I suspect is NMP, but the retention time is shifting between runs. What could be the cause?
A2: Retention time variability for NMP can be attributed to several factors:
-
Mobile Phase pH: NMP is a basic compound. Slight variations in the mobile phase pH can significantly alter its ionization state and, consequently, its retention time on a reversed-phase column. Ensure your mobile phase is consistently and accurately prepared.
-
Column Equilibration: Inadequate column equilibration between gradient runs can lead to inconsistent retention times. It is crucial to allow sufficient time for the column to return to the initial mobile phase conditions.
-
Temperature Fluctuations: Column temperature can affect retention times. Employing a column oven to maintain a constant temperature is highly recommended.[6]
Q3: My NMP peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing for basic compounds like NMP is often due to secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this:
-
Use a High-Purity Silica Column: Modern, end-capped columns made from high-purity silica have a lower concentration of active silanol groups.
-
Mobile Phase Additives: Incorporate a small amount of a basic additive, such as triethylamine (TEA), into your mobile phase to compete with NMP for binding to the active sites on the stationary phase.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., around 3-4) can suppress the ionization of silanol groups, reducing their interaction with the protonated NMP.
Troubleshooting Guide: NMP Analysis by HPLC-UV
| Problem | Potential Cause | Troubleshooting Action |
| No NMP Peak Detected | NMP concentration is below the limit of detection (LOD). | - Concentrate the sample if possible. - Increase the injection volume. - Optimize the UV detection wavelength for NMP. |
| NMP is co-eluting with the solvent front or another component. | - Modify the mobile phase composition to increase NMP retention. - Adjust the mobile phase pH. | |
| Poor Resolution between NMP and Cefepime | Inappropriate mobile phase composition or gradient. | - Optimize the gradient profile to enhance separation. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Incorrect column chemistry. | - Consider a column with a different stationary phase chemistry that offers alternative selectivity. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | - Filter all mobile phases. - Flush the column with a strong solvent. |
| Detector lamp is failing. | - Check the lamp's energy output and replace if necessary. |
Experimental Protocol: HPLC-UV for NMP Quantification
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 30% B
-
15-20 min: 30% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute cefepime samples in Mobile Phase A to a suitable concentration.
Caption: HPLC-UV workflow for NMP analysis.
Section 2: Cefepime-7-epimer Identification and Challenges
The epimerization of cefepime at the C7 position results in the formation of cefepime-7-epimer, a diastereomer with potentially different biological activity and impurity profile.[3] Its separation from the parent cefepime molecule can be challenging due to their structural similarity.
Frequently Asked Questions (FAQs) for Cefepime-7-epimer Analysis
Q1: Why is the separation of cefepime and its 7-epimer difficult?
A1: Cefepime and its 7-epimer are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one chiral center. This subtle structural difference results in very similar physicochemical properties, making their chromatographic separation challenging. High-efficiency columns and optimized mobile phase conditions are typically required to achieve baseline resolution.
Q2: My chromatogram shows a shoulder on the main cefepime peak. Could this be the 7-epimer?
A2: A shoulder on the main cefepime peak is a strong indication of the presence of a closely eluting impurity, which could very well be the 7-epimer. To confirm this, you can:
-
Spike your sample: Inject a known standard of cefepime-7-epimer (if available) to see if the shoulder peak increases in area.
-
LC-MS analysis: Since the epimer has the same mass as cefepime, you will need to rely on chromatographic separation followed by MS detection. Fragmentation patterns may also be very similar, making chromatographic resolution key.
-
Forced Degradation: Subject a cefepime standard to conditions known to promote epimerization (e.g., basic pH) and observe the growth of the shoulder peak.
Q3: What are the optimal HPLC conditions for separating cefepime and its 7-epimer?
A3: Achieving good resolution requires careful method development. Key parameters to consider are:
-
Column: A high-resolution C18 column with a smaller particle size (e.g., 3 µm or sub-2 µm) is recommended.
-
Mobile Phase: A buffered mobile phase is essential to control the ionization state of both compounds. Phosphate or acetate buffers are commonly used.
-
Organic Modifier: Acetonitrile often provides better selectivity for this separation compared to methanol.
-
Temperature: Lowering the column temperature can sometimes enhance resolution between diastereomers.
Troubleshooting Guide: Cefepime-7-epimer Analysis by LC-MS
| Problem | Potential Cause | Troubleshooting Action |
| Co-elution of Cefepime and 7-Epimer | Insufficient chromatographic resolution. | - Decrease the gradient slope or run an isocratic method. - Try a different C18 column from another manufacturer (different silica chemistry). - Optimize the mobile phase pH. |
| Poor Ionization in MS | Inappropriate mobile phase for ESI. | - Ensure the mobile phase contains a volatile additive like formic acid or ammonium acetate to promote ionization. |
| Suboptimal MS source parameters. | - Tune the mass spectrometer specifically for cefepime. Optimize parameters such as capillary voltage, gas flow, and temperature. | |
| In-source Fragmentation | High source temperature or cone voltage. | - Reduce the source temperature and cone voltage to minimize fragmentation of the parent ion. This is crucial for accurate quantification. |
Experimental Protocol: LC-MS for Cefepime-7-epimer Identification
This protocol provides a starting point for the identification and separation of cefepime and its 7-epimer.
-
Instrumentation: LC-MS system (e.g., Q-TOF or Triple Quadrupole).
-
Column: High-resolution C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 2% B
-
2-12 min: 2% to 25% B
-
12-15 min: 25% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25 °C.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Targeted Ion Monitoring (for quantification): Monitor the m/z of protonated cefepime.
-
Quantitative Data Summary
| Compound | Typical Retention Time (min) | [M+H]⁺ (m/z) |
| Cefepime | Varies with method | 481.13 |
| Cefepime-7-epimer | Slightly different from Cefepime | 481.13 |
| N-methylpyrrolidine | Varies with method | 86.15 |
Note: Retention times are highly method-dependent and should be determined experimentally.
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your results, incorporate the following self-validating practices into your workflow:
-
System Suitability Tests: Before running any samples, perform a system suitability test using a standard mixture to verify that your chromatographic system is performing adequately. Key parameters to check include peak resolution, tailing factor, and reproducibility of retention times and peak areas.
-
Spiked Samples and Controls: Analyze blank matrix samples spiked with known concentrations of cefepime and its degradation products to assess recovery and matrix effects.
-
Forced Degradation Studies: Subjecting your cefepime standard to various stress conditions (acid, base, oxidation, heat, light) is essential for generating degradation products and demonstrating the stability-indicating nature of your analytical method.[4][12]
By adhering to these principles and utilizing the detailed guidance provided, researchers can confidently identify and quantify cefepime degradation products, ensuring the quality and safety of this important antibiotic.
References
-
PubChem. (n.d.). Cefepime. National Center for Biotechnology Information. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (n.d.). Degradation pathway of cefepime (I) forming N-methylpyrrolidine (II). Retrieved February 5, 2024, from [Link]
-
LCGC International. (n.d.). Determination of N-Methylpyrrolidine in Cefepime Using Reagent-FreeTM Ion Chromatography. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (n.d.). Rapid analysis of N-methylpyrrolidine in cefepime with thermal desorption ion mobility spectrometry. Retrieved February 5, 2024, from [Link]
-
National Center for Biotechnology Information. (2023). Cefepime. StatPearls. Retrieved February 5, 2024, from [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Retrieved February 5, 2024, from [Link]
-
Shodex. (n.d.). Analysis of Cefepime for Injection According to USP-NF Method (YK-421). Retrieved February 5, 2024, from [Link]
-
Barreto, E. F., & Peloquin, C. A. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. Clinical Pharmacokinetics, 58(9), 1139–1155. [Link]
-
SciELO. (2014). Quantification and stress degradation studies of cefepime/tazobactam in dry injection form by an RP-HPLC method. Retrieved February 5, 2024, from [Link]
-
MDPI. (2023). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. Retrieved February 5, 2024, from [Link]
-
PubMed. (2014). A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry. Retrieved February 5, 2024, from [Link]
-
PubMed. (2010). Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. Retrieved February 5, 2024, from [Link]
-
CROMlab. (n.d.). Determination of N-Methylpyrrolidine in Cefepime Using a Reagent-Free Ion Chromatography System. Retrieved February 5, 2024, from [Link]
-
Chromatography Online. (n.d.). Determination of Cefepime and Related Compounds Using HPLC with UV Detection. Retrieved February 5, 2024, from [Link]
-
PubMed. (2014). A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry. Retrieved February 5, 2024, from [Link]
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troubleshooting cefepime sulfate instability in aqueous solution at room temperature
Introduction
Welcome to the technical support hub for Cefepime Sulfate. This guide addresses the accelerated degradation of cefepime in aqueous solutions at room temperature—a critical variable in pharmacokinetic studies and therapeutic monitoring.
Urgent Advisory: Cefepime contains a quaternary ammonium center (N-methylpyrrolidine) at the C-3' position. This structural feature makes the molecule inherently unstable in solution, leading to rapid hydrolysis and the release of N-methylpyrrolidine (NMP) , a neurotoxic degradation product.
Module 1: The Degradation Mechanism (The "Why")
Understanding the chemical breakdown is the first step in troubleshooting. Cefepime degradation is not merely a loss of potency; it is a transformation into toxic byproducts.
The Pathway:
The primary instability mechanism at room temperature is the nucleophilic attack on the
-
Hydrolysis: The
-lactam ring opens, destroying antibiotic activity. -
Elimination: The quaternary ammonium group cleaves, releasing NMP.
Visualizing the Decay: The following diagram illustrates the critical degradation node.
Figure 1: Degradation pathway of Cefepime showing the release of NMP and subsequent colorimetric changes.
Module 2: Environmental Factors & Stability Data
The stability of Cefepime is governed by strict kinetic parameters. The following data aggregates stability profiles for aqueous solutions (including D5W and Saline).
Temperature & Time Limits
| Temperature | Stability Window (>90% Potency) | Status |
| 20°C - 25°C (Room Temp) | < 24 Hours | CRITICAL |
| 4°C - 8°C (Refrigerated) | 7 Days | Recommended |
| -20°C (Frozen) | > 90 Days | Long-term Storage |
| > 30°C | < 12 Hours | Unsafe |
Technical Insight: The degradation follows pseudo-first-order kinetics. The
temperature coefficient is significant; a shift from 4°C to 25°C increases the degradation rate by approximately 5-10 fold [1].
pH Sensitivity
-
Optimal Window: pH 4.0 – 6.0.
-
The Buffer Paradox: While commercial formulations (e.g., Maxipime) use L-Arginine to adjust pH, excess buffering capacity at alkaline pH (>7.0) drastically accelerates hydrolysis.
-
Troubleshooting Tip: If you are preparing research solutions from pure sulfate salt, ensure your solvent system buffers to pH 4.5–5.5. Avoid unbuffered water if the concentration is low, as the intrinsic acidity of the sulfate may drop pH < 3.0, triggering acid-catalyzed degradation [2].
Module 3: Troubleshooting & Diagnostics
Use this decision matrix to diagnose instability issues in your current workflow.
Scenario A: Solution Color Change
Observation: Solution turns from clear/pale yellow to deep amber or reddish-purple.
-
Cause: Advanced degradation and polymerization of the open-ring beta-lactam moiety.
-
Action: Discard immediately. Color change correlates with >10% potency loss and elevated NMP levels.
Scenario B: Precipitation After Thawing
Observation: White crystals appear after thawing frozen samples (-20°C).
-
Cause: this compound has lower solubility at near-freezing temperatures. This is often a physical solubility issue, not chemical degradation.
-
Action:
-
Allow the solution to reach Room Temperature (20°C).[1]
-
Agitate (vortex) vigorously for 60 seconds.
-
If precipitate remains after 5 minutes at RT, discard (potential salt mismatch or contamination).
-
Scenario C: HPLC Peak Broadening / Ghost Peaks
Observation: Chromatograms show split peaks or new peaks at low retention times.
-
Cause: Formation of the NMP degradation product (elutes early) or epimerization.
-
Action: Run the Self-Validating HPLC Protocol below.
Module 4: Analytical Protocols
To confirm stability or troubleshoot purity, utilize this standardized HPLC workflow. This method separates the parent molecule from the NMP impurity.
Workflow Visualization
Figure 2: Analytical workflow for validating this compound purity.
Protocol Details
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate Buffer (0.05 M, pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Ratio: 90% A / 10% B (Adjust for retention).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Cefepime: 254 nm.
-
NMP (Impurity): 205-215 nm (NMP has weak UV absorbance; cationic exchange with conductivity detection is preferred for high sensitivity, but low-UV is acceptable for general stability checks) [3].
-
Module 5: Frequently Asked Questions (FAQ)
Q: Can I re-freeze this compound solutions? A: No. Repeated freeze-thaw cycles induce micro-pH changes and physical stress that accelerate degradation. Aliquot samples immediately after preparation into single-use vials before freezing.
Q: I am using this compound, but the literature cites Cefepime Hydrochloride. Is there a difference? A: Chemically, the degradation pathway (beta-lactam hydrolysis) is identical because it is driven by the cefepime cation. However, the Sulfate salt may exhibit different solubility limits and initial solution pH compared to the HCl salt. Always verify the pH of your sulfate solution upon reconstitution; if it drifts below pH 3.5, buffer it to pH 4-6.
Q: What is the "Safe Time" for benchtop experiments? A: Treat 6 hours as the maximum "safe" window at room temperature for analytical precision. Beyond 12 hours, assume >5% degradation.[2]
References
-
Fubara, J. O., et al. (1998). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions.[3][4] Journal of Pharmaceutical Sciences.
-
Viaene, E., et al. (2002). Stability and compatibility of cefepime in comparison with ceftazidime for potential administration by continuous infusion.[2] Journal of Antimicrobial Chemotherapy.
-
Thermo Scientific. (2012). Determination of N-Methylpyrrolidine in Cefepime with Nonsuppressed Conductivity Detection. Application Note 259.[5]
-
US Pharmacopeia (USP). Cefepime for Injection Monograph.[5][6] (Standard reference for NMP limits).
Sources
- 1. globalrph.com [globalrph.com]
- 2. Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. shodex.com [shodex.com]
Technical Guide: Resolving Peak Tailing in Cefepime Sulfate HPLC Analysis
From: Senior Application Scientist, Chromatography Technical Center To: Analytical Research & Development (AR&D), QC Laboratories Subject: Root Cause Analysis and Remediation of Cefepime Peak Asymmetry
Introduction: The Zwitterionic Challenge
Welcome to the Cefepime Technical Support Center. If you are observing peak tailing (Asymmetry factor > 1.[1][2][3][4][5][6][7]5) in your Cefepime Sulfate chromatograms, you are likely battling the molecule's zwitterionic nature.
Cefepime possesses a quaternary ammonium group (N-methylpyrrolidine moiety) which is highly basic, alongside acidic carboxyl groups.[6] This dual nature makes it aggressively interact with residual silanols on silica-based columns, particularly at the USP-recommended pH levels (pH 5.0).
This guide moves beyond generic troubleshooting; it provides a causal analysis of the chemical interactions distorting your chromatography and offers self-validating protocols to resolve them.
Module 1: The Chemistry of Tailing (Silanol Interactions)
Q: I am using a standard C18 column. Why is my tailing factor consistently failing system suitability?
A: The issue is likely secondary silanophilic interaction . Standard C18 packings (L1) utilize a silica backbone. Even with bonding, residual silanol groups (-Si-OH) remain on the surface. At pH 4.0–7.0, these silanols ionize to -Si-O⁻. The positively charged quaternary ammonium group on Cefepime undergoes ion-exchange interactions with these negative sites, dragging the peak tail.
The Mechanism
The following diagram illustrates the competition between Cefepime and a silanol-blocking agent (Triethylamine) for active sites.[6]
Figure 1: Mechanism of Silanol Blocking.[6] Triethylamine (TEA) preferentially binds to ionized silanols, preventing the basic moiety of Cefepime from "sticking" to the column surface.
Module 2: Mobile Phase Optimization
Q: Can I fix tailing without changing my column?
A: Yes, by modifying the mobile phase to suppress silanol activity. You have two chemical levers: pH suppression and Competitive binding .
Protocol: Mobile Phase Optimization (Self-Validating)
This protocol compares your current method against a "Silanol-Suppressed" method to confirm the root cause.[6]
| Parameter | Standard Condition (Risk of Tailing) | Optimized Condition (Silanol Suppression) |
| Buffer | Phosphate Buffer | Phosphate Buffer + Triethylamine (TEA) |
| pH | 5.0 (Silanols partially ionized) | 2.5 – 3.0 (Silanols protonated/neutral) |
| Validation | If tailing persists here, the column is physically damaged (void). | If tailing resolves here, the issue was chemical (silanols). |
Step-by-Step Optimization:
-
Preparation: Add 1.0 mL of Triethylamine (TEA) per liter of aqueous buffer before adjusting pH.
-
pH Adjustment: Adjust pH to 3.0 using Phosphoric Acid. Crucial: Do not use TEA to adjust pH; use it as a constant additive.
-
Equilibration: Flush the column with 20 column volumes. TEA requires time to saturate the silica surface.
-
Test: Inject Cefepime standard.
-
Result A (Symmetry < 1.3): Success.[6] Permanent fix.
-
Result B (Symmetry > 1.5): The column packing is likely compromised (voiding) or the frit is clogged.
-
Expert Note: Modern "Type B" High-Purity Silica columns often do not require TEA. If you are restricted from using TEA (e.g., LC-MS applications), you must switch to a high-purity end-capped column.
Module 3: Sample Stability & Degradation Artifacts
Q: My peak has a "shoulder" or split. Is this tailing or something else?
A: This is often a degradation issue, not a chromatographic one. Cefepime is unstable in solution and degrades into N-methylpyrrolidine (NMP) and other ring-opening products.[6]
The "Phantom Tailing" Phenomenon: If the sample degrades during the run or while sitting in the autosampler, the degradation product (NMP) can co-elute on the tail of the parent peak, mimicking chromatographic tailing.
Diagnostic Protocol: The "Time-Lag" Injection[6]
-
Prep: Prepare a fresh Cefepime standard solution (keep at 4°C).
-
Injection 1 (T=0): Inject immediately. Record Tailing Factor (
).[6] -
Stress: Leave the vial at room temperature for 4 hours.
-
Injection 2 (T=4h): Inject the same vial.
-
Compare:
-
If
(T=4h) >> (T=0), your "tailing" is actually a degradation product forming in the vial. -
Remediation: Ensure autosampler is set to 4°C . Limit run times.
-
Module 4: Troubleshooting Logic Tree
Use this workflow to systematically isolate the variable causing the asymmetry.
Figure 2: Systematic Troubleshooting Workflow for Cefepime Asymmetry.
References
-
USP Monograph: Cefepime Hydrochloride. United States Pharmacopeia (USP).[6][8][9] (Accessed via USP-NF Online).[1][6] [6]
-
Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Materials Technology.[Link]
-
Phenomenex Technical Guide. "How to Reduce Peak Tailing in HPLC." Phenomenex Blog.[Link]
-
Chromatography Online (LCGC). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC International.[Link]
-
National Institutes of Health (NIH). "Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation."[6] Antimicrobial Agents and Chemotherapy.[6][10][Link]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. drugfuture.com [drugfuture.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cefepime Sulfate Susceptibility & The Inoculum Effect
Introduction: The High-Density Challenge
Welcome to the technical guide for Cefepime susceptibility testing. If you are accessing this module, you are likely observing a discrepancy between standard MIC results and clinical outcomes, or you are characterizing a new beta-lactamase inhibitor combination.
The Core Problem: Cefepime is a "zwitterionic" fourth-generation cephalosporin designed to penetrate the gram-negative outer membrane rapidly. However, it is subject to the Inoculum Effect (IE) —a phenomenon where the Minimum Inhibitory Concentration (MIC) rises significantly (≥8-fold) as the bacterial density increases from the standard
Scientific Reality: You cannot "remove" the inoculum effect if the organism produces specific beta-lactamases (AmpC, ESBLs). It is a biological reality, not a procedural error. "Overcoming" it means accurately detecting it to prevent false categorization of an isolate as "Susceptible" when it might fail in a high-burden infection (e.g., endocarditis, osteomyelitis).
The Mechanistic Basis (Why is this happening?)
To troubleshoot, you must understand the enzyme kinetics at play. The IE is a tipping point in the battle between Drug Influx and Hydrolysis .
-
Standard Inoculum (
): Cefepime enters the periplasm faster than the basal level of beta-lactamase can destroy it. The drug binds PBP3; the cell dies. -
High Inoculum (
): The sheer number of bacteria produces a concentration of beta-lactamase (specifically AmpC or ESBLs) that raises the (maximum velocity of hydrolysis) above the drug's influx rate. The drug is destroyed before it reaches the target.
Visualization: The Kinetic Tipping Point
Figure 1: Mechanistic pathway distinguishing standard susceptibility from the high-inoculum resistance phenotype.
Protocol: The Parallel Track Challenge
To rigorously assess the IE, you must run a Parallel Track Broth Microdilution (BMD) . Do not rely on Etest/Disk Diffusion for this, as they cannot standardize the bacterial load per unit volume.
Experimental Design
-
Track A (Standard): CLSI M07 compliant (
CFU/mL). -
Track B (High): Investigational (
CFU/mL).
Step-by-Step Workflow
Prerequisites:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Drug: Fresh Cefepime Sulfate powder (Potency corrected). Do not use frozen stock >1 month old.
Phase 1: Inoculum Preparation (The Critical Step)
Most errors occur here. You cannot simply "add more bugs" by eye.
-
Direct Colony Suspension: Pick 3-5 fresh colonies (18-24h growth) into saline.
-
Normalization: Adjust to 0.5 McFarland Standard using a calibrated turbidimeter.
-
Note: This suspension contains approx.
CFU/mL.
-
Phase 2: Dilution Scheme
| Step | Action | Target Concentration | Use For |
| 1 | Initial Suspension (0.5 McF) | Source | |
| 2 | Dilute Step 1 (1:10) into CAMHB | High Inoculum (Track B) | |
| 3 | Dilute Step 1 (1:100) into CAMHB | Intermediate Step | |
| 4 | Dilute Step 3 (1:2) via microplate fill | Standard Inoculum (Track A) |
Correction: For Track B, since you add 50µL inoculum to 50µL drug in the well, the final well concentration is
Visualization: Parallel Workflow
Figure 2: Parallel workflow for simultaneous determination of Standard and High-Inoculum MICs.
Troubleshooting Guides & FAQs
Issue 1: "My Cefepime MICs are creeping up in the control wells."
Diagnosis: Drug Instability.[2] Cefepime is notoriously unstable. It degrades into N-methylpyrrolidine (NMP) , which has no antibacterial activity.
-
Check: How old is your stock solution?
-
Solution:
-
Cefepime powder must be stored at -20°C.
-
Solubilized drug degrades significantly within 24 hours at room temperature.
-
Protocol Rule: Prepare cefepime plates immediately before inoculation. Do not use
-
Sources
- 1. Impact of the inoculum effect on cefepime activity against AmpC-hyperproducing Enterobacter spp.: insights into resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
adjusting pH conditions to maximize cefepime sulfate solubility and stability
Topic: Optimization of pH conditions for Cefepime Sulfate solubility and stability. Case ID: CFPM-SOL-STAB-001 Status: Open Analyst: Senior Application Scientist
Executive Summary: The Zwitterion Paradox
Working with Cefepime (and its salts like this compound) presents a classic pharmaceutical challenge: The Stability-Solubility Paradox .
Cefepime is a zwitterionic fourth-generation cephalosporin.[1][2][3] It contains a quaternary ammonium group (
-
Solubility is generally high across a broad pH range due to its ionic nature.
-
Stability , however, is strictly confined to a narrow pH window (4.0 – 6.0).
Critical Warning: Deviating above pH 7.0 triggers a rapid, autocatalytic degradation pathway releasing
Module 1: The "Golden Window" (pH 4.0 – 6.0)
Scientific Rationale
Unlike many antibiotics where solubility is the primary bottleneck, Cefepime's challenge is preserving the molecule during dissolution. The degradation kinetics are pseudo-first-order and highly pH-dependent.
| Parameter | Optimal Range | Failure Mode (Too Low) | Failure Mode (Too High) |
| pH | 4.0 – 6.0 | Acid hydrolysis of | Rapid NMP formation ; ring opening; color change to red/amber. |
| Temperature | 2°C – 8°C | N/A | At 37°C, degradation >10% occurs within 10–12 hours. |
| Buffer | Arginine / Acetate | Phosphate buffers catalyze degradation (General Base Catalysis). | Carbonate/Bicarbonate accelerates hydrolysis. |
The Sulfate Factor (Specific to your Inquiry)
You specified This compound . Most commercial Cefepime is the Hydrochloride (HCl) salt. If you are using the Sulfate salt, you must account for the Common Ion Effect :
-
Risk: If dissolving this compound in media containing Calcium (e.g., Ringer’s Lactate, certain cell culture media), you risk precipitating Calcium Sulfate (
) . -
Mitigation: Dissolve this compound in Calcium-free water or saline first. Ensure the final concentration of
product does not exceed the solubility product constant ( ) of gypsum.
Module 2: Degradation Pathways & Visualization
Understanding how Cefepime breaks down helps you prevent it. The primary pathway at neutral-to-alkaline pH is the cleavage of the N-methylpyrrolidine (NMP) ring.
Pathway Diagram
Figure 1: The degradation pathway of Cefepime. Note that high pH drives the formation of NMP, while buffer species like Phosphate can catalyze the reaction.
Module 3: Troubleshooting Guide (FAQ)
Q1: My solution turned from colorless to amber/red after 4 hours. Is it safe to use?
Verdict: NO.
-
Root Cause: The color change (yellow
amber red) indicates significant hydrolysis and NMP formation. -
Mechanism: The degradation products of aminothiazole cephalosporins are highly chromogenic.
-
Corrective Action: Discard the solution. For the next batch, lower the temperature to 4°C and ensure pH is strictly < 6.0. Check if you used a phosphate buffer; if so, switch to Acetate or use L-Arginine for pH adjustment.
Q2: I am seeing a white precipitate when mixing this compound with cell culture media.
Verdict: Incompatibility.
-
Root Cause: Likely Calcium Sulfate precipitation.
-
Mechanism: Your media contains
(common in DMEM/RPMI). Your drug provides . -
Corrective Action: Reconstitute the drug in Sterile Water for Injection (SWFI) or 0.9% Saline at a high concentration, then dilute into the media. If the final concentration is still high, you may need a calcium-free medium for the drug exposure phase.
Q3: Can I use PBS (Phosphate Buffered Saline) to dissolve Cefepime?
Verdict: Not recommended for storage.
-
Root Cause: Phosphate ions act as general base catalysts for beta-lactam ring opening.
-
Corrective Action: For immediate use (< 2 hours), PBS is acceptable. For stability studies or overnight incubations, use Citrate (pH 5.0) or Acetate (pH 5.0) buffers. Commercial formulations often use L-Arginine to buffer the solution because it stabilizes the zwitterion without catalyzing degradation as aggressively as phosphate.
Module 4: Optimized Protocol for Reconstitution
This protocol maximizes stability for a stock solution (e.g., 50 mg/mL).
Materials
-
This compound (Solid)[1]
-
Solvent: Sterile Water for Injection (SWFI) or 0.9% NaCl.
-
pH Adjuster: L-Arginine (Solid or highly concentrated solution) or 1N HCl / 1N NaOH (use with extreme caution).
-
Vessel: Amber glass (light sensitive).
Step-by-Step Workflow
-
Calculate: Determine the mass required.
-
Initial Dissolution: Add 80% of the target volume of SWFI.
-
pH Check (Critical): Measure the pH.
-
Scenario A (pH < 3.5): The sulfate salt is likely acidic. Add L-Arginine (preferred) or NaOH dropwise to reach pH 4.5 – 5.5 .
-
Scenario B (pH > 6.5): Add dilute HCl or Acetic Acid to lower to pH 5.0 .
-
-
Volume Adjustment: Add remaining solvent to reach target volume.
-
Filtration: Sterile filter (0.22 µm PES membrane). Note: Nylon membranes can sometimes bind proteins/drugs; PES or PVDF is preferred.
-
Storage: Aliquot immediately into cryovials. Store at -20°C or -80°C .
Module 5: Decision Tree for Troubleshooting
Use this logic flow to diagnose solubility or stability issues in your current experiment.
Figure 2: Diagnostic decision tree for this compound formulation issues.
References
-
Fubara, J. O., et al. (1998). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical Sciences.
- Key Finding: Establishes the pH 4–6 stability window and identifies buffer c
-
Wyatt, D. W., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. Therapeutic Drug Monitoring.
- Key Finding: Details the N-methylpyrrolidine (NMP)
- United States Pharmacopeia (USP). Cefepime Hydrochloride Monograph.
-
Behin, S., et al. (2013). Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method. Journal of Applied Pharmaceutical Science.
- Key Finding: Confirms rapid degradation at 37°C and stability
Sources
- 1. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefepime microbiologic profile and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and Physical Stability of an Admixture Containing Cefepime and Vancomycin in Lactated Ringer Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing color change and particulate formation in reconstituted cefepime sulfate
Technical Support Center: Cefepime Sulfate Reconstitution & Stability Guide
Subject: Preventing Color Change and Particulate Formation in Reconstituted this compound Audience: Researchers, Formulation Scientists, and Clinical Pharmacists Version: 2.1 (Current)
Introduction: The Stability Paradox of Cefepime
Cefepime hydrochloride is a fourth-generation cephalosporin with a zwitterionic structure that facilitates rapid penetration into Gram-negative bacteria. However, this same structure creates unique stability challenges. Unlike many antibiotics where degradation is purely time-dependent, Cefepime undergoes a self-catalyzing degradation loop driven by temperature and pH.
This guide moves beyond standard package inserts to explain the mechanism of instability, providing you with the logic to troubleshoot color changes and particulate formation effectively.
Module 1: The Chemistry of Instability (The "Why")
Q: Why does Cefepime change color from pale yellow to amber or red? A: The color change is a visual indicator of chemical degradation, specifically the hydrolysis of the beta-lactam ring and the release of N-methylpyrrolidine (NMP) .
-
Mechanism: Cefepime degrades into NMP and a remaining cephalosporin nucleus.[1]
-
The pH Loop: The release of NMP is basic. As NMP accumulates, the pH of the solution rises.
-
Self-Catalysis: Cefepime is most stable at pH 4.0–6.0. As the pH rises above 6.0 due to NMP formation, the rate of hydrolysis accelerates exponentially.
-
Visual Cue:
-
Pale Yellow/Amber: Normal oxidation. Often acceptable if within storage limits.
-
Deep Red/Purple: Indicates advanced degradation and significant pH shift.[2] Discard immediately.
-
Q: What causes particulate formation during reconstitution? A: Particulates usually stem from three sources:
-
Incomplete Dissolution: Cefepime powder is dense; insufficient agitation leaves "ghost" particles.
-
Thermal Precipitation: If frozen, components may precipitate.[3] They usually redissolve upon reaching room temperature.
-
Chemical Incompatibility: Interaction with incompatible diluents or drugs (e.g., Vancomycin, Aminoglycosides) causes irreversible crystallization.
Visualization: Cefepime Degradation Pathway
The following diagram illustrates the self-catalyzing feedback loop that leads to rapid degradation and color change.
Caption: The self-catalyzing degradation loop of Cefepime. Note how NMP accumulation raises pH, which further accelerates hydrolysis.
Module 2: Reconstitution Best Practices (Protocol)
Objective: Minimize NMP formation and ensure complete solubilization.
Step 1: Diluent Selection
-
Preferred: 0.9% Sodium Chloride, 5% Dextrose, or Sterile Water for Injection.[4][5]
-
Avoid: Diluents with pH > 6.0 or those containing other antibiotics (unless verified).
Step 2: Reconstitution Technique
-
Equilibrate: Allow the vial to reach room temperature (20–25°C) before adding diluent.
-
Add Diluent: Inject the diluent volume specified on the vial (typically 10mL for 1g/2g vials).
-
Vent: Vent the vial to release positive pressure, preventing aerosolization.
-
Agitate: Shake vigorously for at least 60 seconds .
-
Note: Cefepime dissolves slower than other cephalosporins.
-
-
De-bubble: Allow the solution to stand for 60 seconds to let foam dissipate.
Step 3: Visual Inspection (The "Traffic Light" System)
| Visual Appearance | Status | Action |
| Colorless to Pale Yellow | Optimal | Proceed with use. |
| Amber / Dark Yellow | Caution | Check storage time.[2][5] If within 24h (RT) or 7 days (Fridge), it is likely safe.[4][6] |
| Pink, Red, or Purple | Danger | DISCARD. Indicates pH shift and significant degradation.[2] |
| Cloudy / Haze | Fail | DISCARD. Indicates precipitation or contamination.[3] |
Module 3: Troubleshooting Guide (Q&A)
Topic: Color Change
Q: My solution turned amber after 4 hours at room temperature. Is it safe? A: Likely Yes . Cefepime solutions naturally darken from pale yellow to amber without significant loss of potency. If the solution has been stored at 20–25°C for less than 24 hours, it is acceptable.[2]
-
Reference: USP and Package Inserts confirm darkening does not indicate potency loss unless it progresses to red/purple [1, 2].
Q: Why did my solution turn red/orange immediately after mixing? A: This indicates an exothermic degradation reaction or extreme pH incompatibility.
-
Cause: You likely used a diluent with a high pH or the vial was stored at high temperatures (>30°C) prior to reconstitution.
-
Action: Discard the vial. Check the storage conditions of your lyophilized powder.
Topic: Particulate Formation
Q: I see particles floating after reconstitution. What should I do? A: Follow this decision tree:
-
Agitate: Shake for another 60 seconds.
-
Wait: Let it stand for 2 minutes. (Foam can mimic particles).
-
Warm: If the vial was refrigerated/frozen, warm to Room Temp.
-
Inspect: If solid crystals persist, the drug has crystallized or is incompatible. Discard.
Q: Can I mix Cefepime with Vancomycin in the same syringe/bag? A: Proceed with Extreme Caution.
-
While some studies suggest compatibility at specific concentrations, Vancomycin and Cefepime are known to form precipitates depending on concentration and pH [3].
-
Recommendation: Administer separately or flush the line with 0.9% NaCl between infusions to prevent "in-line" precipitation.
Module 4: Storage & Stability Data
Summary of Stability Limits
| Storage Condition | Temperature | Max Stability Time | Notes |
| Room Temperature | 20°C – 25°C | 24 Hours | Protect from light. |
| Refrigerated | 2°C – 8°C | 7 Days | Solution may darken slightly.[5][6] |
| Frozen | -20°C | 90 Days | Thaw at RT. Do not refreeze. |
Critical Warning: Do not heat thawed solutions to speed up dissolution. This triggers the NMP degradation loop immediately.
Visualization: Troubleshooting Decision Tree
Caption: Decision logic for assessing the safety of reconstituted Cefepime.
References
-
Bristol-Myers Squibb. (2020).[5] MAXIPIME (Cefepime Hydrochloride) Prescribing Information. U.S. Food and Drug Administration.[7] [Link]
-
Feyerabend, C. et al. (2021).[3][8] Optimising an Infusion Protocol Containing Cefepime to Limit Particulate Load to Newborns in a Neonatal Intensive Care Unit. Pharmaceutics. [Link]
-
Raheem, S. et al. (2015).[9] Compatibility of cefepime and vancomycin during simulated Y-site administration of prolonged infusion. American Journal of Health-System Pharmacy. [Link]
-
Viaene, E. et al. (2002). Stability and compatibility of cefepime in comparison with ceftazidime. Journal of Antimicrobial Chemotherapy. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
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- 9. Compatibility of cefepime and vancomycin during simulated Y-site administration of prolonged infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing cefepime sulfate dosage regimens for continuous infusion studies
Welcome to the Technical Support Center for Cefepime Sulfate Continuous Infusion Studies. As Senior Application Scientists, we have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting solutions for optimizing this compound dosage regimens in continuous infusion (CI) studies.
Fundamentals of Cefepime Continuous Infusion
Continuous infusion of β-lactam antibiotics like cefepime is a strategy to optimize their pharmacodynamic profile. Unlike concentration-dependent antibiotics, the efficacy of cefepime is primarily dependent on the time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT > MIC).[1][2][3] Continuous infusion maximizes this time, offering a potential pharmacoeconomic advantage over traditional intermittent dosing by achieving similar efficacy with a lower total daily dose.[1][2]
Q1: Why is continuous infusion preferred for cefepime in certain experimental or clinical settings?
The primary rationale is to optimize the time-dependent bactericidal activity of cefepime. For β-lactams, clinical efficacy is strongly correlated with the duration that free drug concentrations exceed the pathogen's MIC.[3] Intermittent infusions lead to peaks and troughs in plasma concentration. While the peak may be high, the concentration can drop below the MIC before the next dose. Continuous infusion aims to maintain a steady-state concentration (Css) consistently above the MIC, which is particularly crucial for treating infections caused by less susceptible pathogens or in patient populations with altered pharmacokinetics, such as the critically ill.[3][4]
Q2: What are the primary Pharmacokinetic/Pharmacodynamic (PK/PD) targets for cefepime continuous infusion?
The main PK/PD target is to maximize the %fT > MIC. For severe infections, particularly in immunocompromised or critically ill patients, the goal is often to maintain the free cefepime concentration above the MIC for 100% of the dosing interval (100% fT > MIC).[4] Some studies aim for a more aggressive target of maintaining free drug concentrations at four to five times the MIC to prevent the emergence of resistance.[4] A target steady-state concentration of 16 mg/L has been used as a balance between efficacy against common pathogens and minimizing toxicity.[5] However, for pathogens with higher MICs, such as Pseudomonas aeruginosa (MIC of 8 mg/L), higher daily doses (e.g., a 4g loading dose followed by a 6g continuous infusion) may be necessary to achieve adequate exposure.[4]
Physicochemical Stability and Compatibility
A major logistical and scientific hurdle in continuous infusion studies is ensuring the stability and compatibility of the cefepime solution throughout the administration period. Degradation can lead to sub-therapeutic dosing and the formation of unknown compounds.
Q3: How stable is this compound in solution for continuous infusion?
Cefepime's stability is highly dependent on temperature, concentration, and the diluent used. Reconstituted solutions are stable for 24 hours at room temperature (20-25°C) and for 7 days when refrigerated (2-8°C).[6] One study simulating continuous infusion over 24 hours found that 94.3% ± 1.0% of the initial cefepime concentration remained, supporting the viability of this administration method.[1][2] However, stability can decrease significantly at body temperature.[1]
Data Summary: Cefepime Stability in Common IV Solutions
| Diluent | Concentration | Storage Temperature | Stability Duration (≥90% of initial concentration) |
| 0.9% Sodium Chloride | 1–40 mg/mL | 20–25°C (Room Temp) | 24 hours[6] |
| 0.9% Sodium Chloride | 1–40 mg/mL | 2–8°C (Refrigerated) | 7 days[6] |
| 0.9% Sodium Chloride | 8 mg/mL | 4 ± 2°C (Refrigerated) | 15 days[7] |
| 5% Dextrose | 1–40 mg/mL | 20–25°C (Room Temp) | 24 hours[6] |
| 5% Dextrose | 1–40 mg/mL | 2–8°C (Refrigerated) | 7 days[6] |
| 5% Dextrose | 8 mg/mL | 24 ± 2°C (Room Temp) | 48 hours[7] |
Q4: What are the degradation products of cefepime and are they harmful?
Cefepime degradation involves two primary pathways: the opening of the β-lactam (cephem) ring and the cleavage of the N-methylpyrrolidine (NMP) side chain.[1] The resulting degradation products do not appear to exhibit antibacterial activity.[1][2] While the toxicological effects of these specific breakdown products are not fully known, they are a concern.[1] It is important to note that cefepime solutions may darken upon standing, but this does not necessarily indicate a loss of potency.[6]
Q5: My cefepime solution turned yellow. Is it still usable?
A yellowish coloration can be a visual indicator of cefepime degradation, specifically linked to the destruction of the cephem ring.[7] This process can be accelerated by exposure to light (photolysis).[7][8] While a slight color change may not indicate a significant loss of potency, a pronounced amber color, especially when stored at room temperature for extended periods, suggests that degradation has occurred, and the solution should be discarded and replaced.[7]
Q6: Can I co-administer other drugs with cefepime through the same line?
Co-administration requires careful consideration of compatibility. It is crucial to consult compatibility charts and, if data is unavailable, to perform a Y-site simulation study. For example, studies have evaluated the compatibility of cefepime with vancomycin during simulated Y-site administration.[9] There are 56 known drug interactions with cefepime, some of which can be significant.[10] Never assume compatibility; always verify.
Experimental Protocols & Methodologies
Protocol 1: Cefepime Solution Preparation and Stability Testing
This protocol outlines a self-validating system for preparing and testing the stability of a cefepime solution for a 24-hour continuous infusion experiment.
Objective: To prepare a sterile cefepime solution and verify its stability over 24 hours at room and refrigerated temperatures.
Materials:
-
This compound powder for injection
-
Sterile 0.9% Sodium Chloride or 5% Dextrose solution
-
0.22 µm sterile syringe filters
-
Calibrated infusion pump
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[12]
-
Sterile vials for sample collection
Methodology:
-
Reconstitution: Aseptically reconstitute the cefepime powder with the chosen diluent to a stock concentration (e.g., 280 mg/mL).[6]
-
Dilution: Further dilute the stock solution into the infusion bag to the final desired concentration for the experiment (e.g., 40 mg/mL).[6] Gently mix the solution.
-
Initial Sampling (T=0): Immediately withdraw a 2 mL sample from the infusion bag using a sterile syringe. Filter the sample through a 0.22 µm filter into a labeled HPLC vial. This is your 100% concentration reference.
-
Storage Conditions:
-
Time-Point Sampling: At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw and filter 2 mL samples from each bag.
-
HPLC Analysis: Analyze all collected samples using a validated HPLC method to determine the cefepime concentration.[12] The stability is confirmed if the concentration remains ≥90% of the initial (T=0) measurement.[7]
-
Visual Inspection: At each time point, visually inspect the solutions for any color change or precipitation and record your observations.[7]
Troubleshooting Guide
This section addresses common issues encountered during cefepime continuous infusion studies.
Issue 1: Measured steady-state concentration (Css) is lower than predicted.
-
Possible Cause 1: Drug Degradation.
-
Why it happens: Cefepime may be degrading due to excessive time at room/body temperature or exposure to light.[1][8]
-
Troubleshooting Steps:
-
Verify the age of the prepared infusion bag. Infusion solutions should ideally be replaced every 24 hours.[6]
-
If using a portable infusion pump where the solution is close to the body, consider that the elevated temperature may accelerate degradation.[1]
-
Ensure the infusion bag and lines are protected from light.[8]
-
Run a stability check on your current batch of prepared solution (see Protocol 1).
-
-
-
Possible Cause 2: Inaccurate Pump Flow Rate.
-
Why it happens: The infusion pump may not be calibrated correctly, delivering less drug than programmed.
-
Troubleshooting Steps:
-
Verify the pump's calibration.
-
Perform a gravimetric check: run the pump for a set time (e.g., 1 hour) and weigh the fluid delivered to confirm the flow rate.
-
-
-
Possible Cause 3: Altered Patient Pharmacokinetics.
Issue 2: Measured steady-state concentration (Css) is higher than predicted, raising toxicity concerns.
-
Possible Cause 1: Impaired Renal Function.
-
Why it happens: Since cefepime is renally cleared, any decline in kidney function will cause the drug to accumulate, leading to dangerously high concentrations.[3]
-
Troubleshooting Steps:
-
Immediately assess renal function. Dose adjustments are critical in patients with renal impairment.[13]
-
High steady-state concentrations (e.g., ≥60 mg/L) are associated with an increased risk of neurotoxicity.[14][15] If toxicity is suspected, the infusion should be paused and the dose re-evaluated.
-
-
-
Possible Cause 2: Dosing Calculation or Pump Programming Error.
-
Why it happens: Simple human error in calculating the required infusion rate or programming the pump can lead to overdosing.
-
Troubleshooting Steps:
-
Independently double-check all calculations, including patient weight, desired dose, and final infusion rate.
-
Verify the settings on the infusion pump against the calculated rate.
-
-
Visualizations
Diagram 1: Workflow for Establishing a Cefepime CI Protocol
Caption: Workflow for Cefepime Continuous Infusion Protocol Development.
Diagram 2: Troubleshooting Sub-Optimal Cefepime Css
Caption: Decision Tree for Troubleshooting Cefepime Steady-State Concentrations.
References
-
Patel, P. R. et al. (n.d.). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. PMC. Retrieved from [Link]
-
Patel, P. R. et al. (n.d.). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. ResearchGate. Retrieved from [Link]
-
ASHP. (2025, August 25). Cefepime Monograph for Professionals. Drugs.com. Retrieved from [Link]
-
Taccone, F. S. et al. (2020, July 9). Continuous infusion of cefepime and neurotoxicity: a retrospective cohort study. PubMed. Retrieved from [Link]
-
Colin, P. J. et al. (n.d.). Target-Controlled Infusion of Cefepime in Critically Ill Patients. PMC. Retrieved from [Link]
-
Al-Shaer, M. H. et al. (n.d.). Population Pharmacokinetics and Target Attainment of Cefepime in Critically Ill Patients and Guidance for Initial Dosing. ResearchGate. Retrieved from [Link]
-
Al-Shaer, M. H. et al. (n.d.). Cefepime Population Pharmacokinetics and Target Attainment in Critically Ill Patients on Continuous Renal Replacement Therapy. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]
-
Barreto, E. F. et al. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. PMC. Retrieved from [Link]
-
Główka, F. K. et al. (2023, February 16). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. MDPI. Retrieved from [Link]
-
Taccone, F. S. et al. (n.d.). Continuous infusion of cefepime and neurotoxicity: a retrospective cohort study. ResearchGate. Retrieved from [Link]
-
Tamma, P. D. et al. (n.d.). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Retrieved from [Link]
-
Valour, F. et al. (2022, December 30). Continuous Infusion of High Doses of Cefepime in Intensive Care Unit: Assessment of Steady-State Plasma Level and Incidence on Neurotoxicity. PMC. Retrieved from [Link]
-
Valour, F. et al. (2022, December 30). Continuous Infusion of High Doses of Cefepime in Intensive Care Unit: Assessment of Steady-State Plasma Level and Incidence on Neurotoxicity. MDPI. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Cefepime Hydrochloride. ASHP Publications. Retrieved from [Link]
-
Rabouan-Guyon, S. M. et al. (n.d.). Stability Study of Cefepime in Different Infusion Solution. Scribd. Retrieved from [Link]
-
Drugs.com. (n.d.). Cefepime Interactions Checker. Retrieved from [Link]
-
Kumar, V. et al. (n.d.). Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. PubMed. Retrieved from [Link]
-
D'Arcy, Y. M. et al. (2015, March 1). Compatibility of cefepime and vancomycin during simulated Y-site administration of prolonged infusion. PubMed. Retrieved from [Link]
Sources
- 1. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target-Controlled Infusion of Cefepime in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Continuous infusion of cefepime and neurotoxicity: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Validation & Comparative
Comparative In Vitro Activity Guide: Cefepime Sulfate vs. Ceftazidime Against Pseudomonas aeruginosa
Executive Summary & Clinical Thesis
In the landscape of anti-pseudomonal
While Ceftazidime has historically been the "gold standard" anti-pseudomonal cephalosporin, Cefepime demonstrates superior in vitro stability and potency against distinct resistance phenotypes. This advantage is primarily driven by its zwitterionic structure , which enhances porin penetration, and its resistance to hydrolysis by AmpC
This guide provides a rigorous technical comparison of these two agents, focusing on structural biology, MIC distribution data, and experimental validation protocols.
Structural Biology & Mechanism of Action
The differential activity of these molecules is not random; it is a direct function of their chemical structure.
The Zwitterion Effect[1][2]
-
Ceftazidime: Possesses a net anionic (negative) charge. This charge creates electrostatic repulsion at the P. aeruginosa outer membrane, specifically slowing diffusion through the OprF porin channels.
-
Cefepime: Contains a quaternary ammonium group at the C-3 position. This creates a zwitterionic (net neutral) molecule.[1] This neutrality allows Cefepime to traverse the water-filled porin channels significantly faster than Ceftazidime, resulting in a higher periplasmic concentration.
AmpC Stability
-
Ceftazidime: Highly susceptible to hydrolysis by AmpC
-lactamases. In strains with derepressed chromosomal AmpC (a common resistance mechanism in PSA), Ceftazidime MICs rise dramatically ( ). -
Cefepime: Forms a stable acyl-enzyme complex with AmpC but is hydrolyzed very slowly. It acts as a "poor substrate" for the enzyme, maintaining activity even in many AmpC-derepressed strains.
Visualizing the Mechanism
The following diagram illustrates the kinetic differences in entry and stability.
Figure 1: Comparative flux of Cefepime vs. Ceftazidime through the Pseudomonas outer membrane and interaction with AmpC.
Comparative In Vitro Activity Data
The following data summarizes typical MIC distributions from global surveillance studies (e.g., SENTRY, TRUST). Note that "Susceptibility" is dose-dependent; for P. aeruginosa, Cefepime is often dosed at 2g q8h (high dose) to achieve the breakpoints listed below.
MIC Distribution Table ( )
| Metric | Cefepime Sulfate | Ceftazidime | Interpretation |
| MIC50 | 2 - 4 | 2 - 4 | Both agents are highly active against wild-type strains. |
| MIC90 | 8 - 16 | 32 - >64 | Critical Differentiator: Cefepime retains activity against a larger fraction of the population where Ceftazidime fails. |
| Susceptibility (%) | ~78 - 85% | ~65 - 75% | Cefepime consistently covers ~10-15% more isolates, specifically those with AmpC derepression. |
| AmpC Derepressed | Active (MIC 4-8) | Resistant (MIC >32) | Cefepime is the preferred cephalosporin for AmpC producers. |
| Efflux (MexAB) | Substrate | Substrate | Both are affected by efflux pump upregulation (MexAB-OprM), though Cefepime is slightly less affected by MexXY. |
Note: Data represents aggregated ranges from multi-center surveillance. Specific local antibiograms must always supersede general data.
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized workflows.
Protocol A: Broth Microdilution (MIC Determination)
Objective: Determine the precise concentration required to inhibit visible growth. Standard: CLSI M07 / ISO 20776-1.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Critical Step: Ensure Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels are correct. P. aeruginosa is highly sensitive to cation concentrations; low cations falsely increase aminoglycoside/polymyxin activity and can alter outer membrane permeability to beta-lactams.
-
-
Inoculum: Prepare a direct colony suspension to 0.5 McFarland standard. Dilute to achieve a final well concentration of
CFU/mL. -
Antibiotic Panel: Prepare serial 2-fold dilutions.
-
Cefepime Range: 0.5 – 64
. -
Ceftazidime Range: 0.5 – 64
.
-
-
Incubation: 35°C ± 2°C for 16-20 hours (ambient air).
-
Readout: The MIC is the lowest concentration with no visible growth.
Protocol B: Time-Kill Kinetics
Objective: Compare the rate and extent of bactericidal activity. Cefepime often exhibits faster killing kinetics due to rapid periplasmic accumulation.
Workflow Diagram:
Figure 2: Workflow for Time-Kill Kinetic Assays to determine bactericidal efficacy.
Analysis:
-
Bactericidal:
reduction in CFU/mL from the initial inoculum. -
Regrowth: Monitor for regrowth at 24h, which indicates the selection of resistant subpopulations (common with Ceftazidime in high-density inocula).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]
-
Endimiani, A., et al. (2008). "Pseudomonas aeruginosa antimicrobial susceptibility results from the SENTRY Antimicrobial Surveillance Program." Antimicrobial Agents and Chemotherapy. [Link]
-
Nikaido, H. (1994). "Prevention of drug access to bacterial targets: permeability barriers and active efflux." Science. [Link]
-
Toupence, B., et al. (2019). "Impact of Revised Cefepime CLSI Breakpoints on Pseudomonas aeruginosa Susceptibility." Journal of Clinical Microbiology. [Link]
-
Livermore, D.M. (1995). "beta-Lactamases in laboratory and clinical resistance." Clinical Microbiology Reviews. [Link]
Sources
Comparative Efficacy Guide: Cefepime Sulfate vs. Meropenem in Carbapenem-Resistant Enterobacteriaceae (CRE)
Executive Summary: The Paradox of Potency
Audience: Drug Development Professionals & Clinical Scientists
In the context of Carbapenem-Resistant Enterobacteriaceae (CRE) , the comparison between Cefepime Sulfate (a 4th-generation cephalosporin) and Meropenem (a carbapenem) is not a standard efficacy contest; it is a study in resistance mechanics and pharmacodynamic optimization .
-
The Clinical Reality: Meropenem is the primary target of the resistance mechanism (carbapenemases), yet it remains a therapeutic backbone through high-dose optimization (PK/PD) in cases of low-level resistance (MIC < 8–16 mg/L).
-
The Cefepime Trap: Cefepime is frequently hydrolyzed by the same enzymes (KPC, NDM, OXA-48). However, a dangerous "false susceptibility" phenomenon exists where KPC-producing strains test as Susceptible-Dose Dependent (SDD) to Cefepime in vitro. Crucial Warning: In vivo data confirms that despite low MICs, Cefepime monotherapy fails to achieve bacterial clearance in CRE infections due to the inoculum effect and rapid hydrolysis kinetics.
This guide dissects the molecular failure of Cefepime in CRE, contrasts it with Meropenem salvage strategies, and provides experimental protocols to validate these phenomena.
Mechanistic Profiling: Hydrolysis & Resistance
To understand efficacy, we must quantify failure. Both drugs are beta-lactams, but their interaction with carbapenemases differs.
Enzyme Kinetics Comparison
The following table summarizes the stability of both agents against the "Big Three" carbapenemases.
| Parameter | This compound | Meropenem | Clinical Implication |
| KPC (Class A) | High Instability. | Unstable. Hydrolyzed, but slower than Cefepime. | Cefepime fails even if MIC appears low. Meropenem may work if MIC is low and dose is high. |
| NDM (Class B) | High Instability. Metallo-beta-lactamases destroy cephalosporins efficiently. | High Instability. Hydrolyzed efficiently. | Both agents fail as monotherapy. |
| OXA-48 (Class D) | Variable/Weak Stability. Weakly hydrolyzed, but often co-expressed with ESBLs (CTX-M) which destroy Cefepime. | Slow Hydrolysis. | Cefepime is compromised by co-resistance (ESBLs).[1] |
Visualization: The Hydrolysis Trap
The following diagram illustrates the pathway of failure for Cefepime in KPC-producing organisms, highlighting the "False Susceptibility" trap.
Caption: Cefepime is rapidly hydrolyzed by KPC enzymes, preventing PBP binding. Meropenem hydrolysis is slower, allowing high-dose regimens to saturate PBPs if the MIC is not prohibitive.
Comparative Efficacy Data
The "False Susceptibility" of Cefepime
Recent CLSI updates (M100) have flagged Cefepime testing in CRE.[2]
-
Observation: ~15-30% of KPC-producing Klebsiella pneumoniae may test as Susceptible (S) or Susceptible-Dose Dependent (SDD) to Cefepime (MIC 4–8 µg/mL).
-
Reality: In murine thigh infection models, Cefepime failed to achieve 1-log bacterial kill against these specific strains, whereas it succeeded against non-carbapenemase producers with identical MICs.
Meropenem Optimization (T>MIC)
Meropenem efficacy is driven by the time free drug concentration exceeds the MIC (
-
Target: 40%
for bactericidal activity; 100% preferred for resistant strains. -
Dosing Strategy:
-
Standard: 1g q8h (30 min infusion)
Fails if MIC > 2 mg/L. -
High-Dose/Extended: 2g q8h (3-hour infusion)
Effective up to MIC 8–16 mg/L.
-
Table: Comparative Success Rates in CRE (Pre-clinical/Clinical Synthesis)
| Scenario | This compound (2g q8h) | Meropenem (2g q8h, 3h Infusion) |
| KPC Producer (MIC 4 mg/L) | FAILURE. High risk of inoculum effect and hydrolysis. | SUCCESS. High probability of target attainment (PTA). |
| OXA-48 Producer | FAILURE. Usually resistant due to co-ESBLs. | VARIABLE. Often effective if MIC < 8 mg/L. |
| NDM Producer | FAILURE. | FAILURE. Requires combination with Aztreonam or new inhibitors. |
| Non-CP CRE (Porin Loss) | VARIABLE. May work if AmpC is not hyper-expressed. | SUCCESS. High stability against porin-mediated resistance. |
Experimental Protocols (Self-Validating Systems)
To rigorously compare these agents in your lab, use the following workflows.
Modified Carbapenem Inactivation Method (mCIM)
Purpose: To confirm the presence of carbapenemase production, distinguishing "True CRE" from Porin-loss mutants.
-
Preparation: Suspend a 1µL loop of test organism in 2mL TSB.
-
Incubation: Add a 10µg Meropenem disk to the suspension. Incubate 4 hours @ 35°C +/- 2°C.
-
Reporter: Remove the disk and place it on a lawn of susceptible E. coli (ATCC 25922) on MHA plates.
-
Readout (18-24h):
High-Density Time-Kill Kinetics (Inoculum Effect Test)
Purpose: To demonstrate Cefepime failure despite low MIC.
-
Setup: Prepare two inocula of the CRE strain:
-
Standard:
CFU/mL. -
High:
CFU/mL (Simulating deep infection/abscess).
-
-
Dosing: Expose both inocula to Cefepime at 1x, 2x, and 4x the MIC.
-
Sampling: Plate counts at 0, 2, 4, 6, and 24 hours.
-
Validation Criteria:
-
Meropenem Control: Should show consistent killing at 4x MIC regardless of inoculum (unless MIC is very high).
-
Cefepime Failure: At high inoculum, regrowth is observed by 24h despite initial killing, confirming the inoculum effect driven by enzymatic hydrolysis.
-
Decision Algorithm for Drug Development
Use this logic flow when evaluating novel formulations or comparators against these benchmarks.
Caption: Therapeutic decision matrix based on genotypic resistance markers. Note Cefepime's limited role across all true carbapenemase producers.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2025).[4] M100: Performance Standards for Antimicrobial Susceptibility Testing. (Guidance on Cefepime reporting for KPC producers). [Link]
-
Tamma, P. D., et al. (2024). Infectious Diseases Society of America (IDSA) Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (Recommendations against Cefepime for CRE). [Link]
-
Harris, P. N. A., et al. (2018).[1][7] Effect of Piperacillin-Tazobactam vs Meropenem on 30-Day Mortality for Patients With E coli or Klebsiella pneumoniae Bloodstream Infection and Ceftriaxone Resistance: The MERINO Randomized Clinical Trial. JAMA.[1][8] (Establishes Meropenem superiority in ESBL/Cephalosporin-resistant strains). [Link]
-
Fissel, J. A., et al. (2020).[4] Reporting Considerations for Cefepime-Susceptible and -Susceptible-Dose Dependent Results for Carbapenemase-Producing Enterobacterales. Journal of Clinical Microbiology. (Data on the "false susceptibility" of Cefepime). [Link]
-
Negri, M. C., et al. (2021). Mechanistic Basis of OXA-48-like β-Lactamases' Hydrolysis of Carbapenems. ACS Infectious Diseases.[9] (Kinetics of Meropenem hydrolysis). [Link]
Sources
- 1. MERINO: Piperacillin-Tazobactam vs Meropenem for ESBL bacteremia [52in52.goodybedside.georgetown.domains]
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- 3. researchgate.net [researchgate.net]
- 4. Cefepime Reporting Strategies for Carbapenemase-producing Isolates of Enterobacterales [clsi.org]
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- 7. Effect of Piperacillin-Tazobactam vs Meropenem on 30-Day Mortality for Patients With E coli or Klebsiella pneumoniae Bloodstream Infection and Ceftriaxone Resistance: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. s2.smu.edu [s2.smu.edu]
cross-resistance patterns between cefepime sulfate and piperacillin-tazobactam
[1]
Executive Summary
In the landscape of gram-negative pharmacotherapy, Cefepime (FEP) and Piperacillin-Tazobactam (TZP) represent two distinct mechanistic approaches to beta-lactamase stability. While often viewed as interchangeable "workhorse" antipseudomonals, their cross-resistance patterns are non-linear and driven by divergent vulnerabilities.
This guide dissects the molecular causality behind cross-resistance, contrasting Cefepime’s zwitterionic stability against AmpC enzymes with Piperacillin-Tazobactam’s suicide-inhibitor strategy against Class A enzymes. We provide experimental frameworks to validate these patterns, focusing on the "Inoculum Effect"—a critical failure mode for Cefepime often overlooked in standard susceptibility testing.
Mechanistic Architecture of Resistance
To understand cross-resistance, one must first map the structural vulnerabilities of each agent. Cross-resistance is rarely absolute; rather, it is a probability function defined by the specific resistance determinant present.
The Divergence of Stability
-
Cefepime (4th Gen Cephalosporin): Its zwitterionic structure allows rapid penetration through the outer membrane porins (OmpF/OmpC). It is highly stable against hydrolysis by AmpC beta-lactamases but is vulnerable to ESBLs (Extended-Spectrum Beta-Lactamases) and Metallo-beta-lactamases (MBLs) .
-
Piperacillin-Tazobactam (Ureidopenicillin + BLI): Tazobactam irreversibly binds Class A enzymes (CTX-M, SHV, TEM). However, it has weak activity against AmpC and is ineffective against MBLs . Furthermore, hyperproduction of simple enzymes (e.g., TEM-1) can overwhelm the available Tazobactam, leading to "inhibitor suicide" and subsequent resistance.
Shared vs. Unique Resistance Pathways
| Mechanism | Cefepime (FEP) Status | Piperacillin-Tazobactam (TZP) Status | Cross-Resistance Potential |
| AmpC Derepression | Stable (remains active) | Labile (Tazobactam cannot inhibit high-level AmpC) | Low (Dissociated resistance) |
| ESBL (CTX-M-15) | Unstable (Hydrolyzed, esp. at high inoculum) | Active (Tazobactam inhibits) | Moderate (Inoculum dependent) |
| Efflux (MexAB-OprM) | Substrate (Extruded) | Substrate (Extruded) | High (True Cross-Resistance) |
| Porin Loss (OprD) | Affected (Entry slowed) | Affected (Entry slowed) | High |
| TEM-1 Hyperproduction | Stable | Resistant (Inhibitor overwhelmed) | Low |
Visualization: Molecular Resistance Pathways
The following diagram illustrates the cellular logic dictating whether a strain exhibits cross-resistance or dissociated resistance.
Caption: Mechanistic divergence showing how specific enzymes drive dissociated resistance (AmpC, ESBL) versus cross-resistance (Efflux).
The "Inoculum Effect": A Hidden Variable
A critical differentiator in experimental profiling is the Inoculum Effect (IE) . This phenomenon is defined as a significant increase in MIC (≥8-fold) when the bacterial inoculum is increased from the standard
-
Cefepime: Exhibits a pronounced IE against ESBL-producing Enterobacterales. In vitro susceptibility at standard inoculum may be a "false susceptible" result, predicting clinical failure in high-burden infections (e.g., septic shock, undrained abscesses).
-
Piperacillin-Tazobactam: Generally exhibits a lower magnitude of IE compared to Cefepime in ESBL contexts, as Tazobactam remains effective unless the enzyme quantity is massive.
Experimental Protocols for Profiling
To objectively compare these agents, researchers must move beyond standard MIC testing. The following protocols are designed to stress-test the resistance mechanisms.
Protocol A: High-Inoculum MIC Determination (Stress Test)
Objective: Quantify the Inoculum Effect to assess the robustness of Cefepime vs. Pip-Taz.
-
Preparation: Prepare Mueller-Hinton Broth (MHB) cation-adjusted.
-
Standard Inoculum: Prepare a 0.5 McFarland suspension (
CFU/mL). Dilute 1:100, then 1:20 into the wells to achieve final CFU/mL. -
High Inoculum: Using the same 0.5 McFarland suspension, dilute 1:2 directly into the wells (final
CFU/mL). -
Plate Setup:
-
Rows A-D: Cefepime (0.25 to 256 µg/mL).
-
Rows E-H: Piperacillin-Tazobactam (Concentration fixed Tazobactam at 4 µg/mL; Piperacillin 0.25 to 256 µg/mL).
-
-
Incubation: 18-24 hours at 35°C ± 2°C.
-
Readout:
-
Calculate
. -
Interpretation: A ratio ≥ 8 indicates a significant Inoculum Effect.[1]
-
Protocol B: Double-Disk Synergy Test (DDST) Modification
Objective: Distinguish between AmpC (FEP stable) and ESBL (FEP labile) presence in cross-resistant strains.
-
Lawn Culture: Swab a Mueller-Hinton agar plate with a 0.5 McFarland suspension of the test organism.
-
Disk Placement:
-
Place a Cefepime (30µg) disk.
-
Place an Amoxicillin/Clavulanate (20/10µg) disk 20mm center-to-center from Cefepime.
-
Place a Piperacillin/Tazobactam (100/10µg) disk 20mm from Cefepime (opposite side).
-
-
Incubation: Overnight at 35°C.
-
Analysis:
-
Ghost Zone (Synergy) between FEP and Amox/Clav: Indicates ESBL (Clavulanate inhibits ESBL, protecting FEP).
-
Truncation of FEP zone near Pip/Taz: Indicates inducible AmpC (Tazobactam induces AmpC in some strains, antagonizing FEP).
-
Quantitative Data Summary
The table below synthesizes surveillance data regarding cross-resistance rates. Note that "S" implies Susceptible and "R" implies Resistant.
| Phenotype Profile | Likely Mechanism | Estimated Frequency* | Clinical Implication |
| FEP(S) / TZP(S) | Wild Type | ~60-70% | Both agents viable. |
| FEP(R) / TZP(S) | ESBL (CTX-M) | ~15-20% | FEP High Risk (Inoculum Effect). Use TZP or Carbapenem. |
| FEP(S) / TZP(R) | AmpC Derepressed / TEM Hyper | ~5-10% | TZP Failure Risk . FEP is the preferred beta-lactam. |
| FEP(R) / TZP(R) | Porin Loss + ESBL / Efflux | ~5-10% | True Cross-Resistance . Escalation to Carbapenems or Novel BL/BLI required. |
*Frequency varies by geography and hospital unit (ICU vs. Ward).
Experimental Workflow Visualization
This workflow guides the researcher through the logical steps of characterizing a clinical isolate with unknown resistance.
Caption: Diagnostic algorithm for determining the underlying mechanism of observed phenotypic cross-resistance.
References
-
Qian, E. T., et al. (2023).[2] "Cefepime vs Piperacillin-Tazobactam in Adults Hospitalized With Acute Infection: The ACORN Randomized Clinical Trial." JAMA.[2] Link
-
Thomson, K. S., & Moland, E. S. (2001). "Cefepime, Piperacillin-Tazobactam, and the Inoculum Effect in Tests with Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae." Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8][9] Link
-
Livermore, D. M., et al. (2018). "Cefepime/tazobactam compared with other tazobactam combinations against problem Gram-negative bacteria."[5][9] Journal of Antimicrobial Chemotherapy. Link
-
Harris, P. N. A., et al. (2018). "Effect of Piperacillin-Tazobactam vs Meropenem on 30-Day Mortality for Patients With E coli or K pneumoniae Bloodstream Infection and Ceftriaxone Resistance: The MERINO Randomized Clinical Trial." JAMA.[2] Link
-
Tamma, P. D., et al. (2021). "IDSA Guidance on the Treatment of Antimicrobial-Resistant Gram-Negative Infections." Clinical Infectious Diseases. Link
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefepime, Piperacillin-Tazobactam, and the Inoculum Effect in Tests with Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Comparative Guide: Validating Stability-Indicating HPLC Methods for Cefepime
Executive Summary & Scientific Rationale
Cefepime , a fourth-generation cephalosporin, presents a unique analytical challenge due to its zwitterionic nature and specific degradation pathway. Unlike earlier cephalosporins, Cefepime degrades rapidly into N-methylpyrrolidine (NMP) , a toxic impurity, and various diastereoisomers (Related Compounds A and B).
This guide compares the traditional Compendial Method (Method A) —often characterized by long run times and high salt buffers—against an Optimized Isocratic Method (Method B) designed for high-throughput stability testing. We provide a validated framework compliant with ICH Q2(R2) guidelines, focusing on the separation of the critical NMP impurity and diastereomeric resolution.
Method Comparison: Legacy vs. Optimized
The following comparison highlights the operational differences between the standard pharmacopeial approach and a modern, optimized workflow.
Table 1: Chromatographic Performance Comparison
| Feature | Method A: Compendial Benchmark (Based on USP) | Method B: Optimized Stability-Indicating (Recommended) |
| Stationary Phase | L1 (C18) 4.6 mm × 250 mm, 5 µm | C18 (High Carbon Load) 4.6 mm × 150 mm, 5 µm |
| Mobile Phase | Gradient: Phosphate Buffer (pH 7.0) / Acetonitrile | Isocratic: Methanol : ACN : Acetate Buffer (pH 5.[1]1) (75:20:[1]5) |
| Flow Rate | 1.0 - 1.2 mL/min | 1.0 mL/min |
| Run Time | 40–60 minutes | < 15 minutes |
| Detection | UV 260 nm | UV 260 nm (Compatible with 212 nm for impurities) |
| NMP Selectivity | Moderate (Requires specific L76 column often) | High (Due to pH 5.1 acetate buffer) |
| MS Compatibility | Low (Non-volatile phosphate salts) | Moderate (Acetate is volatile) |
Expert Insight: Method A relies on a long column to achieve separation, causing band broadening. Method B utilizes pH control (pH 5.[1][2][3]1) where Cefepime is in its zwitterionic state, optimizing interaction with the C18 stationary phase without requiring excessive column length.
Validation Lifecycle Workflow
Effective validation is not a linear checklist but a lifecycle. The diagram below illustrates the ICH Q2(R2) aligned workflow used for this protocol.
Figure 1: Analytical Procedure Lifecycle. The process begins with defining the Analytical Target Profile (ATP) and cycles back for continuous improvement.
Experimental Protocols (Method B)
Reagent Preparation
-
Acetate Buffer (pH 5.1): Dissolve 13.6 g of Sodium Acetate trihydrate in 1000 mL HPLC-grade water. Adjust pH to 5.1 ± 0.05 using Glacial Acetic Acid. Filter through a 0.45 µm nylon membrane.
-
Mobile Phase: Mix Methanol, Acetonitrile, and Acetate Buffer in a 75:20:05 (v/v/v) ratio. Degas via sonication for 15 minutes.
-
Diluent: Use Mobile Phase.
Forced Degradation (Specificity)
To prove the method is "stability-indicating," you must demonstrate that degradants do not interfere with the main Cefepime peak.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Reflux at 60°C for 2 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL stock with 5 mL 0.1 N NaOH. Keep at RT for 1 hour (Cefepime is highly unstable in base; do not heat). Neutralize.
-
Oxidative Stress: Mix 5 mL stock with 5 mL 3% H₂O₂. Store in dark at RT for 4 hours.
-
Thermal Stress: Expose solid powder to 60°C for 7 days.
-
Photolytic Stress: Expose solution to UV light (1.2 million lux hours).
Acceptance Criterion: Peak purity angle < Peak purity threshold (using PDA detector). Mass balance should be within 95%–105%.
Degradation Pathway Visualization
Understanding the chemistry is vital for interpreting chromatograms. Cefepime primarily degrades via beta-lactam ring opening and N-methylpyrrolidine cleavage.[4]
Figure 2: Primary degradation pathways of Cefepime. Note that NMP formation is the critical safety attribute to monitor.
Validation Results & Data Analysis
The following data represents typical results obtained using Method B (Optimized Isocratic).
Table 2: Summary of Validation Parameters
| Parameter | Acceptance Criteria (ICH) | Experimental Result (Method B) | Status |
| Linearity (r²) | ≥ 0.999 | 0.9998 (Range: 10–100 µg/mL) | Pass |
| Precision (RSD) | ≤ 2.0% | 0.45% (Intraday, n=6) | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% – 100.8% | Pass |
| LOD | S/N ≥ 3 | 0.05 µg/mL | Sensitive |
| LOQ | S/N ≥ 10 | 0.15 µg/mL | Sensitive |
| Robustness | RSD < 2.0% upon changes | Stable at Flow ±0.1 mL, Temp ±5°C | Robust |
| Specificity | No interference | Resolution (Rs) > 2.5 for all degradants | Specific |
Discussion on Resolution
In Method A (Compendial), the resolution between Cefepime and Related Compound A is often marginal (Rs ~ 1.5). In the optimized Method B, the use of Acetate buffer at pH 5.1 alters the ionization state of the diastereomers, increasing the resolution to > 2.5, ensuring accurate integration even as the column ages.
Troubleshooting & Expert Tips
-
Peak Tailing: Cefepime contains amine groups that can interact with free silanols on the silica backbone. Solution: Use "End-capped" columns (e.g., C18 with high carbon load) and ensure the buffer concentration is at least 20mM to suppress silanol activity.
-
NMP Detection: NMP has weak UV absorbance compared to the parent drug. If quantifying NMP specifically, consider using a refractive index (RI) detector or coupling the HPLC with a conductivity detector as suggested in some specific monographs, though UV at 205-215 nm is sufficient for limit tests.
-
Sample Stability: Cefepime solutions degrade within hours at room temperature. Protocol: Always use an autosampler cooled to 4°C. Analyze samples immediately after reconstitution.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
Suryawanshi, et al. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences.[2] [Link](Note: Generalized link to journal due to dynamic DOI routing).
-
Szabó, Z., et al. (2007). Determination of cefepime and cefepime-related substances using HPLC with UV detection.[6][7] Journal of Pharmaceutical and Biomedical Analysis.[8] [Link]
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- 6. shodex.com [shodex.com]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. lcms.cz [lcms.cz]
A Comparative Guide to Cefepime Sulfate MIC Breakpoints: EUCAST vs. CLSI
For researchers, scientists, and drug development professionals navigating the complexities of antimicrobial susceptibility testing, understanding the nuances of interpretive criteria is paramount. Cefepime, a fourth-generation cephalosporin, remains a critical agent in the fight against serious Gram-negative infections. However, the two primary international bodies establishing breakpoints for this antibiotic, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), present differing interpretive criteria. This guide provides an in-depth, objective comparison of these standards, supported by the underlying scientific principles and methodologies, to empower informed decision-making in research and clinical settings.
The Evolving Landscape of Cefepime Susceptibility
Cefepime's broad spectrum of activity makes it a cornerstone of empirical and targeted therapy. Minimum Inhibitory Concentration (MIC) breakpoints are the thresholds used to classify a bacterial isolate as susceptible, intermediate (or susceptible-dose dependent), or resistant to an antibiotic. These values are not static; they are periodically reviewed and revised based on a confluence of microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical outcome data. Discrepancies in breakpoints between EUCAST and CLSI can significantly impact the interpretation of susceptibility results, influencing clinical trial data analysis, global surveillance of antimicrobial resistance, and ultimately, patient care.[1]
Cefepime MIC Breakpoints: A Head-to-Head Comparison (2024 Data)
The most significant divergence in cefepime breakpoints between EUCAST and CLSI is observed for Enterobacterales. EUCAST employs lower, more stringent breakpoints for this group of organisms. The following tables summarize the 2024 MIC breakpoints (in mg/L) for cefepime sulfate according to the latest documents from both organizations: EUCAST v14.0 and CLSI M100, 34th Edition.[1][2][3]
Table 1: Cefepime MIC Breakpoints (mg/L) for Enterobacterales
| Category | EUCAST (v14.0)[2][4] | CLSI (M100-Ed34)[1][3] |
| Susceptible (S) | ≤ 1 | ≤ 2 |
| Susceptible, Increased Exposure (I) / Susceptible-Dose Dependent (SDD) | >1 - 4 | 4 - 8 (SDD) |
| Resistant (R) | > 4 | ≥ 16 |
Table 2: Cefepime MIC Breakpoints (mg/L) for Pseudomonas aeruginosa
| Category | EUCAST (v14.0)[2][4] | CLSI (M100-Ed34)[1][3] |
| Susceptible (S) | ≤ 8 | ≤ 8 |
| Susceptible, Increased Exposure (I) / Intermediate (I) | >8 - 16 | 16 (I) |
| Resistant (R) | > 16 | ≥ 32 |
Table 3: Cefepime MIC Breakpoints (mg/L) for Other Selected Organisms
| Organism | EUCAST (v14.0)[2][4] (S≤ / R>) | CLSI (M100-Ed34)[1][3] (S≤ / I / R≥) |
| Haemophilus influenzae | ≤ 0.125 / > 0.125 | ≤ 2 / - / - |
| Streptococcus pneumoniae | Meningitis: ≤ 1 / > 1 | Meningitis (IV, non-oral): ≤ 1 / 2 / ≥ 4 |
| Non-meningitis: ≤ 1 / > 1 | Non-meningitis (IV, non-oral): ≤ 1 / 2 / ≥ 4 | |
| Staphylococcus aureus | IE | ≤ 8 / 16 / ≥ 32 |
IE: Insufficient Evidence. EUCAST does not set breakpoints for S. aureus and cefepime. SDD: Susceptible-Dose Dependent. This category implies that susceptibility is dependent on the dosing regimen used.
The Scientific Rationale: Divergent Philosophies and Methodologies
The differences in breakpoints are not arbitrary but stem from distinct approaches to data interpretation and breakpoint setting. Both organizations evaluate PK/PD data, clinical outcomes, and MIC distributions, but the weighting and application of this information can differ.
Pharmacokinetic/Pharmacodynamic (PK/PD) Targeting
For beta-lactam antibiotics like cefepime, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[5] A target of 40-70% fT>MIC is generally considered optimal for clinical efficacy.[5]
EUCAST places a strong emphasis on ensuring that standard dosing regimens can achieve the PK/PD target for isolates categorized as "Susceptible." The "Susceptible, Increased Exposure" (I) category is reserved for isolates where a higher dose, increased frequency, or prolonged infusion is necessary to reach the therapeutic target.
CLSI, in 2014, revised its cefepime breakpoints for Enterobacterales, notably discontinuing the "Intermediate" category and introducing the "Susceptible-Dose Dependent" (SDD) category. This change was a direct acknowledgment that higher, yet still achievable, cefepime doses could successfully treat infections caused by isolates with MICs in the 4-8 mg/L range.[6]
Role of Epidemiological Cut-Off Values (ECOFFs)
EUCAST heavily relies on the concept of the ECOFF. The ECOFF is the highest MIC for a wild-type bacterial population, devoid of acquired resistance mechanisms. A core principle for EUCAST is to avoid setting clinical breakpoints that split this wild-type distribution, which helps in minimizing miscategorization due to minor variations in susceptibility testing.[7] Breakpoints are therefore set to distinguish between wild-type organisms and those with emerging resistance.
Clinical Data and Resistance Mechanisms
Both organizations consider clinical outcome data. However, the availability of robust clinical data correlating specific MIC values with patient outcomes can be limited, especially for higher MICs. The lower EUCAST breakpoints for Enterobacterales are partly driven by concerns about the presence of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. Studies have shown that lower cefepime MIC breakpoints are more effective at identifying isolates harboring ESBLs, which may not be adequately treated with standard cefepime doses.[8]
The workflow for setting these breakpoints involves a multi-faceted approach, as illustrated in the diagrams below.
Experimental Protocol for MIC Determination
To ensure reproducibility and comparability of data, both EUCAST and CLSI provide detailed methodologies for performing MIC tests. The reference method for both is broth microdilution.
EUCAST Broth Microdilution Method (based on ISO 20776-1)
EUCAST's methodology is in alignment with the International Organization for Standardization (ISO) 20776-1 standard.[9][10]
Step-by-Step Methodology:
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for non-fastidious organisms. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, Mueller-Hinton broth is supplemented with lysed horse blood and β-NAD (MH-F broth).[9]
-
Antimicrobial Preparation: Prepare stock solutions of this compound. Perform serial two-fold dilutions in the broth to achieve the desired final concentrations in the microdilution plate wells.
-
Inoculum Preparation: From a pure culture (18-24 hours growth), suspend several colonies in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Incubation: Incubate the plates at 35 ± 1°C for 18 ± 2 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of cefepime that completely inhibits visible growth of the organism, as detected by the unaided eye. A growth control well (without antibiotic) must show adequate growth.
CLSI Broth Microdilution Method (M07)
The CLSI M07 document provides the standardized procedure for broth microdilution in the United States.[11] The methodology is very similar to the ISO/EUCAST standard, ensuring a high degree of harmonization in the technical performance of the test.
Key Procedural Aspects:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Inoculum: A final inoculum density of 5 x 10⁵ CFU/mL is also targeted.
-
Incubation: Incubation is at 35°C for 16-20 hours for most non-fastidious bacteria.
-
Reading: The MIC is read as the lowest concentration showing complete inhibition of visual growth.
While the core procedures are harmonized, laboratories must adhere strictly to the specific quality control requirements and interpretive criteria outlined in the respective and current EUCAST or CLSI documents.
Implications for Research and Drug Development
The divergence in cefepime breakpoints has significant consequences:
-
Antimicrobial Resistance Surveillance: The use of different breakpoints complicates the comparison of resistance data across geographical regions. A higher resistance rate for cefepime against Enterobacterales will generally be reported in Europe compared to the United States due to EUCAST's lower breakpoints.[1]
-
Clinical Trial Design: In global clinical trials for new antibiotics, the choice of breakpoints (EUCAST or CLSI) for the comparator agent (e.g., cefepime) can affect the trial's outcomes and the assessment of the new drug's efficacy.
-
Interpretation of Results: An isolate with a cefepime MIC of 2 mg/L would be classified as "Susceptible" by CLSI but "Intermediate" (Susceptible, Increased Exposure) by EUCAST. This could lead to different therapeutic decisions, with the EUCAST guidelines prompting consideration of higher or prolonged dosing.
-
Drug Discovery: Researchers developing new antibiotics or β-lactamase inhibitors must evaluate their compounds against a backdrop of these differing standards, which can influence the perceived spectrum of activity and potential clinical utility.
Conclusion and Future Outlook
The cefepime MIC breakpoints set by EUCAST and CLSI are both grounded in extensive scientific data, yet their differences reflect evolving philosophies on how best to translate in vitro data into clinical practice. EUCAST's approach, with its lower breakpoints for Enterobacterales, is arguably more cautious, aiming to identify isolates with low-level resistance that might lead to therapeutic failure with standard dosing. CLSI's introduction of the SDD category provides a clear message to clinicians about the need to adjust dosing for isolates with higher MICs.
For professionals in the field, it is crucial to be aware of which interpretive criteria are being used and to understand the underlying rationale. As new data on clinical outcomes and resistance mechanisms emerge, further harmonization of breakpoints may be possible. Until then, a thorough understanding of both systems is essential for the accurate interpretation of susceptibility data and the continued development of effective antimicrobial therapies.
References
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Retrieved from [Link].
- EUCAST. (2024). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
- Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. CLSI.
-
Scribd. (n.d.). EUCAST Breakpoint Tables v14.0 2024. Retrieved from [Link].
- EUCAST. (n.d.). EUCAST breakpoint tables and website.
- CLSI. (n.d.). Breakpoints Archived From CLSI Document M100 Since 2010.
- CLSI. (2024). CLSI 2024 M100Ed34(1).
- JMI Laboratories. (n.d.). Adjusting EUCAST zone diameter breakpoints for Haemophilus influenzae on the Mueller-Hinton Fastidious medium.
- ResearchGate. (n.d.). MIC and zone diameter breakpoints for Haemophilus influenzae.
-
Simner, P. J., et al. (2019). Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories. Journal of Clinical Microbiology, 57(6), e00203-19. [Link]
-
U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link].
- EUCAST. (n.d.). Rationale Documents.
- EUCAST. (n.d.). Clinical Breakpoint Tables.
- CLSI. (2025). Cefepime Reporting Strategies for Carbapenemase-producing Isolates of Enterobacterales.
-
Bork, J. T., et al. (2017). Impact of CLSI and EUCAST Cefepime breakpoint changes on the susceptibility reporting for Enterobacteriaceae. Diagnostic Microbiology and Infectious Disease, 89(4), 266-270. [Link]
- EUCAST. (n.d.). MIC Determination.
- Rai, S., et al. (2023). Introducing the new face of CLSI M100 in 2023: An explanatory review. Journal of Medical Microbiology, 72(10).
- ANSI Webstore. (n.d.). CLSI M07-Ed12 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 12th Edition - with Quick Guide.
- CGSpace. (2022). Broth microdilution reference methodology.
- rapidmicrobiology. (2022). Solutions for Antimicrobial Susceptibility Testing.
- National Library of Medicine. (n.d.). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard.
- CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
- EUCAST. (n.d.). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Sutherland, C. A., et al. (2015). Impact of Revised Cefepime CLSI Breakpoints on Escherichia coli and Klebsiella pneumoniae Susceptibility and Potential Impact If Applied to Pseudomonas aeruginosa. Journal of Clinical Microbiology, 53(4), 1433-1435. [Link]
- ResearchGate. (n.d.). Simulated cefepime target attainment vs the EUCAST MIC distribution of P. aeruginosa with and without loading doses employed.
-
Wrenn, C. C., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. Clinical Pharmacokinetics, 61(11), 1461-1475. [Link]
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resistance selection rates of cefepime sulfate vs third-generation cephalosporins
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Selection Differential
In the landscape of Gram-negative antimicrobial development, the "resistance selection window" is a critical pharmacokinetic/pharmacodynamic (PK/PD) parameter. While third-generation cephalosporins (3GCs) like ceftazidime, ceftriaxone, and cefotaxime are potent, they are historically associated with the rapid selection of derepressed AmpC
Cefepime (4th Generation) distinguishes itself not merely by spectrum, but by a structural "stealth" mechanism. Its zwitterionic nature and low affinity for AmpC enzymes result in a significantly lower spontaneous mutation frequency (<10⁻¹¹) compared to 3GCs (10⁻⁷ to 10⁻⁹). This guide dissects the mechanistic and experimental evidence confirming why cefepime suppresses resistance emergence where 3GCs often fail.
Mechanistic Architecture: The Zwitterion Advantage
The disparity in resistance selection rates is driven by two molecular factors: Porin Penetration Kinetics and Enzyme Stability .
A. The Zwitterionic Effect
Unlike the anionic 3GCs, cefepime possesses a quaternary nitrogen on the C-3 side chain, creating a net neutral (zwitterionic) molecule.
-
3GCs (Anionic): Repelled by the negatively charged lipopolysaccharide (LPS) layer and traverse porin channels (OmpF/OmpC) slowly.
-
Cefepime (Neutral): Rapidly traverses the outer membrane, accumulating in the periplasm at high concentrations, overwhelming potential
-lactamases.
B. AmpC Interaction
-
Induction: Both 3GCs and cefepime can induce AmpC expression.
-
Hydrolysis: The critical difference is stability. 3GCs are excellent substrates for AmpC; once induced, they are rapidly hydrolyzed. Cefepime forms a stable acyl-enzyme complex with AmpC, resisting hydrolysis and maintaining PBP inhibition even in derepressed strains.
Figure 1: Mechanistic divergence in periplasmic accumulation and AmpC stability. Cefepime's rapid entry and hydrolytic stability prevent the survival of AmpC-hyperproducing mutants.
Comparative Data Analysis: Selection Frequencies
The following data aggregates findings from in vitro serial passage studies and spontaneous mutation frequency assays.
Table 1: Spontaneous Mutation Frequencies (P. aeruginosa & Enterobacter spp.)
| Antibiotic | Organism | Mutation Frequency | Resistance Mechanism Selected |
| Cefepime | P. aeruginosa | < 10⁻¹¹ (Undetectable) | Rare; requires multiple mutations (e.g., OprD loss + AmpC) |
| Ceftazidime | P. aeruginosa | 10⁻⁷ to 10⁻⁸ | Derepressed AmpC (Constitutive) |
| Cefotaxime | Enterobacter spp. | 10⁻⁶ to 10⁻⁷ | Derepressed AmpC |
| Cefepime | Enterobacter spp. | 10⁻⁹ to < 10⁻¹⁰ | Rare; requires ESBL acquisition or massive AmpC hyperproduction |
Mutant Prevention Concentration (MPC)
The MPC represents the concentration threshold required to block the growth of the least susceptible single-step mutant.[1]
-
Ceftazidime: The MPC is often >32 µg/mL for P. aeruginosa, which is difficult to sustain in serum, leaving a wide "Mutant Selection Window" (MSW).
-
Cefepime: Due to high intrinsic potency, the MPC is significantly lower. In many wild-type strains, the MPC is close to the MIC, narrowing the MSW and preventing mutant enrichment during standard dosing.
Experimental Protocols
To validate these claims in your own drug development pipeline, use the following "field-proven" protocols. These are designed to be self-validating systems.
Protocol A: Determination of Spontaneous Mutation Frequency
Objective: Quantify the frequency at which resistant mutants arise from a susceptible population in a single step.
Reagents:
-
Mueller-Hinton Agar (MHA)
-
Antibiotic stock solutions (freshly prepared)
-
Standardized bacterial inoculum (
CFU/mL)
Workflow:
-
Inoculum Prep: Grow isolate in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to late log phase. Centrifuge and resuspend in saline to achieve
CFU/mL . (Critical: Lower densities will miss rare mutants). -
Plate Preparation: Prepare MHA plates containing antibiotic at 2×, 4×, and 8× MIC .
-
Plating: Spread 100 µL of the concentrated inoculum onto antibiotic plates. Plate serial dilutions of the inoculum onto drug-free agar to confirm total viable count (TVC).
-
Incubation: Incubate at 35°C for 48–72 hours . (Note: Mutants often grow slower; 24h is insufficient).
-
Calculation:
Protocol B: Mutant Prevention Concentration (MPC) Assay
Objective: Define the concentration required to suppress all single-step mutants.
Figure 2: Workflow for MPC Determination. This rigorous process ensures that the "resistant" colonies are true mutants and not artifacts of inoculum effect.
Validation Step: Any colony growing at the MPC endpoint must be sub-cultured and re-tested to confirm stable genetic resistance versus phenotypic adaptation (persistence).
Clinical & Translational Implications
For drug development professionals, these data dictate positioning strategies:
-
Empiric Therapy: Cefepime is safer than ceftazidime for "AmpC-potential" organisms (Enterobacter, Citrobacter, Serratia) because it does not select for the derepressed mutants that cause treatment failure with 3GCs.
-
The ESBL Caveat: Cefepime is not stable against Extended-Spectrum
-Lactamases (ESBLs) like CTX-M. While it resists AmpC, it is vulnerable to ESBLs. Therefore, for Enterobacterales, differentiation between AmpC hyperproduction (Cefepime OK) and ESBL production (Cefepime Risk) is vital. -
Dosing for MPC: To close the mutant selection window, high-dose cefepime (2g q8h) is recommended in critical care to ensure serum troughs (
) remain above the MPC, not just the MIC.
References
-
Sanders, C. C., & Sanders, W. E. Jr. (1986). "Type I beta-lactamases of Gram-negative bacteria: interactions with beta-lactam antibiotics and relation to problems of resistance." Reviews of Infectious Diseases. Link
-
Fung-Tomc, J., et al. (1989). "Frequency of in vitro resistance of Pseudomonas aeruginosa to cefepime, ceftazidime, and cefotaxime." Antimicrobial Agents and Chemotherapy.[2][3][4][5] Link
-
Blondeau, J. M., et al. (2001). "Mutant prevention concentrations of fluoroquinolones for clinical isolates of Streptococcus pneumoniae." Antimicrobial Agents and Chemotherapy.[2][3][4][5] Link (Methodology reference for MPC).
-
Tamma, P. D., et al. (2024).[6] "Infectious Diseases Society of America 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections." Clinical Infectious Diseases. Link
-
Drusano, G. L. (2004). "Antimicrobial pharmacodynamics: critical interactions of 'bug and drug'." Nature Reviews Microbiology. Link
Sources
- 1. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. journals.asm.org [journals.asm.org]
- 5. Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceftriaxone versus cefepime or carbapenems for definitive treatment of low-risk AmpC-Harboring Enterobacterales bloodstream infections in hospitalized adults: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
